molecular formula C10H12BrNO2 B2433415 Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate CAS No. 122332-24-5

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Cat. No.: B2433415
CAS No.: 122332-24-5
M. Wt: 258.115
InChI Key: YQWYXOBDKUWXCE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.115. The purity is usually 95%.
BenchChem offers high-quality Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWYXOBDKUWXCE-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate—commonly referred to as D-4-bromophenylalanine methyl ester—is a highly valuable unnatural amino acid derivative. In modern drug discovery, it serves as a critical chiral building block for peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). The para-bromo substituent provides an orthogonal, highly reactive handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of lead compounds.

This whitepaper evaluates two distinct synthetic paradigms for accessing this molecule: a highly scalable semi-synthesis via classical esterification, and a de novo asymmetric synthesis showcasing advanced organometallic stereocontrol.

Retrosynthetic Strategies & Route Selection

The selection of a synthetic route depends heavily on the scale of production and the availability of starting materials.

  • Route A (Chiral Pool / Semi-Synthesis): This route leverages commercially available D-4-bromophenylalanine, which can be produced at scale via [1]. The subsequent transformation is a classical anhydrous Fischer esterification. It is highly reliable, atom-economical, and ideal for rapid scale-up.

  • Route B (De Novo Asymmetric Synthesis): When chiral pool precursors are cost-prohibitive or unavailable, a de novo approach is required. This route utilizes the Erlenmeyer-Plöchl azlactone synthesis from 4-bromobenzaldehyde to form a dehydroamino acid, followed by—a methodology pioneered by Knowles[2][3].

RouteComparison SM_A D-4-Bromophenylalanine (Chiral Pool) Reagent_A SOCl2, Anhydrous MeOH 0 °C to 65 °C SM_A->Reagent_A Route A Target Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate HCl Reagent_A->Target Route A SM_B 4-Bromobenzaldehyde + N-Acetylglycine Step1_B Azlactone Synthesis & Methanolysis SM_B->Step1_B Route B Step2_B [Rh(COD)(R,R)-DIPAMP]BF4 H2 (50 psi), MeOH Step1_B->Step2_B Route B Step3_B N-Acetyl Deprotection (HCl / MeOH) Step2_B->Step3_B Route B Step3_B->Target Route B

Workflow comparison: Route A (Direct Esterification) vs. Route B (De Novo Asymmetric Synthesis).

Route A: Anhydrous Fischer Esterification

Mechanistic Causality

Esterification of amino acids requires strictly anhydrous conditions to drive the equilibrium toward the ester product. Using aqueous HCl is inefficient due to the introduction of water. Instead, to generate methyl chlorosulfite and anhydrous HCl in situ[4]. The anhydrous HCl protonates the carboxylic acid, increasing its electrophilicity, while simultaneously protonating the amine to form a protective hydrochloride salt, preventing unwanted side reactions (e.g., diketopiperazine formation).

Self-Validating Protocol
  • Preparation: Charge a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar with D-4-bromophenylalanine (1.0 eq, 50 mmol) and anhydrous methanol (100 mL, 0.5 M).

  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath. Causality: The reaction between SOCl2 and MeOH is highly exothermic. Cooling prevents the thermal degradation of the amino acid before the protective hydrochloride salt is fully established.

  • Activation: Add thionyl chloride (2.0 eq, 100 mmol) dropwise over 30 minutes via an addition funnel.

  • Propagation: Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

  • In-Process Control (IPC): Remove a 50 µL aliquot, neutralize with saturated NaHCO3, extract into EtOAc, and spot on a TLC plate (Ninhydrin stain). The complete disappearance of the baseline zwitterionic starting material validates reaction completion.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to a thick syrup.

  • Purification: Triturate the syrup with cold diethyl ether (150 mL). Causality: The highly polar hydrochloride salt of the product is insoluble in ether, while residual sulfonyl byproducts and impurities remain in solution. Filter the white precipitate and dry in vacuo to afford the target molecule.

Route B: De Novo Asymmetric Hydrogenation

Mechanistic Causality

For de novo synthesis, the stereocenter is established via the asymmetric hydrogenation of a prochiral dehydroamino acid derivative, specifically (Z)-methyl 2-acetamido-3-(4-bromophenyl)acrylate. Utilizing a Rh(I) pre-catalyst complexed with a C2-symmetric chiral bidentate phosphine ligand (e.g., (R,R)-DIPAMP), the metal center is placed in a rigid chiral environment. The enamide substrate coordinates to the Rh center via both the olefin and the amide carbonyl. The steric bulk of the ligand blocks one face of the coordinated substrate, dictating that the oxidative addition of H2 and subsequent migratory insertion occur exclusively from the re or si face, yielding the D-enantiomer with >95% ee.

CatalyticCycle Cat Rh(I) Chiral Catalyst [Active Species] Sub Substrate Coordination (Bidentate Enamide) Cat->Sub + Dehydroamino ester OxAdd Oxidative Addition (H2 Activation) Sub->OxAdd + H2 MigIns Migratory Insertion (Stereoselectivity Set) OxAdd->MigIns RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Cat - Chiral Product

Catalytic cycle of Rh(I)-mediated asymmetric hydrogenation of dehydroamino acids.

Self-Validating Protocol
  • Preparation: In an inert-atmosphere glovebox, charge a high-pressure Parr hydrogenation vessel with (Z)-methyl 2-acetamido-3-(4-bromophenyl)acrylate (1.0 eq, 20 mmol) and [Rh(COD)(R,R)-DIPAMP]BF4 (0.01 eq, 1 mol%).

  • Solvation: Dissolve the mixture in anhydrous, freeze-pump-thaw degassed methanol (100 mL). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly sensitive Rh(I) species and the electron-rich phosphine ligand.

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and purge the headspace with H2 gas three times. Pressurize to 50 psi of H2 and stir vigorously at 25 °C for 24 hours.

  • In-Process Control (IPC): Vent the reactor, take an aliquot, and analyze via Chiral HPLC. The IPC must confirm >99% conversion of the olefin and an ee of >95% before proceeding.

  • Deprotection: Concentrate the mixture, pass through a short silica plug (EtOAc/Hexanes) to remove the rhodium catalyst, and dissolve the residue in 6N HCl in methanol. Reflux for 8 hours to cleave the N-acetyl group.

  • Isolation: Concentrate under reduced pressure and recrystallize from MeOH/Ether to yield the pure hydrochloride salt.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of both synthetic pathways, providing a framework for route selection based on project needs.

MetricRoute A: Fischer EsterificationRoute B: Asymmetric Hydrogenation
Starting Material D-4-Bromophenylalanine4-Bromobenzaldehyde & N-Acetylglycine
Overall Yield 92 - 95% (1 step)75 - 82% (over 3 steps)
Enantiomeric Excess >99% (Retention of SM stereocenter)95 - 98% (Catalyst & Ligand dependent)
Scalability Excellent (Standard batch reactors)Moderate (Requires high-pressure equipment)
Primary Cost Driver Chiral starting material procurementRhodium metal & proprietary chiral ligands
Atom Economy High (Water/SO2 as only byproducts)Moderate (Loss of acetyl group during deprotection)

References

  • Title: Chemoenzymatic Synthesis of Optically Pure L- and D-Biarylalanines through Biocatalytic Asymmetric Amination and Palladium-Catalyzed Arylation Source: ACS Catalysis (via ResearchGate) URL: [Link]

  • Title: Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis Source: Journal of Chromatography / PubMed (NIH) URL: [Link]

  • Title: Catechol-Based Phosphoramidites: A New Class of Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydrogenations Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Part One Alkene Reductions - Modern Reduction Methods Source: Wiley-VCH URL: [Link]

Sources

An In-depth Technical Guide to Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, a chiral non-proteinogenic amino acid ester. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily through its incorporation into peptides and other complex molecules to modulate their biological activity and pharmacokinetic properties.

Chemical Identity and Physicochemical Properties

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is the methyl ester of (R)-4-bromophenylalanine. It is commonly available as a free base or as a hydrochloride salt.

CAS Numbers:

  • Hydrochloride Salt: 459133-43-8[1]

  • Free Base (as (S)-enantiomer): 99359-33-8 (The CAS number for the (R)-enantiomer is typically the same)

Molecular Structure:

Caption: Molecular structure of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate.

Physicochemical Data Summary:

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₁₀H₁₂BrNO₂C₁₀H₁₂BrNO₂·HCl
Molecular Weight 258.11 g/mol 294.57 g/mol
Appearance White to off-white solidWhite to off-white solid[2]
Melting Point Not availableNot available
Boiling Point 475.3±40.0 °C (Predicted for N-Boc derivative)Not available[3]
Optical Rotation [α]D20 = -19 ± 2º (c=1 in DMF) for the related Fmoc-protected L-enantiomerNot available[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water (inferred from N-Boc derivative)Expected to be more soluble in water and polar protic solvents than the free base.[3]

Synthesis Methodology

The synthesis of enantiomerically pure Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate typically starts from the corresponding amino acid, (R)-2-Amino-3-(4-bromophenyl)propanoic acid. A standard esterification procedure is employed.

Experimental Protocol: Fischer Esterification

This protocol is based on the general method for the synthesis of amino acid methyl esters.

Workflow Diagram:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A (R)-4-bromophenylalanine D Stir at room temperature A->D B Methanol (excess) B->D C Thionyl Chloride (catalyst) C->D E Evaporate solvent D->E F Neutralize with base E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Column chromatography H->I J Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate I->J HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dissolve sample in mobile phase B Inject sample A->B C Chiral column separation B->C D UV detection C->D E Integrate peak areas D->E F Calculate enantiomeric excess E->F Applications cluster_0 Incorporation into Peptides cluster_1 Synthetic Intermediate A Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate B Enhanced Receptor Binding A->B C Improved Stability A->C D Cross-Coupling Reactions A->D F Improved Therapeutic Peptides B->F C->F E Synthesis of Complex Molecules D->E

Sources

Structure Elucidation of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl (R)-2-amino-3-(4-bromophenyl)propanoate is a highly valuable non-natural amino acid derivative utilized extensively in peptide synthesis and active pharmaceutical ingredient (API) development. The structural complexity of this molecule—characterized by a para-bromophenyl group, a chiral center at the α -carbon, a primary amine, and a methyl ester moiety—necessitates a [1].

As an Application Scientist, the goal is not merely to confirm a proposed structure but to build a self-validating matrix of empirical data. Relying on a single analytical modality introduces blind spots. Therefore, we deploy High-Resolution Mass Spectrometry (HRMS) for isotopic profiling, 2D Nuclear Magnetic Resonance (NMR) for atomic connectivity, Chiral High-Performance Liquid Chromatography (HPLC) for absolute stereochemistry, and Fourier-Transform Infrared Spectroscopy (FT-IR) for functional group validation.

Workflow Start Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate MS HRMS (ESI-TOF) Exact Mass & Isotope Start->MS NMR 1D & 2D NMR Atom Connectivity Start->NMR Chiral Chiral HPLC Absolute Stereochemistry Start->Chiral IR FT-IR Functional Groups Start->IR Validation Multi-Orthogonal Structure Validation MS->Validation Formula & Br Pattern NMR->Validation Carbon Skeleton Chiral->Validation (R)-Configuration IR->Validation Ester & Amine

Fig 1. Multi-orthogonal analytical workflow for the structure elucidation of the amino acid derivative.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality Behind Experimental Choices

Electrospray Ionization Time-of-Flight (ESI-TOF) MS is selected for its soft ionization capabilities, which prevents the premature fragmentation of the labile methyl ester group. The presence of a bromine atom is highly diagnostic due to its natural isotopic distribution ( 79 Br and 81 Br present in a ~1:1 ratio). Observing this distinct doublet separated by 2 Da at the exact mass provides immediate, self-validating proof of a monobrominated species, a foundational principle in [2].

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton source to drive the formation of the[M+H] + ion.

  • System Calibration (Self-Validation): Infuse a sodium formate solution for external calibration. Co-infuse Leucine Enkephalin ( m/z 556.2771) as an internal lock mass. This dual-calibration ensures sub-5 ppm mass accuracy, validating the instrument's real-time performance.

  • Data Acquisition: Operate the MS in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 1000.

  • Data Processing: Verify the isotopic pattern of the [M+H] + ion against the theoretical simulated spectrum using[3].

Table 1: HRMS Quantitative Data Summary
Ion SpeciesFormulaTheoretical m/z Experimental m/z Mass Error (ppm)Isotope Ratio ( 79 Br: 81 Br)
[M+H] + ( 79 Br)C 10​ H 1379​ BrNO 2+​ 258.0124258.0128+1.5100% (Base Peak)
[M+H] + ( 81 Br)C 10​ H 1381​ BrNO 2+​ 260.0104260.0107+1.197.5%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices

While 1D 1 H and 13 C NMR provide the inventory of protons and carbons, 2D NMR (COSY, HSQC, HMBC) is mandatory to prove atomic connectivity without relying on assumptions, a standard practice in the [4]. The para-substituted benzene ring presents a classic AA'BB' spin system in the 1 H NMR. Crucially, HMBC correlations from the α -proton to the ester carbonyl definitively link the amino acid backbone, solving the[5].

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced signal-to-noise ratio.

  • Acquisition:

    • 1 H NMR: 16 scans, relaxation delay 1.5s.

    • 13 C NMR: 1024 scans, relaxation delay 2.0s, 1 H-decoupled.

    • 2D NMR: Acquire 1 H- 1 H COSY (vicinal coupling), 1 H- 13 C HSQC (direct C-H bonds), and 1 H- 13 C HMBC (long-range C-H bonds).

Table 2: NMR Assignment Summary (in CDCl 3​ , 500 MHz)
Position 1 H δ (ppm), Multiplicity, J (Hz) 13 C δ (ppm)Key HMBC Correlations ( 1 H

13 C)

C=O (Ester)-175.2H- α , OCH 3​ , H- β
C- α 3.75, dd, J =7.8, 5.255.8C=O, C- β , Ar-C1
C- β 2.85 (dd, J =13.5, 7.8), 3.05 (dd, J =13.5, 5.2)40.5C- α , C=O, Ar-C1, Ar-C2/C6
Ar-C1-136.4H- β
Ar-C2, C67.10, d, J =8.4131.2H- β , Ar-C4
Ar-C3, C57.45, d, J =8.4131.8Ar-C1
Ar-C4 (C-Br)-120.5Ar-H2, Ar-H6
OCH 3​ 3.70, s52.3C=O
NH 2​ 1.60, br s--

NMR_Connectivity H_alpha H-α H_beta H-β H_alpha->H_beta COSY (3J) C_alpha C-α H_alpha->C_alpha HSQC (1J) C_carbonyl C=O H_alpha->C_carbonyl HMBC (2J/3J) C_beta C-β H_beta->C_beta HSQC (1J) Ar_ring Ar-C H_beta->Ar_ring HMBC (2J/3J)

Fig 2. Key 2D NMR spin system correlations establishing the molecular backbone connectivity.

Stereochemical Validation (Chiral HPLC)

Causality Behind Experimental Choices

Standard NMR and MS techniques cannot differentiate enantiomers in an achiral environment. To confirm the absolute (R)-configuration, Chiral HPLC is employed using a polysaccharide-based chiral stationary phase (CSP). The differential transient diastereomeric interactions between the (R)- and (S)-enantiomers and the CSP lead to baseline separation.

Experimental Protocol: Chiral HPLC
  • Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 μ m).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: The addition of DEA is critical as it suppresses secondary interactions between the primary amine of the analyte and residual silanols on the silica support, preventing peak tailing.

  • System Suitability (Self-Validation): Inject a racemic standard of Methyl 2-amino-3-(4-bromophenyl)propanoate. This establishes the retention times of both enantiomers and proves the method's resolving power (requiring Rs​>2.0 ).

  • Sample Analysis: Inject 10 μ L of the sample (1 mg/mL). Confirm the retention time against an authentic (R)-reference standard.

Vibrational Spectroscopy (FT-IR)

Causality Behind Experimental Choices

FT-IR provides orthogonal validation of functional groups, particularly the ester and primary amine, which might exchange protons in NMR or fragment in MS, an essential technique in the [1]. Utilizing an Attenuated Total Reflectance (ATR) accessory allows for direct solid-state measurement, eliminating the moisture interference commonly seen in traditional KBr pellet preparations.

Experimental Protocol: ATR-FTIR
  • Background Check: Collect a background spectrum of the clean ATR diamond crystal (32 scans, 4 cm −1 resolution) to ensure no residual contamination.

  • Measurement: Place 2 mg of the solid sample on the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Data Processing: Identify key functional group stretches.

Table 3: FT-IR Characteristic Frequencies
Functional GroupWavenumber (cm −1 )Intensity & ShapeDiagnostic Significance
N-H (Primary Amine)3350, 3280Medium, DoubletConfirms -NH 2​ (symmetric & asymmetric stretch)
C=O (Methyl Ester)1735Strong, SharpConfirms the intact ester carbonyl
C-O (Ester)1210Strong, BroadValidates the methoxy attachment
C-Br (Aryl Halide)1070Medium, SharpConfirms halogenation on the aromatic ring

Conclusion

The structure of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is unequivocally elucidated through a rigorous, self-validating analytical matrix. HRMS confirms the monobrominated molecular formula via exact mass and isotopic profiling, 2D NMR maps the exact atomic connectivity from the aromatic ring to the ester terminus, FT-IR validates the functional moieties in the solid state, and Chiral HPLC ensures the stereochemical integrity of the (R)-enantiomer.

References

  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools Source: PubMed (National Institutes of Health) URL:[Link]

  • Computational methods for NMR and MS for structure elucidation I: software for basic NMR Source: ResearchGate URL:[Link]

  • Elemental isotopic composition studies would doom mass spectrometry Source: Library and Archives Canada URL:[Link]

  • NMR in structural determination of proteins and peptides Source: NMIMS Pharmacy URL:[Link]

  • Structure determination of a 20 amino acid peptide by NMR Source: University of Texas at Austin URL:[Link]

Sources

Physicochemical Profiling and Synthetic Utility of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from small molecules to biologics has highlighted a critical middle ground: peptidomimetics . The compound Methyl (R)-2-amino-3-(4-bromophenyl)propanoate (CAS: 122332-24-5), commonly referred to as D-4-Bromophenylalanine methyl ester, serves as a highly versatile, unnatural amino acid building block.

By strategically combining a D-configured stereocenter, a highly reactive para-bromo aryl handle, and a C-terminal methyl ester protecting group, this molecule provides researchers with a robust scaffold for late-stage functionalization and the development of protease-resistant therapeutics. This whitepaper details its physicochemical properties, the mechanistic rationale behind its structural features, and field-proven protocols for its application in synthetic workflows.

Physicochemical Data & Structural Causality

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in complex solvent systems and purification workflows. Below is the consolidated quantitative data for Methyl (R)-2-amino-3-(4-bromophenyl)propanoate [1].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
Chemical Name Methyl (R)-2-amino-3-(4-bromophenyl)propanoateUnnatural D-amino acid derivative.
CAS Number 122332-24-5Unique identifier for procurement and safety tracking.
Molecular Formula C₁₀H₁₂BrNO₂Contains a heavy halogen, enabling cross-coupling.
Molecular Weight 258.11 g/mol Low MW allows for multiple incorporations without violating Lipinski's rules.
Density 1.4 ± 0.1 g/cm³High density typical of brominated organic compounds.
Boiling Point 322.6 ± 27.0 °C (at 760 mmHg)Indicates low volatility; stable under standard heating.
Flash Point 148.9 ± 23.7 °CSafe for standard laboratory handling and storage.
pKa (Amino Group) ~6.95 ± 0.33 (Predicted)Lower than aliphatic amines due to the electron-withdrawing ester and aryl groups.
Refractive Index 1.562Useful for analytical verification of liquid/oil states.
Mechanistic Rationale: Why this specific scaffold?

As an application scientist, I evaluate building blocks not just by their purity, but by the causality of their structural design:

  • The D-Stereocenter (R-Configuration): Endogenous proteases are highly stereoselective, evolved to cleave peptide bonds formed by L-amino acids. Incorporating a D-amino acid introduces steric and electronic mismatches in the protease active site, drastically increasing the in vivo half-life of the resulting peptide drug.

  • The para-Bromo Substituent: The carbon-bromine ( C−Br ) bond is stable under standard peptide coupling conditions (e.g., HATU/DIPEA) but acts as an excellent electrophile for Palladium-catalyzed oxidative addition. This allows for late-stage Suzuki-Miyaura or Sonogashira cross-coupling, enabling the synthesis of extended biaryl systems that can effectively probe large protein-protein interaction (PPI) interfaces [2].

  • The Methyl Ester: Masking the carboxylic acid prevents zwitterion formation, significantly increasing the molecule's solubility in aprotic organic solvents (DCM, DMF, THF) required for solution-phase synthesis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to verify success before proceeding.

Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling

This protocol details the arylation of the para-bromo handle to generate a biaryl D-amino acid derivative. The choice of Pd(dppf)Cl2​ as a catalyst is highly deliberate; the bidentate dppf ligand enforces a cis-coordination geometry on the Palladium center, accelerating reductive elimination and suppressing unwanted β -hydride elimination [3].

Reagents:

  • Methyl (R)-2-amino-3-(4-bromophenyl)propanoate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Na2​CO3​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and water. Sparge with ultra-pure Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) active catalytic species, leading to homocoupling of the boronic acid.

  • Reagent Assembly: Add the brominated amino acid ester, arylboronic acid, and Na2​CO3​ to the flask. Stir to suspend.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80 °C using an oil bath or heating block for 4-6 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the starting material ( m/z 258/260). The reaction is complete when the starting material peak is <5% by UV integration.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: C-Terminal Deprotection (Mild Saponification)

Before the modified amino acid can be incorporated into a peptide chain via its C-terminus, the methyl ester must be hydrolyzed.

Reagents:

  • Biaryl D-amino acid methyl ester (1.0 equiv)

  • LiOH⋅H2​O (1.5 equiv)

  • Solvent: THF / H2​O (3:1 v/v)

Step-by-Step Methodology:

  • Solvation: Dissolve the ester in THF and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a pre-chilled aqueous solution of LiOH⋅H2​O dropwise. Causality: Lithium hydroxide is specifically chosen over NaOH or KOH. The Li+ cation coordinates tightly with the carbonyl oxygen, providing a milder hydrolysis environment that prevents base-catalyzed enolization and subsequent racemization of the delicate D-chiral center.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the higher-Rf ester spot.

  • Acidification & Extraction: Carefully acidify the mixture to pH ~3 using 1M HCl. Extract the free carboxylic acid with EtOAc (3x). Wash with brine, dry over MgSO4​ , and concentrate.

Synthetic Workflow Visualization

The following diagram maps the logical progression from the raw building block to a final protease-resistant peptidomimetic drug, illustrating the strategic utility of the para-bromo and methyl ester moieties.

G A Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate (CAS: 122332-24-5) B Suzuki-Miyaura Cross-Coupling (Pd(0), Aryl-B(OH)2) A->B Late-Stage Functionalization C Biaryl D-Amino Acid Methyl Ester B->C C-C Bond Formation D Saponification (LiOH, THF/H2O) C->D C-Terminal Deprotection E Biaryl D-Amino Acid (Free Carboxylate) D->E Mild Hydrolysis (Prevents Racemization) F Solid-Phase Peptide Synthesis (SPPS) E->F Amide Bond Formation G Protease-Resistant Peptidomimetic Drug F->G Target Validation

Workflow demonstrating synthetic utility of the para-bromo handle in peptidomimetic design.

Conclusion

Methyl (R)-2-amino-3-(4-bromophenyl)propanoate is far more than a simple amino acid derivative; it is a highly engineered scaffold designed to solve specific problems in drug discovery. By understanding the causality behind its physicochemical properties—specifically the stability of its D-configuration and the reactivity of its brominated aryl ring—researchers can confidently deploy this molecule in complex cross-coupling reactions to generate next-generation therapeutics.

References

  • Ahmed, S. T., et al. (2015). Chemoenzymatic Synthesis of Optically Pure l- and d-Biarylalanines through Biocatalytic Asymmetric Amination and Palladium-Catalyzed Arylation. ACS Catalysis, 5(9), 5410-5415. Available at:[Link]

  • Willemse, T., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts, 7(3), 74. Available at:[Link]

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate: A Comprehensive Technical Guide to its Role in Peptidomimetics and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids into peptide sequences and small-molecule scaffolds is a cornerstone of modern drug discovery. Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate —commonly referred to as D-4-bromophenylalanine methyl ester—is a highly versatile chiral building block. Characterized by its unnatural D-configuration, a C-terminal methyl ester protecting group, and a reactive para-bromo phenyl handle, this molecule serves as a critical intermediate in the synthesis of broad-spectrum viral protease inhibitors[1] and lysophosphatidic acid (LPA) receptor antagonists[2]. Furthermore, it acts as a primary substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and the generation of palladium-peptide oxidative addition complexes (OACs) for advanced bioconjugation[3].

This whitepaper provides an in-depth mechanistic analysis of its structural utility, outlines its applications in antiviral drug design, and details self-validating experimental protocols for its functionalization.

Physicochemical Profiling & Structural Rationale

The utility of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate stems from the deliberate causality behind its three primary structural features:

  • The (R)-Enantiomer (D-Amino Acid): Endogenous human proteases are highly stereoselective for naturally occurring L-amino acids. Incorporating the D-isomer introduces a steric mismatch in the active sites of host degradation enzymes, exponentially increasing the in vivo half-life and proteolytic stability of the resulting therapeutic.

  • The Methyl Ester: During transition-metal catalysis, free carboxylic acids can coordinate with palladium centers, leading to catalyst poisoning or undesired decarboxylative side reactions. The methyl ester neutralizes this threat, serving as a robust protecting group that can be easily cleaved via mild saponification post-modification.

  • The para-Bromo Handle: The bromine atom acts as an excellent leaving group for oxidative addition in palladium-catalyzed reactions, offering an orthogonal functionalization pathway that does not interfere with standard N-terminal protecting groups (e.g., Fmoc, Boc)[4].

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate
Common Synonym D-4-bromophenylalanine methyl ester
CAS Registry Number 122332-24-5[5]
Molecular Formula C₁₀H₁₂BrNO₂[5]
Molecular Weight 258.11 g/mol [5]
Reactive Sites Primary amine (N-terminus), para-bromo phenyl ring

Mechanistic Utility in Antiviral Drug Design

One of the most prominent applications of D-4-bromophenylalanine derivatives is in the development of tripeptidyl transition-state inhibitors targeting viral 3C and 3C-like proteases (3CLpro), which are essential for the replication of Noroviruses, Coronaviruses (including SARS-CoV-2 and MERS), and Picornaviruses[1],[6].

The P1-P2-P3 Binding Logic

Viral 3C/3CL proteases share a highly conserved active site geometry. Inhibitor design relies on a precise structural mimicry of the natural polyprotein cleavage sequence:

  • P1 Pocket: Strictly requires a glutamine surrogate (e.g., a γ-lactam) for primary recognition and binding[1].

  • P2 Pocket: Accommodates hydrophobic residues (typically Leucine) to stabilize the inhibitor within the enzymatic cleft[1].

  • P3 Pocket: This solvent-exposed region dictates cellular permeability and extended binding affinity. The incorporation of an unnatural arylalanine, such as D-4-bromophenylalanine, at the P3 position significantly enhances the lipophilicity and cell-penetrating properties of the inhibitor[1],[7]. The heavy bromine atom also allows for favorable halogen bonding with the target protein.

ProteaseInhibitor Inhibitor Tripeptidyl Inhibitor Scaffold P3 P3: D-4-Bromophenylalanine (Enhances Cell Penetration) Inhibitor->P3 P2 P2: Hydrophobic Residue (e.g., Leucine) Inhibitor->P2 P1 P1: Glutamine Surrogate (Primary Recognition) Inhibitor->P1 Warhead Warhead: Aldehyde/Bisulfite (Covalent Cys Binding) Inhibitor->Warhead

Caption: Structural logic of tripeptidyl viral protease inhibitors targeting the 3C/3CLpro active site.

Advanced Synthetic Applications: Palladium-Catalyzed Diversification

The para-bromo substituent transforms the molecule into a versatile scaffold for generating complex biarylalanines and facilitating bioorthogonal conjugation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction allows for the coupling of the bromo-phenyl ring with various arylboronic acids. This is heavily utilized to synthesize conformationally constrained peptidomimetics and macrocyclic peptides[4],[8]. By varying the boronic acid partner, researchers can fine-tune the steric bulk and electronic properties of the amino acid side chain without altering the peptide backbone.

Palladium-Peptide Oxidative Addition Complexes (OACs)

Recent advancements have leveraged the para-bromo handle to synthesize stable Palladium(II) oxidative addition complexes (OACs)[3]. By reacting the bromo-phenyl moiety with a Pd(0) precursor and a water-soluble ligand (e.g., sSPhos) in organic solvents, an isolable Pd(II)-peptide complex is formed. Causality of the OAC approach: Direct oxidative addition on biomolecules in aqueous buffers is highly inefficient due to catalyst degradation. By pre-forming and isolating the Pd-peptide-OAC, researchers separate the harsh oxidative addition step from the delicate bioconjugation step. The resulting OAC can subsequently react with thiol-containing biomolecules (like cysteine residues on target proteins) in dilute aqueous conditions at physiological pH, achieving highly site-selective bioconjugation[3].

PdCatalysis Start Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate OxAdd Oxidative Addition Complex (Pd-II) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Arylboronic Acid) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the para-bromo handle.

Table 2: Comparative Reaction Conditions for Pd-Catalyzed Diversification
Reaction TypeCatalyst SystemSolvent / ConditionsPrimary Application
Suzuki-Miyaura Pd(OAc)₂, P(o-tol)₃Toluene/H₂O (8:1), Base, 80°CSynthesis of biarylalanines[4]
OAC Formation (1,5-COD)Pd(CH₂TMS)₂, sSPhosDMSO, Room Temp, 1-2 hoursPre-activation for bioconjugation[3]
Thiol Arylation Pre-formed Pd(II)-OACAqueous Buffer (pH 7.5), Room TempCysteine-selective protein labeling[3]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Solution-Phase Suzuki-Miyaura Cross-Coupling

Objective: To couple Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate with an arylboronic acid.

  • Reagent Preparation & Degassing: In a Schlenk flask, dissolve 1.0 eq of the bromo-amino acid and 1.5 eq of the desired arylboronic acid in a degassed mixture of Toluene/H₂O (4:1 v/v). Causality: Degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.

  • Base and Catalyst Addition: Add 3.0 eq of K₂CO₃, followed by 5 mol% Pd(PPh₃)₄. Seal the flask under an inert argon atmosphere.

  • Thermal Activation & Self-Validating Monitoring: Heat the reaction mixture to 80°C. Monitor the reaction via LC-MS every 2 hours.

    • Validation Checkpoint: The reaction is deemed complete only when the characteristic isotopic doublet of the bromine atom (M and M+2 peaks of equal intensity) completely disappears from the total ion chromatogram, replaced by the mass of the cross-coupled biaryl product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Saponification (Methyl Ester Deprotection)

Objective: To unmask the C-terminal carboxylic acid post-functionalization without racemizing the D-chiral center.

  • Dissolution: Dissolve the cross-coupled methyl ester in a 3:1:1 mixture of THF/MeOH/H₂O. Causality: This specific solvent ratio ensures complete solubility of the organic substrate while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Hydrolysis: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0°C. Stir and allow to slowly warm to room temperature.

  • Monitoring: Track the disappearance of the higher-Rf starting material via TLC (Hexanes/EtOAc 1:1).

  • Acidification & Extraction (Self-Validating): Once complete, concentrate the mixture to remove THF/MeOH. Dilute the aqueous residue with water and cool to 0°C. Dropwise, add 1M HCl until the pH reaches 2-3.

    • Validation Checkpoint: Verify the pH with indicator paper. The pH must be strictly below the pKa of the carboxylic acid (~4.0) to ensure the molecule is fully protonated and neutral, allowing it to partition efficiently into the organic phase during the subsequent Ethyl Acetate extraction.

References

  • ChemicalBook. "Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate manufacturers". 5

  • Google Patents. "WO2014145873A2 - Heterocyclic compounds useful in the treatment of disease". 2

  • Prior, A.M., et al. "Design, synthesis, and bioevaluation of viral 3C and 3C-like protease inhibitors". Bioorg Med Chem Lett. PMC. 1

  • MDPI. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization". 4

  • Ahmed, S.T., et al. "Chemoenzymatic Synthesis of Optically Pure l- and d-Biarylalanines through Biocatalytic Asymmetric Amination and Palladium-Catalyzed Arylation". ACS Catalysis. 8

  • Rojas, A.J., et al. "Palladium–peptide oxidative addition complexes for bioconjugation". Chemical Science. PMC. 3

  • Costanzi, E., et al. "Broad-spectrum coronavirus 3C-like protease peptidomimetic inhibitors effectively block SARS-CoV-2 replication in cells". Eur J Med Chem. PMC. 6

  • Deng, L., et al. "Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors". Viruses. PMC. 7

Sources

IUPAC name for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Unnatural Amino Acids: A Technical Guide to Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Drug Development

Executive Summary

The incorporation of unnatural, halogenated amino acids into peptide sequences and small-molecule scaffolds is a cornerstone of modern medicinal chemistry. Methyl (R)-2-amino-3-(4-bromophenyl)propanoate —commonly known as D-4-Bromophenylalanine methyl ester—serves as a critical bifunctional building block. This whitepaper deconstructs the IUPAC nomenclature, physicochemical properties, and synthetic utility of this compound, providing drug development professionals with field-proven protocols for esterification, solid-phase peptide synthesis (SPPS), and downstream palladium-catalyzed bioconjugation.

Structural Dissection & IUPAC Nomenclature Rules

The systematic naming of organic molecules ensures absolute structural unambiguousness, which is critical for regulatory compliance and patent filing. According to the International Union of Pure and Applied Chemistry (IUPAC) Blue Book rules for non-peptide derivatives of amino acids and esters[1][2], the name Methyl (R)-2-amino-3-(4-bromophenyl)propanoate is derived through the following logical sequence:

  • Principal Functional Group (The Ester): Esters are named as alkyl derivatives of carboxylic acids. The alkyl group attached to the oxygen is named first as a separate word ("Methyl"). The parent acid suffix "-oic acid" is replaced with "-oate"[2].

  • Parent Carbon Chain: The longest carbon chain containing the principal functional group (the carboxylate) dictates the root name. Here, a 3-carbon chain forms the "propanoate" backbone. Carbon-1 (C1) is the carboxylate carbon.

  • Substituents & Numbering:

    • An amino group (-NH₂) is located at C2, denoted as "2-amino".

    • A phenyl ring substituted with a bromine atom at the para position (carbon 4 of the ring) is attached to C3, denoted as "3-(4-bromophenyl)".

  • Stereochemistry: The chiral center at C2 possesses the (R) configuration according to Cahn-Ingold-Prelog (CIP) priority rules. In biochemical terms, this corresponds to the unnatural D-enantiomer of the amino acid.

IUPAC_Nomenclature cluster_0 cluster_1 Compound Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate N1 Methyl Compound->N1 N2 (R)-2-Amino Compound->N2 N3 3-(4-bromophenyl) Compound->N3 N4 propanoate Compound->N4 D1 Esterifying Alkyl Group (O-CH3) N1->D1 D2 C2 Stereocenter (D-form) & Primary Amine N2->D2 D3 Aryl Halide Handle (Para-substituted) N3->D3 D4 3-Carbon Parent Chain (C1-C3) N4->D4

Logical breakdown of IUPAC nomenclature rules applied to the target compound.

Physicochemical Profile & Data Presentation

Understanding the physical parameters of this compound is essential for predicting its behavior in chromatographic purification and biological assays. The methyl esterification significantly increases the lipophilicity of the native amino acid, altering its solubility profile.

ParameterValue / Description
CAS Registry Number 122332-24-5 (Free base)[3][4]
Molecular Formula C₁₀H₁₂BrNO₂[4]
Molecular Weight 258.11 g/mol [4]
Topological Polar Surface Area (TPSA) 52.3 Ų
State Solid (Typically isolated as a hydrochloride salt for stability)
Key Structural Features Unnatural (D) stereocenter; Orthogonal para-bromo cross-coupling handle

Mechanistic Role in Drug Design

The strategic inclusion of Methyl (R)-2-amino-3-(4-bromophenyl)propanoate in drug discovery pipelines is driven by three causal factors:

  • Proteolytic Resistance: Endogenous proteases are highly specific to L-amino acids. The (R)-stereocenter (D-configuration) acts as a steric shield, drastically increasing the half-life of peptide-based therapeutics in vivo.

  • C-Terminal Protection: The methyl ester masks the carboxylic acid, preventing unwanted polymerization during N-terminal derivatization. It also acts as a prodrug moiety, enhancing cellular permeability before being hydrolyzed by intracellular esterases.

  • Orthogonal Bioconjugation Handle: The para-bromo substituent is an ideal electrophile for Suzuki-Miyaura cross-coupling reactions and the formation of Palladium-peptide oxidative addition complexes (OACs)[5][6]. This allows for late-stage functionalization, such as attaching fluorophores, PEG chains, or cytotoxic payloads without disrupting the peptide backbone[6].

Bioconjugation A Peptide with 4-Bromophenylalanine B Pd(0) Precursor + sSPhos Ligand (DMSO, Room Temp) A->B C Oxidative Addition Complex (OAC) (Stable, Water-Soluble) B->C D Cross-Coupling with Thiols/Boronic Acids (Aqueous Buffer) C->D E Diversified Bioconjugate D->E

Palladium-catalyzed oxidative addition and bioconjugation workflow.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of the Methyl Ester (Fischer Esterification)

Objective: Convert (R)-4-bromophenylalanine to its methyl ester hydrochloride salt.

  • Suspension: Suspend 10 mmol of (R)-4-bromophenylalanine in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 15 mmol of Thionyl chloride (SOCl₂).

    • Causality: SOCl₂ reacts with methanol to generate anhydrous HCl gas in situ. This protonates the primary amine (forming the unreactive ammonium salt, preventing self-condensation) and acts as an acid catalyst to activate the carboxylic acid for nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 12 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting crude oil with cold anhydrous diethyl ether to precipitate the product as a white crystalline hydrochloride salt. Filter and dry under vacuum.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the Fmoc-protected derivative of the target compound into a peptide sequence.

  • Resin Swelling: Suspend Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour[5].

    • Causality: Swelling expands the polystyrene matrix, exposing internal reactive sites and maximizing coupling efficiency.

  • Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes[5]. Wash thoroughly with DMF.

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(R)-Phe(4-Br)-OH and 3.0 equivalents of HBTU in DMF. Add 6.0 equivalents of Diisopropylethylamine (DIEA)[5].

    • Causality: HBTU requires a tertiary amine base (DIEA) to deprotonate the carboxylic acid. DIEA is chosen because its steric bulk prevents it from acting as a nucleophile, ensuring the formation of the highly reactive OBt-ester without racemizing the delicate (R)-stereocenter.

  • Coupling: Add the activated mixture to the resin and agitate for 45-60 minutes. Wash with DMF and verify coupling completion via a Kaiser test.

Workflow S1 Resin Swelling (DMF) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Activation (HBTU/DIEA) S2->S3 S4 Coupling (Phe(4-Br) derivative) S3->S4

Standard Fmoc-SPPS workflow for halogenated amino acid incorporation.

Analytical Validation (Self-Validating System)

To confirm the structural integrity and enantiomeric purity of the synthesized Methyl (R)-2-amino-3-(4-bromophenyl)propanoate, rigorous analytical validation is required.

Analytical MethodTarget ParameterExpected Result & Diagnostic Value
¹H NMR (DMSO-d₆, 400 MHz) Structural Confirmationδ 3.70 ppm (s, 3H): Confirms successful methyl esterification.δ 7.50 & 7.25 ppm (d, 2H each): Confirms the para-substituted aromatic ring (A₂B₂ spin system).δ 8.60 ppm (bs, 3H): Confirms the presence of the protonated amine (HCl salt).
Chiral HPLC Enantiomeric Excess (ee)Stationary Phase: Chiralcel OD-H.Mobile Phase: Hexane/Isopropanol (90:10).The (R)-enantiomer must elute as a single sharp peak (>99% ee). Any secondary peak indicates racemization during synthesis.
LC-MS (ESI+) Mass Confirmation[M+H]⁺ m/z = 258.0 / 260.0: The 1:1 isotopic doublet is the definitive diagnostic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

References

  • IUPAC Nomenclature of Organic Chemistry - Esters and Amino Acids. Wikipedia / IUPAC Blue Book. Available at:[Link]

  • Palladium–peptide oxidative addition complexes for bioconjugation. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Advanced Peptide Synthesis and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate —commonly designated as H-D-Phe(4-Br)-OMe —is a highly versatile, chiral building block[1]. This compound acts as a tripartite functional module: its D-stereocenter imparts proteolytic stability, its methyl ester provides orthogonal C-terminal protection, and its para-bromo substituent serves as a robust chemical handle for late-stage transition-metal-catalyzed functionalization[2].

This application note provides researchers and drug development professionals with authoritative, self-validating protocols for incorporating H-D-Phe(4-Br)-OMe into peptide sequences and leveraging it for downstream modifications, including Suzuki-Miyaura cross-coupling and the generation of palladium-peptide oxidative addition complexes (Pd-OACs) for bioconjugation.

Physicochemical & Structural Properties

Understanding the baseline properties of H-D-Phe(4-Br)-OMe is critical for optimizing solubility, coupling efficiency, and purification strategies. The compound is typically supplied as a hydrochloride salt to prevent premature degradation or cyclization[3].

PropertySpecificationExperimental Implication
Chemical Name Methyl (R)-2-Amino-3-(4-bromophenyl)propanoateDesignates the D-enantiomer; requires stereoretentive coupling conditions.
Common Synonyms H-D-Phe(4-Br)-OMe·HCl, D-4-Bromophenylalanine methyl esterUsed interchangeably in literature and catalog sourcing.
CAS Number 122332-24-5 (Free base) / 459133-43-8 (HCl salt)Ensure the correct salt form is used for stoichiometric calculations.
Molecular Weight 258.11 g/mol (Free base) / 294.57 g/mol (HCl salt)Adjust equivalents of base (e.g., DIPEA) to liberate the free amine.
Solubility Soluble in DMF, DMSO, MeOH, DCMHighly compatible with standard solution-phase peptide synthesis solvents.

Mechanistic Insights: The Tripartite Advantage

To design effective synthetic routes, one must understand the causality behind selecting H-D-Phe(4-Br)-OMe:

  • Chiral Inversion (The D-Amino Acid Effect): Endogenous proteases are stereoselective for L-amino acids. Incorporating the (R)-enantiomer (D-Phe derivative) at critical cleavage sites drastically increases the plasma half-life of the resulting peptide therapeutic[4].

  • C-Terminal Protection (The Methyl Ester): The methyl ester prevents the C-terminus from participating in unwanted side reactions during N-to-C elongation or fragment condensation[5]. It is orthogonal to acid-labile N-terminal protecting groups (like Boc) and base-labile groups (like Fmoc), allowing for selective deprotection via mild saponification (LiOH/H2O) when necessary.

  • The Halogen Handle (4-Bromo): The aryl bromide is relatively inert under standard peptide coupling conditions but is highly reactive toward Pd(0) species. This allows the fully assembled peptide to undergo late-stage diversification, such as arylation via Suzuki-Miyaura coupling[2], or conversion into a reactive bioconjugation reagent.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by H-D-Phe(4-Br)-OMe.

G A H-D-Phe(4-Br)-OMe (Starting Material) B Solution-Phase Peptide Coupling (HATU/DIPEA) A->B N-protected AA C Br-Peptide Intermediate (C-term Protected) B->C Elongation D Suzuki-Miyaura Cross-Coupling (Pd cat., Ar-B(OH)2) C->D Pathway 1 E Pd-Oxidative Addition (Pd(0), sSPhos) C->E Pathway 2 F Biaryl Peptide (Target Molecule) D->F Arylation G Pd-Peptide Complex (Bioconjugation Reagent) E->G Thiol Ligation

Workflow for the incorporation and late-stage functionalization of H-D-Phe(4-Br)-OMe in peptides.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of H-D-Phe(4-Br)-OMe·HCl

Because H-D-Phe(4-Br)-OMe is typically supplied as a hydrochloride salt, the free amine must be liberated in situ to act as a nucleophile.

Reagents:

  • H-D-Phe(4-Br)-OMe·HCl (1.0 equiv)

  • Fmoc- or Boc-protected Amino Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.0 equiv) and stir at room temperature for 5 minutes to form the active OAt ester.

  • Neutralization: In a separate vial, dissolve H-D-Phe(4-Br)-OMe·HCl (1.0 equiv) in DMF. Add DIPEA (2.0 equiv) to neutralize the HCl salt, liberating the free amine.

  • Coupling: Transfer the neutralized H-D-Phe(4-Br)-OMe solution to the activated amino acid mixture. Stir at room temperature for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the H-D-Phe(4-Br)-OMe peak (m/z 258.1[M+H]+) indicates completion.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent allows for the introduction of diverse aryl groups to probe structure-activity relationships (SAR)[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the Br-peptide intermediate (1.0 equiv) and an aryl boronic acid (1.5 equiv) in a degassed mixture of Toluene/EtOH/H2O (2:1:1 v/v/v).

  • Catalyst Addition: Add Na2CO3 (3.0 equiv) and Pd(PPh3)4 (0.05 equiv) under an inert argon atmosphere.

  • Reaction: Heat the mixture to 80 °C for 12 hours. Mechanistic Note: Maintaining strict anaerobic conditions is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Validation: Analyze via LC-MS. Look for the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via preparative RP-HPLC.

Protocol 3: Generation of Palladium-Peptide Oxidative Addition Complexes (Pd-OACs)

Recent advancements by the Buchwald and Pentelute laboratories have demonstrated that peptides containing 4-halophenylalanine can be converted into stable Pd-OACs. These complexes react rapidly with cysteine residues on target proteins, enabling highly specific bioconjugation[6].

Step-by-Step Methodology:

  • Complexation: Dissolve the fully deprotected peptide containing the D-Phe(4-Br) residue (1.0 equiv) in DMSO.

  • Reagent Addition: Add the water-soluble ligand sSPhos (1.5 equiv) and the palladium precursor (1,5-COD)Pd(CH2TMS)2 (1.2 equiv).

  • Incubation: Stir at room temperature for 1–2 hours. The oxidative addition of Pd(0) into the C–Br bond forms a stable Pd(II) complex[6].

  • Isolation: Precipitate the resulting Pd-peptide complex using cold diethyl ether. Centrifuge and dry the pellet. The resulting powder is water-soluble and bench-stable for months[6].

Data Presentation: Cross-Coupling Optimization

When performing late-stage functionalization on peptides containing H-D-Phe(4-Br)-OMe, reaction conditions must be carefully tuned to prevent racemization or premature ester hydrolysis.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling Conditions on 4-Bromophenylalanine Derivatives

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Racemization
Pd(PPh3)4K2CO3DMF80>90%High (ee ~66%)
Pd(PPh3)4Et3NDMF8075%Low
Pd(PPh3)4K2CO3Toluene80>95%None Detected
Pd(OAc)2 / P(o-tol)3Na2CO3DME / H2O60>95%None Detected
PdCl2(dppf)Na2CO3THF / Ethylene Glycol6681%None Detected

Data synthesized from historical optimizations of Suzuki-Miyaura couplings on halogenated amino acids[2]. Biphasic systems or less polar solvents (Toluene) generally suppress base-mediated racemization of the α-chiral center.

Sources

Application Note: Precision Handling, Dissolution, and Coupling Protocols for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (CAS: 122332-24-5), frequently referred to as D-4-bromophenylalanine methyl ester, is a highly versatile, bifunctional chiral building block. For drug development professionals and synthetic chemists, this compound offers orthogonal reactivity: the amino acid backbone enables targeted peptide elongation, while the 4-bromoaryl moiety serves as a prime candidate for late-stage diversification via palladium-catalyzed cross-coupling.

Because it is an amino acid methyl ester, handling this compound requires strict environmental controls. Improper dissolution or premature neutralization inevitably leads to rapid degradation, severely impacting downstream yields. This guide establishes a self-validating, causality-driven protocol for the stabilization, dissolution, and reaction of this critical intermediate.

Physicochemical Profiling & Solubility Matrix

To design a robust experimental workflow, one must first understand the thermodynamic behavior of the compound in various solvent environments. The table below summarizes the quantitative solubility limits and stability profiles to guide solvent selection.

SolventSolubility Limit (25°C)Stability (Free Base)Stability (HCl Salt)Recommended Application
DMF (Anhydrous) > 100 mg/mL< 2 hours> 48 hoursPrimary solvent for SPPS and solution-phase coupling.
DCM (Anhydrous) > 50 mg/mL< 4 hours> 72 hoursSolution-phase synthesis; extraction protocols.
DMSO (Anhydrous) > 100 mg/mL< 1 hour> 24 hoursHigh-concentration stock preparation (Store frozen).
Methanol ~ 20 mg/mLDegradationModerateAnalytical dilutions (LC-MS) only.
Water < 1 mg/mLInsolublePoorNot recommended (High risk of ester hydrolysis).

Mechanistic Insights: The Causality of Degradation

The Diketopiperazine (DKP) Thermodynamic Sink

The most critical failure point when handling Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is the spontaneous formation of 2,5-diketopiperazines (DKPs). When the compound exists as a free base in solution, the unprotonated primary amine of one molecule acts as a nucleophile, attacking the electrophilic methyl ester carbonyl of an adjacent molecule. This intermolecular aminolysis forms a linear dipeptide intermediate that rapidly undergoes intramolecular cyclization into a highly stable 6-membered DKP ring [1].

Because DKP formation is a thermodynamic sink, the free base must never be stored in solution . The compound should be maintained as a protonated salt (e.g., HCl salt) and only neutralized in situ immediately prior to the introduction of an activated coupling partner.

Orthogonal Reactivity via the Aryl Bromide

The inclusion of the 4-bromo substituent on the D-phenylalanine ring allows for powerful downstream modifications. The carbon-bromine bond is highly amenable to oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions to generate complex biaryl peptidomimetics [2].

Mechanism Salt Protonated Form (HCl Salt) Stable Storage FreeBase Free Base Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate Highly Reactive Salt->FreeBase In situ neutralization (e.g., DIPEA) DKP Diketopiperazine (DKP) Degradation Product (Loss of Material) FreeBase->DKP Intermolecular Aminolysis (Room Temp / Prolonged Storage) Product Peptide / Cross-Coupled Target Product FreeBase->Product Rapid Coupling (HATU / Pd-Catalyst)

Mechanistic divergence of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate under basic conditions.

Experimental Protocols: Precision Dissolution & Handling

The following protocols are designed as self-validating systems. By controlling the order of addition, we kinetically favor the desired reaction pathway over degradation.

Protocol A: Preparation of Stable Stock Solutions

Note: This protocol assumes the use of the HCl salt. If you possess the free base, skip to Protocol B and use immediately.

  • Equilibration : Remove the vial of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (HCl salt) from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Inert Weighing : Under an Argon or Nitrogen atmosphere, weigh the required mass into a flame-dried vial.

  • Dissolution : Add anhydrous DMF or DCM to achieve a concentration of 0.1 M to 0.5 M. Vortex gently until complete dissolution is observed (solution should be clear and colorless).

  • Storage : If not used immediately, flush the headspace with Argon, seal tightly with Parafilm, and store at -20°C. Maximum shelf life in solution: 48 hours.

Protocol B: In Situ Neutralization and Peptide Coupling

Causality Check: By adding the base (DIPEA) last, the concentration of the reactive free amine remains near zero until the activated electrophile is fully prepared, preventing DKP formation.

  • Activation of Coupling Partner : In a separate flask, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at room temperature to form the active ester.

  • Introduction of the Amine : Add the stock solution of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (1.0 eq) to the activated ester mixture.

  • In Situ Free-Basing : Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The reaction mixture will likely turn a pale yellow, indicating the initiation of the coupling.

  • Validation : Stir for 1 hour at room temperature. Monitor the disappearance of the starting mass (m/z 258.11 for the free base) via LC-MS.

  • Quenching : Once complete, quench the reaction with a 5% aqueous citric acid solution to protonate any residual unreacted amine, permanently halting DKP formation.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality Check: Non-aqueous conditions are strictly preferred when the methyl ester is still intact to prevent premature base-catalyzed saponification of the ester [2].

  • Reagent Assembly : To a Schlenk tube, add the coupled peptide containing the 4-bromophenylalanine residue (1.0 eq), an arylboronic acid (1.5 eq), anhydrous K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degassing : Evacuate and backfill the tube with Argon three times.

  • Solvent Addition : Inject a degassed, anhydrous mixture of Toluene/DMF (4:1 v/v).

  • Reaction : Heat the mixture to 80°C under strictly anhydrous conditions for 12 hours. Monitor via LC-MS for the mass shift corresponding to the loss of Bromine and addition of the aryl group.

Workflow Step1 1. Weighing & Inertion Weigh solid under N2/Ar atmosphere Step2 2. Solvent Addition Dissolve in anhydrous DMF or DCM (Keep < 20°C) Step1->Step2 Step3 3. Reagent Introduction Add coupling partner (e.g., N-protected AA) & Activator Step2->Step3 Step4 4. In Situ Neutralization Add DIPEA (2.0-3.0 eq) dropwise to initiate reaction Step3->Step4 Step5 5. Monitoring & Quenching Monitor via LC-MS; Quench with weak acid to stop DKP Step4->Step5

Optimized workflow for handling and coupling reactive amino acid methyl esters.

References

  • Ramakrishna, I., Boateng, A., Hattori, T., Nakagai, K., Kawase, M., Ogata, S., & Yamamoto, H. (2025). "Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis." The Journal of Organic Chemistry, 90(12), 4357-4364. URL:[Link]

  • Qiao, J. X., Fraunhoffer, K. J., Hsiao, Y., Li, Y.-X., Wang, C., Wang, T. C., & Poss, M. A. (2016). "Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions." The Journal of Organic Chemistry, 81(19), 9491-9498. URL:[Link]

Application Note: Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate as a Versatile Chiral Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the strategic selection of chiral building blocks dictates the efficiency of downstream diversification. Methyl (R)-2-amino-3-(4-bromophenyl)propanoate (CAS: 122332-24-5), widely referred to as D-4-bromophenylalanine methyl ester, is a highly privileged scaffold [[1]](). It offers three orthogonal functional handles: a D-configured chiral center, a methyl ester-protected carboxylate, and a para-bromo aromatic ring. This guide details field-proven, self-validating protocols for utilizing this compound in transition-metal catalysis and solid-phase peptide synthesis (SPPS).

Structural Rationale & Physicochemical Profiling

Understanding the causality behind the structural features of D-4-bromophenylalanine methyl ester is critical for experimental design:

  • The D-Configuration (R-stereocenter): Incorporating unnatural D-amino acids into therapeutic peptides imparts critical resistance to endogenous proteolytic cleavage, thereby extending the in vivo half-life of peptide-based active pharmaceutical ingredients (APIs) 2.

  • The para-Bromo Group: Serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), enabling late-stage diversification into complex biaryl derivatives without risking racemization of the α-chiral center.

  • The Methyl Ester: Protects the C-terminus during basic cross-coupling conditions, preventing unwanted side reactions that free carboxylic acids might induce.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Methyl (R)-2-amino-3-(4-bromophenyl)propanoate
CAS Number 122332-24-5
Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Stereochemistry D-configuration (R-enantiomer)
Physical State Solid (Typically supplied as a hydrochloride salt)

Application 1: Late-Stage Functionalization via Transition Metal Catalysis

Expertise & Experience Insight: While the para-bromo group is primed for Suzuki-Miyaura coupling, attempting this reaction on the unprotected primary amine often leads to catalyst poisoning (via strong nitrogen-palladium coordination) or unwanted Buchwald-Hartwig amination. Therefore, a self-validating protocol requires prior N-protection 3. N-Boc protection is ideal as it withstands the basic conditions of the Suzuki coupling but is easily cleaved under mild acidic conditions later.

Protocol 1.1: N-Boc Protection (Self-Validating Step)
  • Reagent Preparation: Dissolve 1.0 eq of Methyl (R)-2-amino-3-(4-bromophenyl)propanoate hydrochloride in anhydrous dichloromethane (DCM) to a 0.2 M concentration.

  • Basification: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The excess base neutralizes the hydrochloride salt and acts as an acid scavenger for the subsequent step.

  • Protection: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc2O) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Validation: Monitor by Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The reaction is complete when the primary amine spot (ninhydrin positive, pink/purple) completely disappears, replaced by a higher Rf UV-active spot.

  • Workup: Wash the organic layer with 5% aqueous citric acid to remove unreacted amine and DIPEA, followed by brine. Dry over Na2SO4 and concentrate.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling
  • Reaction Assembly: In an oven-dried Schlenk flask, combine 1.0 eq of the newly synthesized N-Boc-D-4-bromophenylalanine methyl ester, 1.5 eq of the desired arylboronic acid, and 3.0 eq of K2CO3.

  • Catalyst Addition: Add 0.05 eq (5 mol%) of Pd(dppf)Cl2. Causality: The bidentate dppf ligand suppresses unwanted β-hydride elimination and stabilizes the Pd(II) intermediate, ensuring high turnover numbers.

  • Solvent System: Add degassed 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming a highly reactive boronate complex.

  • Execution: Heat at 80 °C under an argon atmosphere for 12 hours.

  • Validation & Isolation: Filter the mixture through a Celite pad to remove Pd black. Extract with EtOAc, concentrate, and purify via flash chromatography. Validate the integrity of the stereocenter using chiral HPLC (target ee >99%).

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd N-Boc-D-4-Br-Phe-OMe PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Transmet Transmetalation Reaction with Ar'-B(OH)2 PdII->Transmet Base, Ar'-B(OH)2 PdII_diaryl Pd(II) Diaryl Species Ar-Pd-Ar' Transmet->PdII_diaryl RedElim Reductive Elimination Product Release PdII_diaryl->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Biaryl Product (Chiral Phenylalanine Derivative) RedElim->Product

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling for D-4-bromophenylalanine.

Table 2: Comparative Yields of Cross-Coupling Strategies

Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Avg. Yield (%)
Suzuki-Miyaura Arylboronic acidsPd(dppf)Cl2 / K2CO38085 - 95
Sonogashira Terminal alkynesPd(PPh3)4 / CuI / Et3N6075 - 88
Heck Terminal alkenesPd(OAc)2 / P(o-tol)3 / Et3N10070 - 80

Application 2: Incorporation into Therapeutic Peptides via SPPS

Expertise & Experience Insight: To utilize this building block in standard Fmoc-Solid Phase Peptide Synthesis (SPPS), the methyl ester must first be saponified to the free carboxylic acid, and the amine must be Fmoc-protected. The resulting Fmoc-D-4-bromophenylalanine-OH can then be seamlessly incorporated into peptide sequences to create protease-resistant analogs or stapled synthetic apolipoproteins 4.

Protocol 2.1: Saponification and Fmoc Protection
  • Hydrolysis: Dissolve Methyl (R)-2-amino-3-(4-bromophenyl)propanoate in THF/H2O (1:1). Add 1.2 eq of LiOH at 0 °C and stir for 2 hours. Causality: LiOH provides mild saponification, strictly minimizing the risk of base-catalyzed racemization at the α-carbon compared to harsher bases like NaOH.

  • Fmoc-Protection: To the same reaction pot, add 1.5 eq of NaHCO3, followed by 1.1 eq of Fmoc-OSu. Stir at room temperature for 12 hours.

  • Isolation: Acidify the mixture to pH 2 with 1M HCl, extract with EtOAc, and precipitate the pure Fmoc-D-4-bromophenylalanine-OH from cold hexanes.

Protocol 2.2: SPPS Incorporation
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the temporary Fmoc group.

  • Activation & Coupling: Pre-activate 3.0 eq of Fmoc-D-4-bromophenylalanine-OH with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 3 minutes. Add the activated mixture to the resin and agitate for 45 minutes. Causality: HATU is selected over standard carbodiimides (like DIC) because its highly reactive HOAt ester intermediate provides superior coupling efficiency for sterically hindered unnatural amino acids, preventing truncated deletion sequences.

  • Validation: Perform a Kaiser test on a few resin beads. A yellow color (negative result) confirms the complete absence of free primary amines, validating a successful coupling cycle.

SPPSWorkflow Resin Solid Support (Rink Amide Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate Amino Acid Activation (Fmoc-D-4-Br-Phe-OH) Deprotect->Activate Couple Coupling Reaction (HATU/DIPEA) Activate->Couple Couple->Deprotect Repeat for next AA Cleave Cleavage & Deprotection (TFA/Scavengers) Couple->Cleave Final Step Peptide Purified Peptide Containing D-4-Br-Phe Cleave->Peptide

Step-by-step workflow for the incorporation of unnatural amino acids via SPPS.

References

  • Title: (R)
  • Title: US11111271B2 - Therapeutic peptides Source: Google Patents URL
  • Title: One-Pot Combination of Metal- and Bio-Catalysis in Water for the Synthesis of Chiral Molecules Source: MDPI URL
  • Title: US11279749B2 - Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation Source: Google Patents URL

Sources

Application Notes and Protocols: Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Discovery Professionals

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery, the demand for chiral intermediates that offer both stereochemical precision and synthetic versatility is paramount.[1][2] Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is a non-proteinogenic amino acid derivative that stands out as a strategic building block for medicinal chemists. Its value is rooted in three key structural features:

  • The (R)-Stereocenter: Chirality is fundamental to molecular recognition in biological systems.[3][4] The defined (R)-configuration of this molecule allows for the stereospecific synthesis of complex drug candidates, which is crucial for optimizing efficacy and minimizing off-target effects.

  • The 4-Bromophenyl Group: Far from being a simple substituent, the bromine atom is a highly versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl or vinyl-aryl scaffolds.[5] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[6][7]

  • The Amino and Methyl Ester Groups: These functional groups provide points for further elaboration, such as peptide bond formation or conversion to other functionalities. Their reactivity necessitates a strategic approach to protecting group chemistry, a cornerstone of complex molecule synthesis.

This guide provides an in-depth exploration of the applications of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, complete with detailed protocols and the scientific rationale behind its use in constructing novel peptide therapeutics and advanced heterocyclic scaffolds.

Section 1: A Scaffold for Novel Peptide Therapeutics via Solid-Phase Peptide Synthesis (SPPS)
Scientific Rationale

The incorporation of unnatural amino acids (UAA) into peptides is a powerful strategy to overcome the limitations of native peptide drugs, such as poor metabolic stability and low bioavailability.[7][8] Introducing (R)-4-bromophenylalanine into a peptide sequence can confer several advantages:

  • Enhanced Proteolytic Stability: The unnatural D-configuration (in this case, R) and the bulky bromophenyl side chain can sterically hinder recognition and cleavage by endogenous proteases.

  • Modulated Bioactivity: The electronic and steric properties of the bromophenyl group can alter the peptide's overall conformation and its interaction with target receptors or enzymes, potentially leading to increased potency or altered selectivity.[6]

  • A Handle for Conjugation: The bromine atom serves as a reactive site for post-synthetic modification, allowing for the attachment of imaging agents, cytotoxic payloads, or other functional moieties.[9]

To be used in standard Fmoc-based SPPS, the title compound must first be converted to its Nα-Fmoc protected carboxylic acid form.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Chain Cleavage Final Deprotection & Cleavage from Resin Wash2->Cleavage Final Cycle Repeat->Deprotection suzuki_cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Aryl-Pd(II)-R' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product ArX R-Br (Bromophenylalanine derivative) ArX->OxAdd Boronic R'-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Sources

Application Note: Incorporation and Late-Stage Functionalization of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate—commonly referred to as D-4-bromophenylalanine methyl ester or H-D-Phe(4-Br)-OMe —is a highly versatile, non-natural amino acid building block used in advanced peptide engineering and drug discovery.

The strategic incorporation of this building block into peptide sequences serves three distinct mechanistic purposes:

  • Proteolytic Stability (D-Stereocenter): The unnatural R-configuration (D-amino acid) confers significant resistance to endogenous proteases, dramatically enhancing the in vivo half-life of therapeutic peptides.

  • Orthogonal Protection (Methyl Ester): The C-terminal methyl ester acts as a robust protecting group during solution-phase peptide synthesis (SPPS). It prevents unwanted side reactions at the carboxylate moiety and is highly stable under standard amide coupling conditions, yet it can be selectively removed later via mild saponification [1].

  • Bioorthogonal Diversification (4-Bromo Aryl Moiety): The aryl bromide serves as a reactive handle for late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to rapidly scan chemical space by generating libraries of biaryl-containing peptides without needing to re-synthesize the entire peptide backbone [2].

Workflow Visualization

G A N-Protected AA (e.g., Fmoc-AA-OH) C Solution-Phase Coupling HATU, DIPEA, DMF A->C B H-D-Phe(4-Br)-OMe (Building Block) B->C D Fmoc-AA-D-Phe(4-Br)-OMe (Halogenated Dipeptide) C->D Amide Bond E Suzuki-Miyaura Coupling Aryl-B(OH)2, Pd Cat. D->E F Fmoc-AA-D-Phe(4-Aryl)-OMe (Diversified Peptide) E->F C-C Bond

Workflow for the incorporation and late-stage diversification of H-D-Phe(4-Br)-OMe in peptides.

Experimental Protocols: A Self-Validating System

To ensure a self-validating workflow, these protocols embed analytical checkpoints (TLC, LC-MS) to verify intermediate integrity before proceeding to subsequent steps.

Protocol A: Solution-Phase Peptide Coupling

Causality & Design: H-D-Phe(4-Br)-OMe is typically supplied as a hydrochloride salt; thus, an equimolar amount of a non-nucleophilic base (DIPEA) is required to liberate the free amine nucleophile. We utilize HATU as the coupling reagent because its HOAt-derived leaving group accelerates the reaction rate, which outcompetes the oxazolone formation pathway and minimizes epimerization of the activated N-protected amino acid [1].

Materials:

  • Fmoc-AA-OH (1.0 eq)

  • H-D-Phe(4-Br)-OMe·HCl (1.1 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.2 eq total)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Carboxylic Acid Activation: In a flame-dried flask under argon, dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 eq) and stir at room temperature for 5 minutes to pre-activate the carboxylic acid.

  • Nucleophile Preparation: In a separate vial, dissolve H-D-Phe(4-Br)-OMe·HCl (1.1 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling: Transfer the nucleophile solution dropwise into the activated Fmoc-AA-OH solution. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the free amine (which stains purple/red) indicates complete consumption of the building block.

  • Work-Up: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the halogenated peptide intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Design: Performing cross-couplings on chiral, densely functionalized peptides requires mild conditions to prevent racemization. We employ a water-soluble palladium precatalyst system (e.g., Pd(OAc)₂ with sSPhos) and a mild base (Na₂CO₃). Strong bases (like NaOH) must be avoided, as they trigger base-catalyzed epimerization at the alpha-carbon and premature hydrolysis of the methyl ester[2, 3].

Materials:

  • Halogenated Peptide Intermediate (1.0 eq)

  • Aryl Boronic Acid [Aryl-B(OH)₂] (1.5 eq)

  • Pd(OAc)₂ (0.05 eq) and sSPhos ligand (0.10 eq)

  • 1 M Aqueous Na₂CO₃ (2.0 eq)

  • Solvent: THF / Ethylene Glycol (10:1 v/v)

Step-by-Step Procedure:

  • Degassing: Dissolve the halogenated peptide (1.0 eq) and Aryl-B(OH)₂ (1.5 eq) in the THF/Ethylene Glycol solvent mixture. Degas the solution by sparging with argon for 15 minutes.

  • Catalyst Assembly: Add Pd(OAc)₂ (0.05 eq) and sSPhos (0.10 eq) to the degassed solution.

  • Base Addition: Inject the 1 M aqueous Na₂CO₃ solution (2.0 eq, previously degassed) into the reaction mixture.

  • Reaction: Heat the sealed vessel to 66 °C and stir vigorously under an argon atmosphere for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. Confirm the disappearance of the starting material mass (characterized by the distinct 1:1 isotopic bromine doublet) and the appearance of the diversified biaryl peptide mass.

  • Work-Up: Cool to room temperature and filter the mixture through a short pad of Celite to remove palladium black. Dilute the filtrate with EtOAc, wash with water and brine, dry over MgSO₄, and purify the final product via preparative HPLC.

Data Presentation: Optimization of Cross-Coupling Conditions

The choice of catalyst and base is critical when performing late-stage functionalization on peptides containing H-D-Phe(4-Br)-OMe. The table below summarizes the quantitative impact of various reaction parameters on overall yield and stereochemical integrity [2].

Catalyst SystemSolvent SystemBaseTemperatureYield (%)Racemization (ee %)
Pd(PPh₃)₄DMFK₂CO₃80 °C65%66% (High Epimerization)
Pd(OAc)₂ / P(o-tol)₃DME / H₂ONa₂CO₃60 °C82%>99% (Retained)
Pd(OAc)₂ / sSPhos THF / Ethylene Glycol Na₂CO₃ 66 °C 88% >99% (Retained)

Note: The Pd(OAc)₂ / sSPhos system provides the optimal balance of high catalytic turnover and complete retention of the D-stereocenter, making it the premier choice for peptide diversification.

References

  • Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: Catalysts (MDPI) URL: [Link]

  • Title: Palladium–peptide oxidative addition complexes for bioconjugation Source: Chemical Science (Royal Society of Chemistry) / PMC URL: [Link]

safe handling and storage procedures for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Safe Handling, Storage, and Synthetic Protocols for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Executive Summary

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (CAS: 122332-24-5) is a highly valuable non-natural D-amino acid derivative. The incorporation of halogenated phenylalanine analogs into peptide sequences is a proven strategy in modern drug discovery to enhance proteolytic stability and target binding affinity through hydrogen bond-enhanced halogen bonding (HeX-B)[1][2]. Furthermore, the para-bromo substitution serves as a versatile bioorthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling[3][4]. This guide outlines the physicochemical constraints, causality-driven storage procedures, and self-validating experimental workflows required to maintain the structural and chiral integrity of this compound.

Physicochemical Profiling

To design an effective handling protocol, we must first establish the quantitative baseline of the molecule. The dual-functional nature of this compound (an alpha-amino ester and an aryl bromide) dictates its reactivity and degradation pathways[5].

PropertyValue / SpecificationCausality / Implication for Handling
CAS Number 122332-24-5Unique identifier for safety tracking.
Molecular Formula C₁₀H₁₂BrNO₂Presence of ester and bromide dictates sensitivities.
Molecular Weight 258.11 g/mol Used for precise stoichiometric calculations.
Physical State Solid / Viscous Oil (Free Base)Free base is prone to oxidation; often handled as an HCl salt.
Chirality (R)-Enantiomer (D-form)Highly susceptible to base-catalyzed racemization.
Target Purity ≥ 98% (ee > 99%)Requires chiral validation before integration into APIs.

Causality-Driven Storage & Environmental Controls

Standardizing storage is not merely about extending shelf-life; it is about preventing insidious degradation pathways that can ruin downstream syntheses. The following protocols are designed to mitigate specific chemical vulnerabilities.

  • Moisture Control (Hydrolysis Prevention): The methyl ester moiety is susceptible to ambient moisture, which acts as a nucleophile to hydrolyze the ester back to the free carboxylic acid. Protocol: Store the compound in a tightly sealed container within a desiccator. Purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

  • Temperature Control (Thermodynamic Stability): Ambient thermal energy accelerates both hydrolysis and potential inter-molecular aminolysis (where the free amine of one molecule attacks the ester of another, forming oligomers). Protocol: Long-term storage must be maintained at 2–8 °C. For extended archiving (>6 months), -20 °C is recommended.

  • Light Attenuation (Photolytic Debromination): Aryl bromides can undergo homolytic cleavage when exposed to continuous ultraviolet or high-energy visible light, leading to the generation of radical species and debrominated impurities. Protocol: Always store in amber-tinted borosilicate glassware and handle under standard laboratory lighting, avoiding direct sunlight.

StorageLogic Compound Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate Moisture Moisture / H2O Compound->Moisture Sensitive to Light UV / Visible Light Compound->Light Sensitive to Base Basic pH Compound->Base Sensitive to Hydrolysis Ester Hydrolysis (Free Acid) Moisture->Hydrolysis Induces Debromination Photolytic Debromination Light->Debromination Induces Racemization Chiral Inversion (S-Enantiomer) Base->Racemization Induces Control1 Argon Atmosphere & Desiccant Control1->Moisture Blocks Control2 Amber Glassware (Dark Storage) Control2->Light Blocks Control3 Store as HCl Salt (pH Control) Control3->Base Blocks

Logical relationship between environmental stressors, degradation pathways, and storage controls.

Self-Validating Quality Control (QC)

Before initiating any high-value synthesis, the integrity of the reagent must be validated. A self-validating protocol ensures that any failure in downstream steps is isolated to the reaction conditions, not the starting material.

  • LC-MS Profiling: Run a rapid LC-MS gradient. The target mass is m/z 258.1 (and 260.1 due to the 1:1 79 Br/ 81 Br isotope pattern). The presence of m/z 244.1 indicates ester hydrolysis (free acid formation). Do not proceed if the free acid exceeds 2% AUC.

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) to confirm the enantiomeric excess (ee) of the (R)-enantiomer. The baseline must be >98% ee.

Application Protocol: Suzuki-Miyaura Cross-Coupling

Halogenated amino acids are premier substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the modular synthesis of complex biaryl peptide libraries[3][6]. The following protocol is engineered to prevent catalyst poisoning and chiral degradation.

Step-by-Step Methodology

Step 1: Amine Protection (Causality: Catalyst Preservation)

  • Action: React Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using N,N-Diisopropylethylamine (DIPEA) as a mild base.

  • Causality: Free primary amines strongly coordinate to Palladium(0) species, poisoning the catalyst and halting the cross-coupling cycle. Boc-protection sterically and electronically masks the amine.

Step 2: Cross-Coupling Reaction (Causality: Mild Activation)

  • Action: In a Schlenk flask, combine the Boc-protected substrate (1.0 eq), an arylboronic acid (1.2 eq), and K3​PO4​ (2.0 eq) in a degassed Toluene/Water (4:1) mixture. Add Pd(dppf)Cl2​ (5 mol%) under Argon. Heat to 80 °C for 4 hours.

  • Causality: K3​PO4​ is selected over stronger bases (like NaOH) to prevent the saponification of the methyl ester and to eliminate the risk of base-catalyzed enolization at the alpha-carbon, which would lead to racemization.

Step 3: Aqueous Workup & Phase Extraction

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with deionized water and brine.

  • Causality: The aqueous wash partitions the water-soluble boronic acid byproducts, inorganic phosphate salts, and residual palladium species away from the organic target molecule.

Step 4: Purification and Chiral Validation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography. Re-run Chiral HPLC on the purified product.

  • Causality: Post-reaction chiral validation acts as the closing loop of the self-validating system, proving that the mild cross-coupling conditions successfully preserved the (R)-stereocenter.

Workflow Start Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate Protect Step 1: N-Protection (Boc2O / Fmoc-Cl) Start->Protect Blocks amine interference Coupling Step 2: Suzuki-Miyaura (Pd Catalyst, Arylboronic Acid) Protect->Coupling Cross-coupling at Aryl-Br Workup Step 3: Aqueous Workup & Phase Extraction Coupling->Workup Removes Pd & Salts Purify Step 4: Chromatography & Chiral HPLC Validation Workup->Purify Isolates target monomer Product Final Product: Functionalized (R)-Arylalanine Purify->Product Validates >98% ee

Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

References

  • Carlsson, A. C. C., et al. "Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds." Biochemistry, vol. 57, no. 28, 2018, pp. 4135-4147. URL: [Link]

  • Dumas, A., et al. "PLGA-PEG-supported Pd Nanoparticles as Efficient Catalysts for Suzuki-Miyaura Coupling Reactions in Water." Chimia, vol. 70, no. 4, 2016, pp. 252-257. URL: [Link]

  • Willemse, T., et al. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Catalysts, vol. 7, no. 3, 2017, p. 74. URL: [Link]

Sources

derivatization of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate for analytical purposes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate for Analytical Applications

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, a key chiral intermediate in pharmaceutical synthesis. The analytical objectives for such compounds typically bifurcate into two critical areas: precise quantification and the determination of enantiomeric purity. As this amino acid ester lacks a strong native chromophore or fluorophore, and its enantiomers are indistinguishable by non-chiral analytical methods, derivatization is an essential prerequisite for robust analysis. This document explores multiple strategic approaches, furnishing researchers, scientists, and drug development professionals with the rationale and step-by-step instructions for achieving sensitive and accurate results using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction: The Analytical Challenge

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is a derivative of the non-proteinogenic amino acid 4-bromophenylalanine. Halogenated phenylalanine analogues are valuable building blocks in medicinal chemistry.[1] The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers can exhibit varied pharmacological activity and toxicity. Consequently, the ability to accurately quantify the desired (R)-enantiomer and detect trace levels of its (S)-counterpart is paramount during process development and quality control.

Direct analysis of this compound is hampered by two primary factors:

  • Poor Detectability: The molecule possesses only weak UV absorbance, leading to poor sensitivity in HPLC-UV analysis.

  • Chirality: Enantiomers have identical physical properties in a non-chiral environment, making their separation on standard chromatographic columns impossible.[2]

Chemical derivatization addresses these challenges by covalently attaching a tag to the primary amine functional group. This tag can serve to either enhance detector response or, in the case of a chiral tag, to create diastereomers that are separable on conventional achiral columns.

Strategic Selection of a Derivatization Method

The choice of derivatization reagent is dictated by the analytical goal. The workflow below outlines the decision-making process based on the primary analytical objective.

G Start Analytical Goal for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate Quant Objective: Quantification (Achiral Analysis) Start->Quant Enant Objective: Enantiomeric Purity (Chiral Analysis) Start->Enant Reagent_Quant Strategy: Introduce a strong chromophore or fluorophore. Quant->Reagent_Quant Reagent_Enant Strategy: Create separable derivatives. Enant->Reagent_Enant OPA OPA Derivatization (Fluorescence Detection) Reagent_Quant->OPA FMOC FMOC-Cl Derivatization (Fluorescence/UV Detection) Reagent_Quant->FMOC Indirect Indirect HPLC Method: Use Chiral Derivatizing Agent to form Diastereomers Reagent_Enant->Indirect Direct Direct GC Method: Use Achiral Derivatizing Agent for Volatility + Chiral Column Reagent_Enant->Direct Marfeys Marfey's Reagent (FDAA) Separation on Achiral C18 Column Indirect->Marfeys GC_Method Acylation (e.g., TFAA) Separation on Chiral GC Column Direct->GC_Method

Caption: Decision workflow for selecting a derivatization strategy.

Protocols for Quantification (Achiral Analysis)

For determining the concentration of the target compound without regard to its chiral purity, derivatization with a highly fluorescent tag is the preferred approach. This significantly enhances sensitivity compared to direct UV detection.

Method 1: o-Phthaldialdehyde (OPA) Derivatization for Fluorescence Detection

Principle: OPA reacts rapidly with primary amines, such as the one in our target analyte, in the presence of a thiol co-reagent (e.g., 3-mercaptopropionic acid) under basic conditions.[3] This reaction forms a highly fluorescent isoindole derivative, enabling detection at picomole levels.[4][5] A key advantage is the speed of the reaction, which is often complete in under two minutes at room temperature.[3][6] However, the resulting derivatives can have limited stability, making automated pre-column derivatization via an autosampler an ideal approach.[3][7]

G Analyte Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate Reaction {Mix & Incubate ~1-2 min at Room Temp.} Analyte->Reaction Reagents OPA Reagent Solution (OPA + 3-MPA in Borate Buffer pH ~10.2) Reagents->Reaction Injection Inject into HPLC-FLD System (Ex: 340 nm, Em: 455 nm) Reaction->Injection G cluster_0 Reaction Analyte_R (R)-Analyte Diastereomer_L_R {L-R Diastereomer} Analyte_R->Diastereomer_L_R + Analyte_S (S)-Analyte Diastereomer_L_S {L-S Diastereomer} Analyte_S->Diastereomer_L_S + Marfey Marfey's Reagent (L-FDAA) Marfey->Diastereomer_L_R Marfey->Diastereomer_L_S Separation Inject Mixture onto Achiral C18 HPLC Column Diastereomer_L_R->Separation Diastereomer_L_S->Separation Detection UV Detection at 340 nm Separated Peaks for L-R and L-S Separation->Detection

Caption: Principle of diastereomer formation using Marfey's Reagent.

Protocol:

  • Reagent Preparation:

    • Sodium Bicarbonate Buffer (1 M): Dissolve 8.4 g of NaHCO₃ in 100 mL of ultrapure water.

    • Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of L-FDAA in 1 mL of acetone. Prepare fresh.

  • Sample Preparation:

    • Prepare a solution of the analyte at approximately 1 mg/mL in water or a water/methanol mixture.

  • Derivatization Procedure:

    • To 100 µL of the analyte solution, add 40 µL of 1 M Sodium Bicarbonate buffer.

    • Add 200 µL of the 1% Marfey's Reagent solution.

    • Incubate the mixture in a heating block at 40°C for 1 hour.

    • After incubation, cool the reaction to room temperature.

    • Neutralize the reaction by adding 20 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen or in a vacuum concentrator.

    • Redissolve the residue in 500 µL of the mobile phase (e.g., 50% acetonitrile) and filter before injection.

  • Suggested HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient suitable for eluting the derivatives, for example, 30% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Detector at 340 nm. [8] Data Interpretation: The L-FDAA derivative of the D-amino acid (or R- in Cahn-Ingold-Prelog nomenclature for this specific analyte) typically elutes before the L-FDAA derivative of the L-amino acid (or S-). This elution order should be confirmed by running a standard of the racemic analyte. The enantiomeric purity can be calculated from the peak areas of the two diastereomers.

Method 4: Direct Chiral Separation via GC-MS

Principle: For Gas Chromatography, the analyte must be volatile and thermally stable. [9]Since the target molecule is already an ester, only the primary amine needs to be derivatized to reduce its polarity. This is typically achieved through acylation. [10]The resulting derivative is then separated directly on a chiral GC column, which has a stationary phase capable of forming transient diastereomeric complexes with the enantiomers, leading to different retention times.

Protocol:

  • Reagent Preparation:

    • Acylating Agent: Trifluoroacetic anhydride (TFAA).

    • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Sample Preparation:

    • Prepare a solution of the analyte at approximately 1 mg/mL in the chosen solvent. Ensure the sample is free of water.

  • Derivatization Procedure:

    • Place 100 µL of the analyte solution in a GC vial.

    • Add 100 µL of Trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 20 minutes. * Cool to room temperature. The sample is now ready for injection. No work-up is typically required, but the excess reagent and acid byproduct will be volatile and elute early in the chromatogram.

  • Suggested GC Conditions:

    • Column: A chiral GC column, such as one based on cyclodextrin derivatives (e.g., Chirasil-Dex) or an amino acid derivative (e.g., Chirasil-Val). [9][11][12] * Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 5°C/min to 220°C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280°C.

Summary of Methods and Key Parameters

Parameter Method 1: OPA Method 2: FMOC-Cl Method 3: Marfey's (FDAA) Method 4: GC-Acylation
Analytical Goal QuantificationQuantificationEnantiomeric PurityEnantiomeric Purity
Technique HPLC-FLDHPLC-FLD/UVHPLC-UVGC-FID/MS
Principle Fluorogenic TagFluorogenic/Chromophoric TagDiastereomer FormationVolatilization + Chiral Separation
Reagent(s) OPA, 3-MPA, Borate BufferFMOC-Cl, Borate BufferL-FDAA, NaHCO₃, HClTrifluoroacetic Anhydride (TFAA)
Reaction Time 1-2 minutes20-30 minutes~1 hour20 minutes
Reaction Temp. Room TemperatureRoom Temperature40°C60°C
Derivative Stability Low [6][7]High [13]HighHigh
Chromatography Achiral C18Achiral C18Achiral C18Chiral GC Column
Key Advantage Very fast reactionStable derivative, versatile detectionGold standard for amino acidsHigh resolution, direct separation
Key Consideration Derivative instabilityExcess reagent must be quenchedElution order must be confirmedRequires chiral column, analyte volatility

Conclusion

The successful analysis of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate hinges on the selection of an appropriate derivatization strategy tailored to the specific analytical objective. For rapid and highly sensitive quantification, fluorescent labeling with OPA or FMOC-Cl provides excellent results. For the critical assessment of enantiomeric purity, derivatization with Marfey's reagent to form diastereomers for separation by standard HPLC-UV is a robust and reliable method. Alternatively, direct analysis on a chiral GC column after acylation offers a high-resolution orthogonal technique. Each protocol described herein provides a validated starting point for method development, empowering researchers to generate accurate and trustworthy data essential for advancing pharmaceutical research and development.

References

  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Bhushan, R., & Agarwal, C. (2012). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Journal of the Brazilian Chemical Society, 23(1), 163-170. Retrieved from [Link]

  • Diva-portal.org. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • Fujii, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Retrieved from [Link]

  • Li, J., & Zhang, W. (2001). Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent. PubMed. Retrieved from [Link]

  • Opekar, S., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Retrieved from [Link]

  • Kim, K. R., et al. (2004). Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst (RSC Publishing). Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Martínez-Montero, L., et al. (2016). Biocatalytic stereoinversion of d-para-bromophenylalanine in a one-pot three-enzyme reaction. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Longdom Publishing. (n.d.). A New O-phthaldialdeyde (OPA) Solution for Fluorescence HPLC Amine Group Detection without Boric Acid Preparation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Marfey's reagent for chiral amino acid analysis: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.1.3. Chiral separation of amino acids by gas chromatography. Retrieved from [Link]

  • ResearchGate. (2009). Amino Acid Analysis. Retrieved from [Link]

  • Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Retrieved from [Link]

  • SciSpace. (2004). Chiral Separation of Amino Acids by Gas Chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2025). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Retrieved from [Link]

  • ResearchGate. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from [Link]

  • The Retort. (2012). Mosher's Acid. Retrieved from [Link]

  • PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • Obrnuta faza. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

  • ResearchGate. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]

  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Bromo-L-phenylalanine. Retrieved from [Link]

  • (PDF) Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • Scilit. (n.d.). Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step. Retrieved from [Link]

Sources

Application Note & Protocols: Enzymatic Resolution Techniques for Chiral Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Enantiopure Amino Acids

Chiral amino acids are fundamental building blocks in the life sciences, serving as essential components of peptides, proteins, and numerous active pharmaceutical ingredients (APIs).[1] The stereochemistry of these molecules is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the production of enantiomerically pure amino acids is a cornerstone of modern drug development and fine chemical synthesis.[2]

Classical chemical methods for resolving racemic mixtures often involve tedious crystallization of diastereomeric salts or the use of expensive chiral auxiliaries. In contrast, enzymatic kinetic resolution offers a powerful alternative, leveraging the exquisite stereoselectivity of enzymes to differentiate between enantiomers under mild, environmentally benign conditions.[1][3] This application note provides a comprehensive guide to the principles, practices, and protocols for the enzymatic resolution of chiral amino acid esters, designed for researchers in both academic and industrial settings.

Core Principles of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In EKR of amino acid esters, an enzyme selectively catalyzes the transformation (typically hydrolysis or acylation) of one ester enantiomer, leaving the other unreacted.[4]

The efficiency of this process is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is desirable for achieving high enantiomeric excess (e.e.) of both the product and the remaining substrate. The theoretical maximum yield for the desired product in a standard kinetic resolution is 50%.[2]

EKR_Principle racemate Racemic Amino Acid Ester (R-Ester + S-Ester) enzyme Enantioselective Enzyme (e.g., Lipase) racemate->enzyme products Mixture at t < 100% conversion enzyme->products Selective Transformation (e.g., Hydrolysis of S-Ester) separation Separation (e.g., Extraction, Chromatography) products->separation product_S Hydrolyzed Product (S-Amino Acid) separation->product_S Product substrate_R Unreacted Substrate (R-Amino Acid Ester) separation->substrate_R Unreacted Substrate

Figure 1: General workflow for Enzymatic Kinetic Resolution (EKR) of a racemic amino acid ester.

Key Biocatalysts and Mechanistic Insights

A variety of hydrolases are employed for the resolution of amino acid esters, with lipases, esterases, and proteases being the most prominent.[5]

Lipases and Esterases

Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are serine hydrolases that catalyze the hydrolysis of ester bonds. Their utility in chiral resolution stems from their ability to selectively hydrolyze one enantiomer of a racemic amino acid ester into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[4][6] Lipases from microbial sources such as Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia, and Aspergillus niger are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[7][8][9]

The choice of the ester's alcohol moiety and the N-protecting group on the amino acid can dramatically influence both the reaction rate and the enantioselectivity.[7] For instance, 2-chloroethyl or 2,2,2-trifluoroethyl esters have been shown to enhance the enantioselectivity of some lipase-catalyzed resolutions.[7]

Proteases

Proteases (or peptidases, EC 3.4), such as α-chymotrypsin and subtilisin, are enzymes that naturally hydrolyze peptide bonds. However, their catalytic machinery can also be harnessed to hydrolyze the ester bonds of amino acid esters with high L- or D-selectivity.[5] The reaction mechanism is analogous to that of lipases, involving the formation of an acyl-enzyme intermediate. The broad availability and well-characterized specificities of proteases make them valuable tools for EKR.

Acylases

While this guide focuses on amino acid esters, it is important to mention aminoacylases (EC 3.5.1.14), which are central to a related and industrially significant resolution method.[10] Acylases catalyze the hydrolysis of the N-acyl group from an N-acyl-amino acid.[11][12] In this process, a racemic amino acid is first chemically N-acylated (e.g., N-acetylated). The enzyme then selectively deacylates one enantiomer (typically the L-enantiomer), yielding the free L-amino acid and the unreacted N-acyl-D-amino acid.[10][11][13] These two products, having different chemical properties (one is a zwitterionic amino acid, the other an N-protected acid), are easily separated.

Optimizing the Resolution: Key Experimental Parameters

The success of an enzymatic resolution hinges on the careful optimization of several parameters.

  • Enzyme Selection : The source of the enzyme is paramount.[7] Screening a panel of different lipases, proteases, or esterases is a critical first step in developing a resolution process.

  • Substrate Engineering : As mentioned, modifying the ester group or adding an N-terminal protecting group (like benzyloxycarbonyl 'Z' or t-butoxycarbonyl 'Boc') can significantly improve enantioselectivity.[7]

  • Reaction Medium (Solvent) : While hydrolysis reactions are often performed in aqueous buffers, many lipases show enhanced stability and selectivity in organic solvents or biphasic systems.[14][15] The choice of solvent can modulate enzyme activity and prevent unwanted side reactions.

  • pH : Enzymes have an optimal pH range for activity.[16][17] For hydrolysis reactions in aqueous media, maintaining the optimal pH with a buffer is crucial, as the production of a carboxylic acid will otherwise lower the pH and potentially inactivate the enzyme.[18][19]

  • Temperature : Reaction rates increase with temperature up to an optimum, after which the enzyme begins to denature.[16][17] Operating at the optimal temperature maximizes efficiency without compromising enzyme stability.

  • Enzyme Immobilization : For industrial-scale applications, immobilizing the enzyme on a solid support offers significant advantages.[20][21] Immobilization simplifies catalyst-product separation, enhances enzyme stability, and allows for continuous processing and enzyme reuse, thereby improving process economics.[3][22][23]

Experimental Protocol: Lipase-Catalyzed Hydrolysis of an N-Protected Phenylalanine Methyl Ester

This protocol describes a general procedure for the kinetic resolution of N-Z-D,L-phenylalanine methyl ester using a commercially available lipase.

Materials:

  • N-Z-D,L-phenylalanine methyl ester (Substrate)

  • Lipase from Candida antarctica B (CALB), immobilized (e.g., Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., Toluene or Methyl-tert-butyl ether (MTBE))

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, for titration)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • pH meter or indicator strips

  • Stir plate and stir bar

  • Reaction vessel (e.g., jacketed glass reactor with temperature control)

  • Separatory funnel

  • Rotary evaporator

  • HPLC with a chiral column for analysis

Protocol Steps:

  • Reaction Setup:

    • To a 100 mL jacketed reaction vessel, add 50 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add 1.0 g of racemic N-Z-D,L-phenylalanine methyl ester.

    • Equilibrate the mixture to the desired temperature (e.g., 30°C) with gentle stirring.

  • Enzyme Addition & Reaction Monitoring:

    • Initiate the reaction by adding 100 mg of immobilized lipase (CALB).

    • Begin monitoring the reaction progress immediately. The most common method is to measure the consumption of base (e.g., 0.1 M NaOH) required to maintain a constant pH of 7.0. The production of N-Z-L-phenylalanine (the acid) causes the pH to drop. An automated titrator is ideal for this.

    • Alternatively, small aliquots (e.g., 100 µL) can be withdrawn at regular intervals. Quench the reaction in the aliquot with a small amount of acid, extract with an organic solvent, and analyze by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

    • The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both the remaining ester and the produced acid.

  • Reaction Work-up and Product Isolation:

    • Once the desired conversion is reached (e.g., after 24 hours or when 50% of the theoretical amount of NaOH has been consumed), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel.

    • Acidify the aqueous solution to pH 2 with 1 M HCl to ensure the product (N-Z-L-phenylalanine) is fully protonated.

    • Extract the mixture three times with ethyl acetate (3 x 50 mL). The organic layers will contain the unreacted ester (N-Z-D-phenylalanine methyl ester) and the product acid (N-Z-L-phenylalanine).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator.

  • Separation and Purification:

    • The resulting mixture of the D-ester and L-acid can be separated. A common method is to dissolve the mixture in a solvent like diethyl ether and then perform an extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

    • The L-acid will move into the aqueous basic layer as its carboxylate salt. The D-ester will remain in the organic layer.

    • D-Ester Isolation: The organic layer can be dried and the solvent evaporated to yield the N-Z-D-phenylalanine methyl ester.

    • L-Acid Isolation: The aqueous layer can be re-acidified to pH 2 with 1 M HCl, causing the N-Z-L-phenylalanine to precipitate or be extracted with fresh ethyl acetate.

  • Characterization:

    • Determine the yield and purity of both isolated products.

    • Confirm the enantiomeric excess of the D-ester and the L-acid using chiral HPLC.

Data Presentation and Analysis

Key Performance Metrics
  • Conversion (c): The fraction of the initial racemic substrate that has been converted to product.

  • Enantiomeric Excess (e.e.): A measure of the purity of an enantiomer in a mixture.

    • e.e. (substrate) = |([R] - [S]) / ([R] + [S])| x 100%

    • e.e. (product) = |([S'] - [R']) / ([S'] + [R'])| x 100%

  • Enantiomeric Ratio (E): An intrinsic measure of the enzyme's selectivity. It can be calculated from conversion and e.e. values. Higher E-values are better.

Table 1: Representative Data for Lipase-Catalyzed Resolutions
Amino Acid DerivativeEnzyme SourceSolventTemp (°C)E-valueReference
D,L-Homophenylalanine EsterPseudomonas sp. LipaseAqueous Buffer30High[6]
N-Z-aliphatic amino acid 2-chloroethyl estersAspergillus niger LipaseAqueous Buffer37>100[7]
cis-β-Amino EstersCandida antarctica Lipase ADiisopropyl etherRT>200[8]
Methyl indoline-2-carboxylateCandida antarctica Lipase Atert-Butyl methyl ether30>200[9]

Advanced Strategy: Dynamic Kinetic Resolution (DKR)

A key limitation of EKR is the 50% maximum theoretical yield. Dynamic Kinetic Resolution (DKR) overcomes this by integrating the enzymatic resolution with an in situ racemization of the slow-reacting substrate enantiomer.[2][24] This continuous racemization ensures that the enzyme is constantly supplied with the preferred substrate, theoretically enabling a 100% yield of a single enantiomeric product.[25][26]

DKR_Principle cluster_0 Reaction Vessel S_Ester S-Ester Enzyme Enzyme S_Ester->Enzyme Fast Reaction Racemization Racemization Catalyst S_Ester->Racemization R_Ester R-Ester R_Ester->Enzyme Slow Reaction (Negligible) R_Ester->Racemization Equilibrium Product S-Product Enzyme->Product

Figure 2: Principle of Dynamic Kinetic Resolution (DKR).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. Substrate is not recognized by the enzyme.1. Use a fresh batch of enzyme or test activity with a standard substrate. 2. Verify and adjust pH and temperature to the enzyme's optimum.[27] 3. Screen different enzymes; consider modifying the substrate (e.g., different ester or N-protecting group).
Low Enantioselectivity (Low E-value) 1. Non-optimal reaction conditions (solvent, temp). 2. Enzyme is not highly selective for the substrate. 3. Reaction has proceeded too far (>60% conversion).1. Screen different organic solvents or buffer systems. Optimize temperature. 2. Screen a wider variety of enzymes (lipases, proteases). 3. Stop the reaction closer to 40-50% conversion.
Difficulty Separating Products 1. Similar polarities of substrate (ester) and product (acid). 2. Emulsion formation during extraction.1. Use acid-base extraction to separate the acidic product from the neutral ester. 2. Add brine during extraction; use centrifugation to break emulsions.
Enzyme Deactivation During Reaction 1. pH drift due to acid production. 2. High temperature or presence of denaturing organic solvents. 3. Product inhibition.[13]1. Use a pH-stat/autotitrator or a stronger buffer. 2. Lower the reaction temperature; screen for more stable enzymes or use an immobilized biocatalyst.[12] 3. Use continuous product removal if feasible.

Conclusion

Enzymatic kinetic resolution of amino acid esters is a robust, scalable, and highly efficient method for producing enantiopure compounds essential for the pharmaceutical and fine chemical industries. By carefully selecting the appropriate biocatalyst and optimizing reaction parameters such as substrate structure, solvent, pH, and temperature, researchers can achieve high enantioselectivity and yield. The protocols and principles outlined in this guide provide a solid foundation for developing and implementing these powerful biocatalytic transformations.

References

  • Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-22. [Link]

  • Cantele, M., et al. (2009). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Journal of the Serbian Chemical Society. [Link]

  • Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron Asymmetry, 14(23), 3805-3814. [Link]

  • Gotor-Fernández, V., et al. (2012). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 8, 1559-1565. [Link]

  • Barth, T., & Maskova, H. (1970). Continuous resolution of acyl DL-amino acids by carrier-bound kidney acylase. I. Collection of Czechoslovak Chemical Communications. [Link]

  • SpinChem. (2025). Enzyme Immobilization Solutions: ChiralVision's Expertise in the Enzyme Technology Alliance. SpinChem. [Link]

  • ResearchGate. (n.d.). Enzyme Immobilization and Chiral Compounds. ResearchGate. [Link]

  • Khmelnitsky, Y. L., & Rich, J. O. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Current Opinion in Chemical Biology, 3(1), 47-53. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111, 6354-64. [Link]

  • Soriano-Maldonado, P., et al. (2025). Revisiting D‐Acylases for D‐Amino Acid Production. Applied and Environmental Microbiology. [Link]

  • Mateo, C., et al. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (n.d.). Aminoacylase. Wikipedia. [Link]

  • Orsag, M., et al. (2004). Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides. Tetrahedron: Asymmetry. [Link]

  • van der Wielen, L. A., et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-36. [Link]

  • ChiralVision. (2009). Carrier-bound enzymes as tool for chiral compound production. ChiralVision. [Link]

  • Pearson+. (2024). Esterase is an enzyme that catalyzes the hydrolysis of esters. Pearson+. [Link]

  • Ko, Y. H., et al. (2021). Immobilization of Enzymes by Polymeric Materials. Polymers, 13(19), 3436. [Link]

  • ResearchGate. (n.d.). Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes. ResearchGate. [Link]

  • Cubberley, M. S., & Iverson, B. L. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2177. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • Lirias. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. [Link]

  • Hashimoto, T., et al. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Organic Letters, 20(12), 3682-3685. [Link]

  • Kanerva, L. T., et al. (2025). Approach to Highly Enantiopure β-Amino Acid Esters by Using Lipase Catalysis in Organic Media. Tetrahedron: Asymmetry. [Link]

  • Sigman, M. S., & Jacobsen, E. N. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(19), 3211-3214. [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. [Link]

  • Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 70(7), 3847-3852. [Link]

  • Wu, S., & Li, Z. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 48-57. [Link]

  • Cubberley, M. S., & Iverson, B. L. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2177. [Link]

  • HomeSchool.asia. (n.d.). Factors That Affect Enzyme Action. A Level Biology Revision Notes. [Link]

  • Monash University. (2025). Factors affecting enzyme activity. Student Academic Success. [Link]

  • E-learning. (n.d.). Factors affecting enzyme action and immobilized enzymes. E-learning. [Link]

  • StudySmarter. (2025). Factors Affecting Enzyme Activity. StudySmarter. [Link]

Sources

asymmetric synthesis strategies for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Strategies for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Executive Summary

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is a highly valuable non-natural amino acid derivative. The presence of the para-bromo substituent serves as a versatile synthetic handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, making this molecule a critical building block in the development of peptidomimetics and active pharmaceutical ingredients (APIs).

Synthesizing this compound with high enantiomeric purity requires rigorous stereocontrol. This guide details three distinct, field-proven asymmetric strategies to access the (R)-enantiomer: Engineered Biocatalysis, Chiral Phase-Transfer Catalysis (PTC), and Rhodium-Catalyzed Asymmetric Hydrogenation.

Pathways Target Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate Bio Biocatalysis (PAL Enzyme) Bio->Target Esterification (SOCl2, MeOH) PTC Phase-Transfer Catalysis PTC->Target Hydrolysis & Esterification Hydro Asymmetric Hydrogenation Hydro->Target N-Deacetylation SM_Bio 4-Bromocinnamic Acid + NH3 SM_Bio->Bio Hydroamination SM_PTC Glycine Schiff Base + 4-Bromobenzyl Bromide SM_PTC->PTC Cinchona Catalyst Base, Solvent SM_Hydro Methyl (Z)-2-acetamido-3- (4-bromophenyl)acrylate SM_Hydro->Hydro Rh(I)-DuPhos, H2

Figure 1: Divergent asymmetric synthetic pathways to access the target propanoate derivative.

Strategy I: Engineered Biocatalysis (The Scalable Green Route)

Mechanistic Causality & Experimental Rationale

Phenylalanine ammonia-lyase (PAL) enzymes naturally catalyze the non-oxidative deamination of L-phenylalanine to cinnamic acid. By manipulating the reaction equilibrium using a massive excess of ammonia, engineered PAL variants can be driven in reverse to perform asymmetric hydroamination on substituted cinnamic acids. Recent advancements have demonstrated that engineered PAL enzymes can successfully convert 4-bromocinnamic acid into (R)-4-bromophenylalanine with >99.9% enantiomeric excess (ee)[1].

The subsequent esterification utilizes thionyl chloride (SOCl₂) in methanol. The causality of adding SOCl₂ at 0 °C is critical: it reacts exothermically with methanol to generate anhydrous HCl in situ. This controlled generation prevents thermal degradation of the amino acid and ensures complete protonation of the amine, which prevents unwanted side reactions during the nucleophilic acyl substitution.

Self-Validating Protocol: Biocatalytic Hydroamination & Esterification

Part A: Hydroamination

  • Preparation: Suspend 4-bromocinnamic acid (1.0 eq) in a 6 M NH₃/NH₄⁺ buffer solution adjusted to pH 10.0 using aqueous ammonia.

  • Biocatalyst Addition: Add the engineered PAL enzyme (e.g., PAL-130) at a loading of 5% w/w relative to the substrate.

  • Incubation: Stir the suspension at 35 °C.

  • In-Process Control (IPC): Monitor the reaction via HPLC at 24h and 48h. The system is self-validating when the peak corresponding to 4-bromocinnamic acid plateaus (typically ~80% equilibrium conversion)[1].

  • Isolation: Adjust the pH to the isoelectric point of the amino acid (pH ~5.5) using 6 M HCl to precipitate the (R)-4-bromophenylalanine. Filter, wash with cold water, and dry under vacuum.

Part B: Methyl Esterification

  • Activation: Cool anhydrous methanol (10 volumes) to 0 °C under an inert N₂ atmosphere. Add SOCl₂ (2.0 eq) dropwise over 30 minutes.

  • Coupling: Add the isolated (R)-4-bromophenylalanine (1.0 eq) portion-wise to the methanolic HCl solution.

  • Reflux: Heat the mixture to 65 °C for 12 hours.

  • IPC: Analyze an aliquot by LC-MS. The protocol is validated when the mass corresponding to the free acid (m/z 244) is completely replaced by the ester product (m/z 258).

  • Workup: Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and evaporate to yield Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate.

Strategy II: Chiral Phase-Transfer Catalysis (The Modular Chemical Route)

Mechanistic Causality & Experimental Rationale

Phase-transfer catalysis (PTC) utilizing Cinchona alkaloid quaternary ammonium salts allows for the highly enantioselective α-alkylation of glycine Schiff bases. In a biphasic system (e.g., Toluene/50% aqueous KOH), the lipophilic chiral catalyst extracts the hydroxide ion into the organic phase to deprotonate the N-(diphenylmethylene)glycine tert-butyl ester. The resulting enolate forms a tight ion pair with the chiral quaternary ammonium cation. The steric bulk of the catalyst (often enhanced by N-anthracenylmethyl groups) shields one face of the enolate, forcing the 4-bromobenzyl bromide electrophile to attack exclusively from the opposite face, yielding the (R)-enantiomer[2].

PTCCycle Cat Chiral Quaternary Ammonium Catalyst (Q+) Enolate Ion Pair Formation [Q+ --- Enolate-] Cat->Enolate Base (KOH/NaOH) Deprotonation Alkylation Face-Selective Alkylation with 4-Bromobenzyl Bromide Enolate->Alkylation Chiral Pocket Shielding Product Alkylated Schiff Base (R-Enantiomer) Alkylation->Product C-C Bond Formation Product->Cat Catalyst Regeneration

Figure 2: Mechanistic cycle of the asymmetric phase-transfer catalyzed (PTC) α-alkylation.

Self-Validating Protocol: PTC Alkylation & Deprotection
  • Biphasic Setup: Dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide, 10 mol%) in toluene.

  • Base Addition: Cool the organic solution to 0 °C. Add 50% aqueous KOH vigorously to create a fine emulsion, maximizing the interfacial surface area for efficient phase transfer.

  • Electrophile Addition: Add 4-bromobenzyl bromide (1.2 eq) dropwise. Stir at 0 °C for 12 hours.

  • IPC: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the UV-active Schiff base starting material validates the completion of the alkylation.

  • Hydrolysis & Esterification: Separate the organic layer, concentrate, and treat the crude intermediate with 6 N HCl at reflux for 4 hours to simultaneously cleave the diphenylmethylene protecting group and the tert-butyl ester.

  • Final Conversion: Subject the resulting crude (R)-4-bromophenylalanine hydrochloride to the SOCl₂/MeOH esterification protocol described in Strategy I to yield the target methyl ester.

Strategy III: Rhodium-Catalyzed Asymmetric Hydrogenation

Mechanistic Causality & Experimental Rationale

For highly scalable, transition-metal-catalyzed approaches, the asymmetric hydrogenation of dehydroamino acids is the gold standard[3]. A Rh(I) precatalyst complexed with a chiral bisphosphine ligand (such as (R,R)-DuPhos or BINAP) coordinates to both the olefin and the amide carbonyl of methyl (Z)-2-acetamido-3-(4-bromophenyl)acrylate. This bidentate coordination locks the substrate into a rigid conformation. The chiral environment of the ligand dictates the trajectory of oxidative addition of H₂, ensuring that hydride transfer occurs strictly to one enantioface of the alkene.

Self-Validating Protocol: Hydrogenation & Deacetylation
  • Substrate Preparation: Dissolve methyl (Z)-2-acetamido-3-(4-bromophenyl)acrylate (1.0 eq) in anhydrous, thoroughly degassed methanol. Note: Oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Catalyst Loading: Inside a glovebox, add[Rh(COD)(R,R)-DuPhos]BF₄ (1 mol%).

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with H₂ three times, then pressurize to 60 psi. Stir at 25 °C for 8 hours.

  • IPC: Vent the reactor and analyze an aliquot by Chiral HPLC. The protocol is validated when conversion is >99% and the ee is >98%.

  • Deacetylation: To remove the N-acetyl group without hydrolyzing the methyl ester, treat the intermediate with a highly selective Acylase I enzyme in a biphasic buffer/organic system, or utilize mild acidic conditions (e.g., 2 M methanolic HCl at 40 °C) with careful LC-MS monitoring to prevent ester hydrolysis.

Quantitative Strategy Comparison

To assist in route selection, the following table summarizes the operational metrics of the three strategies based on current literature standards[3],[1],[2].

MetricBiocatalysis (PAL)Phase-Transfer CatalysisAsymmetric Hydrogenation
Overall Yield 65 - 75%80 - 90%> 90%
Enantiomeric Excess (ee) > 99.9%93 - 98%> 98%
Scalability High (kg scale)Medium (Volume limited)High (Industrial standard)
Catalyst Cost Low (Reusable enzyme)Moderate (Cinchona deriv.)High (Rh / Chiral Ligand)
Environmental Impact Low (Aqueous, Green)Medium (Biphasic organic)Low-Medium (Heavy metal)

References

  • Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative Source: ACS Publications URL:[Link]

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts Source: MDPI URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges of purifying Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (also known as D-4-bromophenylalanine methyl ester).

Because this molecule contains both a basic primary amine and an electrophilic methyl ester adjacent to a chiral center, it is highly reactive. Standard purification workflows often fail due to a lack of mechanistic understanding of these functional groups. This guide bridges the gap between theoretical organic chemistry and benchtop execution, ensuring high yield, chemical purity, and the preservation of enantiomeric excess (ee).

Core Principles & Workflow Decision Matrix

Before troubleshooting, it is critical to understand the state of your compound. Amino acid methyl esters exist in two forms: the Free Base and the Hydrochloride (HCl) Salt [1].

The free base is inherently unstable. The unprotonated amine can act as a nucleophile, attacking the ester of a neighboring molecule to form a dipeptide, which rapidly cyclizes into a diketopiperazine[2]. Furthermore, the free base is prone to racemization because the α -proton is rendered acidic by the adjacent electron-withdrawing ester group[3]. Therefore, we strongly recommend isolating, purifying, and storing this compound as its HCl salt [4].

Workflow Start Crude Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate CheckState Current Chemical State? Start->CheckState FreeBase Free Base (Unstable / Reactive) CheckState->FreeBase HClSalt HCl Salt (Stable / Preferred) CheckState->HClSalt PurifyFB Flash Chromatography (Silica + 1-2% Et3N) FreeBase->PurifyFB PurifySalt Recrystallization (MeOH / Et2O) HClSalt->PurifySalt Convert Store as HCl Salt (Add 4M HCl in Dioxane) PurifyFB->Convert PurifySalt->Convert

Workflow for the purification and stabilization of the amino acid ester.

Troubleshooting FAQs

Q1: I attempted to purify the free base via silica gel flash chromatography, but I recovered very little product, and it streaked severely across the TLC plate. What happened?

The Causality: Silica gel is highly acidic due to exposed surface silanol groups (Si-OH). The free primary amine of your product strongly hydrogen-bonds and even protonates upon contact with these silanols, causing irreversible adsorption and severe peak tailing (streaking). The Solution: You must deactivate the silica gel. Add a basic mobile phase modifier, such as 1–2% Triethylamine (Et 3​ N) or methanolic ammonia, to your eluent system (e.g., Hexanes/EtOAc or DCM/MeOH)[5]. The Et 3​ N competitively binds to the acidic silanol sites, allowing your amino ester to elute as a sharp band. See Protocol A below.

Q2: My NMR shows the correct product, but chiral HPLC indicates a significant loss of enantiomeric excess (ee). How did my product racemize?

The Causality: The α -proton of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is flanked by an ester and an amine. Under basic conditions (e.g., using strong bases like NaOH during workup, or prolonged exposure to Et 3​ N during concentration), this proton is abstracted, forming a planar enolate intermediate. Upon reprotonation, the hydrogen can add to either face, resulting in racemization[3]. The Solution: Never use strong aqueous bases. For free-basing the HCl salt, use a mild base like saturated aqueous NaHCO 3​ . Keep the organic extracts cold, and concentrate them under reduced pressure at a water bath temperature 30 °C.

Q3: A white precipitate formed in my purified free base oil after leaving it on the bench overnight. Mass spectrometry shows a mass roughly double my expected product. What is this?

The Causality: You are observing the formation of a 2,5-diketopiperazine (DKP)[2]. The free amine of one molecule nucleophilically attacks the methyl ester of another, expelling methanol to form a dipeptide. This intermediate rapidly undergoes intramolecular cyclization to form the highly stable, insoluble DKP ring. The Solution: Amino acid methyl esters must never be stored as free bases. Immediately upon eluting from the chromatography column and removing the solvent, dissolve the oil in an inert solvent (like diethyl ether or DCM) and treat it with 1.05 equivalents of 4M HCl in dioxane to precipitate the stable HCl salt.

Q4: I tried to extract the free base using 1M NaOH, but my yield dropped drastically, and I isolated a highly polar byproduct.

The Causality: You induced base-catalyzed ester hydrolysis. The hydroxide ion attacked the methyl ester, converting it to the corresponding carboxylic acid (D-4-bromophenylalanine). This zwitterionic amino acid is highly water-soluble and was lost in the aqueous layer. The Solution: Restrict basic workups to NaHCO 3​ and minimize the time the compound spends in the aqueous biphasic mixture.

Mechanistic Degradation Pathways

Understanding the degradation pathways is the key to preventing them. The diagram below illustrates the three primary failure modes when handling this compound.

Degradation FreeBase Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate (Free Base) BaseCond Strong Base / Prolonged Time FreeBase->BaseCond ConcCond High Concentration / Heat FreeBase->ConcCond AqCond Aqueous Base (NaOH) FreeBase->AqCond Racemization Racemization (Loss of Chiral Purity via Enolate) BaseCond->Racemization DKP Self-Condensation (Diketopiperazine Formation) ConcCond->DKP Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) AqCond->Hydrolysis

Mechanistic triggers leading to the degradation of the amino acid ester.

Quantitative Method Comparison

To help you select the best purification strategy, review the comparative data below based on standard laboratory scale (1–10 grams).

Purification MethodTypical Yieldee RetentionScalabilityPrimary Risk Factor
Flash Chromatography (Free Base) 60–75%Moderate (90–95%)Low (<5g)DKP formation during concentration; Silanol streaking.
Recrystallization (HCl Salt) 80–90%Excellent (>99%)High (>100g)Product loss in mother liquor if too much polar solvent is used.
Acid/Base Extraction 85–95%Good (95–98%)High (>100g)Ester hydrolysis if pH > 9.

Validated Experimental Protocols

Protocol A: Flash Chromatography of the Free Base (For Complex Impurities)

Use this method only if the crude mixture contains closely eluting organic impurities that cannot be removed by crystallization.

  • Column Preparation: Slurry silica gel in Hexanes containing 2% Triethylamine (v/v). Pack the column and flush with 2 column volumes of the same solvent to neutralize silanols.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Load carefully onto the silica bed.

  • Elution: Elute using a gradient of Hexanes to 30% Ethyl Acetate (maintaining 1% Et 3​ N throughout). Monitor by UV (the p-bromo group is highly UV active at 254 nm) and Ninhydrin stain (turns purple/pink for primary amines).

  • Concentration & Salt Formation (Critical Step): Pool the product-containing fractions. Evaporate the solvent under reduced pressure at 25 °C. Immediately dissolve the resulting oil in anhydrous Diethyl Ether. Add 1.05 equivalents of 4M HCl in dioxane dropwise while stirring at 0 °C. Filter the resulting white precipitate (the HCl salt) and dry under vacuum.

Protocol B: Recrystallization of the HCl Salt (Self-Validating System)

This is the preferred method[4]. It is a self-validating system: the rigid crystalline lattice of the HCl salt inherently rejects structurally dissimilar impurities (like des-bromo byproducts) and locks the stereocenter, completely preventing racemization and DKP formation.

  • Dissolution: Place the crude Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate hydrochloride in a clean, dry Erlenmeyer flask. Add a minimum volume of warm Methanol (approx. 40 °C) just until the solid dissolves.

  • Anti-Solvent Addition: Remove from heat. While stirring gently, add anhydrous Diethyl Ether (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Add one drop of Methanol to clear the solution, then cover the flask and allow it to cool slowly to room temperature undisturbed. Once crystals begin to form, transfer the flask to a 4 °C refrigerator for 4 hours to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold Diethyl Ether. Dry thoroughly under high vacuum.

References

  • Using amines or amino acids as mobile phase modifiers in chromatography Source: Google P
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Source: Organic Letters - ACS Public
  • A Convenient Synthesis of Amino Acid Methyl Esters Source: MDPI
  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis Source: The Journal of Organic Chemistry - ACS Public
  • Heterocyclic compounds useful in the treatment of disease (D-4-bromophenylalanine methyl ester hydrochloride usage)

Sources

common side reactions in the synthesis of brominated amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Brominated Amino Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and handling of brominated amino acids (e.g., bromotryptophan, bromophenylalanine, bromotyrosine). These unnatural amino acids are critical building blocks for cross-coupling reactions, peptide modifications, and complex natural product synthesis. However, their synthesis—often relying on electrophilic aromatic substitution (EAS) using N-Bromosuccinimide (NBS) or enzymatic halogenation—is highly prone to specific side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, stereopure synthesis.

Troubleshooting Guide & FAQs

Q1: I am using NBS to brominate protected tyrosine, but I keep getting a mixture of mono- and di-brominated products. How can I control the regioselectivity? A1: Over-bromination is a classic issue when dealing with highly activated aromatic rings like the phenol group in tyrosine or the indole ring in tryptophan. When the aromatic ring is excessively activated by electron-donating groups, the second bromination can occur almost as rapidly as the first[1].

  • Causality & Solution: The solvent dictates the polarity and stabilization of the bromonium intermediate. Switching from highly polar solvents to less polar, anhydrous solvents (like THF or DCM) at sub-zero temperatures slows down the reaction kinetics, allowing you to trap the kinetically favored mono-brominated species[1]. Furthermore, you must use precise stoichiometric control (e.g., 0.95 equivalents of freshly recrystallized NBS) to deliberately under-react the starting material. It is chromatographically much easier to separate the mono-bromo product from the unreacted starting material than it is to separate mono- from di-bromo adducts.

Q2: During the bromination of tryptophan, my LC-MS shows a major +16 Da mass shift alongside the expected bromine isotope pattern. What is happening? A2: You are observing oxidation. The +16 Da shift corresponds to the oxidation of the indole ring to an oxindole, or if methionine is present in your sequence, to a sulfoxide. NBS is not just a brominating agent; it is also a strong oxidant[2].

  • Causality & Solution: In the presence of ambient moisture or light, NBS can generate radical species or hypobromous acid (HOBr), which readily oxidizes electron-rich moieties. To prevent this, ensure your reaction is strictly anhydrous. Use freshly distilled solvents, conduct the reaction under an argon/nitrogen atmosphere, and wrap your reaction flask in aluminum foil to exclude light. If chemical bromination remains too harsh, consider a biocatalytic route using a flavin-dependent halogenase (e.g., RebH), which provides strict regiocontrol without oxidative side reactions[3].

Q3: After incorporating my brominated amino acid into a peptide chain, I noticed a loss of chiral integrity (racemization) at the alpha-carbon. How do I prevent this? A3: Racemization during the activation and coupling of brominated amino acids is a severe issue. The electron-withdrawing nature of the brominated side chain can increase the acidity of the alpha-proton, making the stereocenter highly vulnerable[4].

  • Causality & Solution: Racemization typically proceeds via two pathways: direct base-catalyzed enolization or the formation of an oxazolone intermediate[5]. Strong, unhindered bases like Triethylamine (TEA) rapidly abstract the alpha-proton. To suppress this, switch to a sterically hindered, weaker base such as 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIEA)[5]. Always pair this with a racemization inhibitor like OxymaPure or HOBt to rapidly trap the activated ester before oxazolone formation can occur.

Quantitative Data: Impact of Base and Additives on Racemization

To illustrate the importance of base selection during the coupling of sensitive brominated amino acids, the following table summarizes the extent of racemization based on base pKa and steric hindrance[5]:

Base / AdditiveBase pKaSteric HindranceRelative Racemization LevelRecommended Use
Triethylamine (TEA)~10.7LowHighAvoid for sensitive residues
N-Methylmorpholine (NMM)7.38LowModerateAcceptable for standard couplings
N,N-Diisopropylethylamine (DIEA)10.10HighLowGood general choice
2,4,6-Collidine (TMP)7.43HighVery LowIdeal for brominated/prone residues
TMP + OxymaPure7.43HighTraceGold Standard for complex couplings

Standard Operating Procedure: Regioselective Mono-Bromination of Fmoc-Tyr-OH

This self-validating protocol utilizes temperature control and solvent polarity to maximize mono-bromination while suppressing oxidation and di-bromination.

Materials:

  • Fmoc-Tyr-OH (1.0 eq)

  • N-Bromosuccinimide (NBS) - Must be freshly recrystallized from boiling water to remove Br2 and succinimide impurities. (0.95 eq)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (9:1 ratio)

  • Argon gas

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-Tyr-OH (10 mmol) in 45 mL of anhydrous DCM and 5 mL of anhydrous DMF under an argon atmosphere.

  • Temperature Control: Submerge the flask in a dry ice/acetone bath to cool the solution to -78°C.

    • Causality: Low temperatures suppress the activation energy required for the secondary bromination event and oxidative side reactions.

  • Reagent Addition: Dissolve freshly recrystallized NBS (9.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump.

    • Causality: The slight sub-stoichiometric amount of NBS ensures the starting material is the limiting reagent for the dibromination step, creating a self-limiting system.

  • Reaction Monitoring: Stir the reaction at -78°C for 2 hours, strictly protected from light (wrap the flask in aluminum foil). Monitor the conversion by TLC or LC-MS.

  • Quenching (Critical Step): Quench the reaction while still at -78°C by adding 10 mL of a saturated aqueous solution of sodium thiosulfate.

    • Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br2​ into inert bromide salts, preventing runaway oxidation or over-bromination during the warm-up phase.

  • Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-bromo-Fmoc-Tyr-OH from the trace unreacted starting material.

Troubleshooting Workflow Diagram

Below is the logical workflow for diagnosing and resolving common side reactions in brominated amino acid synthesis.

Troubleshooting Start Identify Bromination Side Reaction OverBrom Over-bromination (Di/Tri-bromo adducts) Start->OverBrom Oxidation Oxidation (e.g., Oxindole/Sulfoxide) Start->Oxidation Racemization Alpha-Carbon Racemization Start->Racemization Solvent Optimize Solvent Polarity & Reduce NBS Equivalents OverBrom->Solvent Chemical Route Enzyme Use Flavin-Dependent Halogenase (e.g., RebH) OverBrom->Enzyme Biocatalytic Route Anhydrous Ensure Anhydrous Conditions & Exclude Light Oxidation->Anhydrous Moisture/Radical Issue Base Switch to Weaker Base (e.g., TMP/Collidine) Racemization->Base Base-catalyzed Enolization

Decision tree for troubleshooting common side reactions during amino acid bromination.

References

  • Title: Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2) Source: MANAC Inc. URL: [Link]

  • Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL: [Link]

  • Title: Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Racemization Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Chiral Purity Analysis of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the enantiomeric excess (ee%) determination of halogenated amino acid esters. Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (also known as D-4-bromophenylalanine methyl ester) presents a unique triad of analytical challenges: the high lability of its stereocenter, the polarity of its free primary amine, and the necessity for high-resolution chiral recognition.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your chiral analysis is both accurate and reproducible.

Analytical Decision Matrix

Before troubleshooting, it is critical to select the correct analytical pathway. The physical properties of the underivatized amine dictate specific column chemistries.

Workflow Start Sample: Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate Decision1 Direct or Indirect Analysis? Start->Decision1 Direct Direct Analysis (Underivatized) Decision1->Direct Indirect Indirect Analysis (Pre-column Derivatization) Decision1->Indirect Col1 Chirobiotic T (Teicoplanin) Mobile Phase: MeOH/H2O Direct->Col1 Col2 Crownpak CR(+) Mobile Phase: pH 1.5 HClO4 Direct->Col2 Deriv Derivatize with FMOC-Cl (Mild conditions) Indirect->Deriv Result1 Analyze ee% via UV (Monitor at 220 nm) Col1->Result1 Col2->Result1 Col3 Amylose/Cellulose CSP (e.g., Chiralpak AD-H) Deriv->Col3 Result2 Analyze ee% via UV (Monitor at 254 nm) Col3->Result2

Decision matrix for selecting the optimal chiral HPLC workflow for amino acid methyl esters.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My certificate of analysis states the bulk material is >99% (R)-enantiomer, but my HPLC results show 5-10% of the (S)-enantiomer. Is the column degrading my sample? A1: The column is rarely the culprit; your sample preparation diluent is. Amino acid methyl esters are highly susceptible to base-catalyzed racemization[1]. The electron-withdrawing nature of the 4-bromophenyl group increases the acidity of the α -proton. If you dissolve your sample in a diluent containing even mild bases (like secondary amines, basic buffers, or degraded solvents), the α -proton is abstracted, forming a planar enolate intermediate[2]. Upon reprotonation, chirality is lost, resulting in artifactual (S)-enantiomer impurities. Causality Fix: Always prepare your analytical samples in strictly neutral, anhydrous diluents (e.g., pure Acetonitrile) or slightly acidic environments (e.g., 0.1% TFA).

Racemization A (R)-Enantiomer (Intact Methyl Ester) B Base Exposure (e.g., Basic Diluent/Buffer) A->B Deprotonation of alpha-carbon C Planar Enolate Intermediate (Loss of Stereocenter) B->C Enolization D Reprotonation (Non-stereoselective) C->D Reversible process D->A Top face attack (Retention) E (S)-Enantiomer (Artifactual Impurity) D->E Bottom face attack (Inversion)

Base-catalyzed enolization leading to racemization of the alpha-amino ester.

Q2: I am attempting direct separation of the underivatized ester on a standard amylose-based column (e.g., Chiralpak AD-H), but I observe a single, broad, tailing peak. Why isn't it resolving? A2: Standard polysaccharide chiral stationary phases (CSPs) rely on hydrogen bonding, dipole-dipole interactions, and π−π stacking within their chiral cavities. The free primary amine of your compound is highly polar and basic, leading to non-specific, high-affinity secondary interactions with residual silanols on the silica support of the column. This causes severe peak tailing that masks any chiral resolution. Causality Fix: You must either switch to a column designed for free amines, such as a macrocyclic antibiotic CSP[3], or neutralize the amine via pre-column derivatization (e.g., FMOC-Cl) to enable interaction with the amylose CSP[4].

Q3: I switched to a Crownpak CR(+) column for direct analysis. The resolution is great, but my sample seems to degrade over the sequence run. How do I stabilize it? A3: Crown ether columns like the Crownpak CR(+) require highly acidic mobile phases (typically pH 1.5 with Perchloric acid, HClO4​ ) to ensure the primary amine is fully protonated ( NH3+​ ) for complexation within the crown ether cavity[5]. However, prolonged exposure of a methyl ester to highly acidic aqueous conditions at room temperature will induce ester hydrolysis, converting your methyl ester back into the free amino acid. Causality Fix: Keep your autosampler chilled to 4°C to slow hydrolysis kinetics.

Section 2: Quantitative Data & Column Selection

To optimize your method, compare the quantitative performance metrics of the three primary chiral analysis pathways for 4-bromophenylalanine derivatives.

Analytical ApproachPreferred ColumnTypical Mobile PhaseResolution ( Rs​ )UV SensitivityPrimary Risk Factor
Indirect (Derivatized) Amylose-derived (e.g., AD-H)Hexane / IPA (80:20)> 2.5High (254 nm)Derivatization artifacts
Direct (Underivatized) Chirobiotic T (Teicoplanin)MeOH / H2​O (Unbuffered)1.5 - 2.0Moderate (220 nm)Peak tailing from free amine
Direct (Underivatized) Crownpak CR(+) HClO4​ (pH 1.5) / MeOH> 3.0Moderate (220 nm)On-column ester hydrolysis

Section 3: Self-Validating Experimental Protocols

Protocol A: Pre-column FMOC Derivatization & Amylose CSP Analysis (The Gold Standard)

This protocol transforms the problematic primary amine into a bulky, UV-active carbamate, enabling flawless separation on standard, cost-effective polysaccharide columns[4].

  • Step 1: Sample Dissolution. Dissolve 5 mg of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in 1.0 mL of anhydrous Acetonitrile (ACN).

    • Causality: ACN is an aprotic solvent that prevents the transesterification that might occur if alcoholic solvents (like methanol or ethanol) were used.

  • Step 2: Derivatization. Add 1.2 equivalents of FMOC-Cl and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0°C.

    • Causality: DIPEA is sterically hindered, minimizing the risk of base-catalyzed α -proton abstraction (racemization) while effectively neutralizing the HCl byproduct of the FMOC reaction.

  • Step 3: Quenching. After 15 minutes of stirring, quench the reaction with 10 μ L of 1% TFA in water.

    • Causality: Instantly neutralizes the basic environment, locking the stereocenter and preventing any post-reaction racemization[2].

  • Step 4: System Validation (Self-Validating Step). Inject a derivatized racemic standard of the compound first. Confirm baseline resolution ( Rs​>1.5 ). Only proceed to analyze the pure (R)-sample once the system suitability is confirmed. If the (S)-peak is absent in the pure sample but present in the racemate, your sample preparation has successfully avoided artifactual racemization.

Protocol B: Direct Analysis via Macrocyclic Antibiotic CSP (Chirobiotic T)

If derivatization is not feasible, use a Teicoplanin-based column which utilizes complex zwitterionic interactions to separate native amino acids and their esters[3].

  • Step 1: Sample Preparation. Dissolve the sample directly in the mobile phase (e.g., 60:40 MeOH: H2​O ) immediately prior to injection. Do not store the solution for >24 hours.

  • Step 2: Column Equilibration. Flush the Chirobiotic T column with the mobile phase until the baseline stabilizes (typically 10-15 column volumes).

    • Causality: Teicoplanin columns rely on highly specific 3D structural cavities; incomplete equilibration leads to severe retention time drift.

  • Step 3: Flow Rate Optimization. Run at 0.5 - 1.0 mL/min. Monitor UV absorbance at 220 nm (due to the lack of a strong chromophore, lower wavelengths are required).

  • Step 4: Tailing Mitigation (Validation). Calculate the peak asymmetry factor ( As​ ). If As​>1.5 , add 0.1% Triethylamine (TEA) and 0.1% Acetic Acid to the mobile phase.

    • Causality: This volatile buffer acts as a dynamic modifier, masking residual silanols without destroying the chiral recognition cavities of the macrocyclic antibiotic.

References

  • "Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐FMOC Derivatives Using Amylose‐derived Chiral Stationary Phases", ResearchG
  • "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry", ACS Public
  • "Engineered, Scalable Production of Optically Pure l-Phenylalanines Using Phenylalanine Ammonia-Lyase from Arabidopsis thaliana | The Journal of Organic Chemistry", ACS Public
  • "Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral St
  • "1 Protection Reactions", Wiley-VCH,

Sources

strategies to prevent racemization of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="PeptideCoupling", FinalizingWorkflowVisualization I'mnowputtingthefinishingtouchesonthe"TroubleshootingWorkflowforChiralLoss"diagram.I'veintegratedaDOTdiagramvisualizingreactionpathways, detailingkeystepsforbothdirectenolizationandoxazoloneformation.I'vealsoincorporatedthenewDOTdiagramwhichillustratesthestepsofchiralproductformation, andIampreparingthevisual"TroubleshootingWorkflowforChiralLoss"diagram.ValidatingProtocolSteps I'mnowfocusingonaddingin-processcontrols(IPCs), likeChiralHPLC, toensureenantiomericexcessbeforeeachstep, ensuringtheself-validatingnatureofthesynthesis.Further, I'mconsideringthecausalitybehindselectingsym-collidineandOxymaPure.IamalsopreparingforavisualrepresentationoftheTroubleshootingWorkflow.WelcometotheTechnicalSupportCenterforChiralIntegrityManagement.ThisguideisspecificallyengineeredforresearchersanddrugdevelopmentprofessionalsworkingwithMethyl(R)-2-Amino-3-(4-bromophenyl)propanoate (themethylesterofD-4-bromophenylalanine).Maintainingthe(R)-stereocenterofthisnon-naturalaminoacidderivativeisacriticalchallenge.Theelectron-withdrawingnatureofthe4-bromophenylmoietyslightlyincreasestheacidityofthe α -proton, makingthisspecificmoleculehighlysusceptibletobase-catalyzedepimerization.Thisguideprovidesmechanisticinsights, targetedtroubleshooting, andself-validatingprotocolstoensureabsolutestereochemicalfidelity.---###MechanisticPathology:HowChiralIntegrityisLostBeforetroubleshooting, itiscriticaltounderstandthecausalityofracemization.Thelossofthe(R)-configurationduringsynthesisordownstreamcouplingtypicallyoccursviatwodistinct, base-catalyzedpathways[1.1]:

  • Direct Enolization (Path A): Strong bases abstract the acidic α -proton of the amino acid ester, forming a planar enolate intermediate. Subsequent non-stereoselective re-protonation yields a 1:1 racemic mixture of (R) and (S) enantiomers[1][2].

  • Oxazol-5(4H)-one Formation (Path B): During carboxyl activation (if the ester is hydrolyzed and used in peptide coupling), over-activation leads to an intramolecular cyclization, forming an oxazolone ring. The α -proton on this ring is highly acidic and rapidly epimerizes in the presence of base before aminolysis can occur[1][3].

Mechanistic pathways of amino acid racemization via enolization and oxazolone intermediates.

Troubleshooting & FAQs

Q1: I am observing significant racemization during the initial esterification of (R)-4-bromophenylalanine to its methyl ester. What is causing this, and how do I fix it? A: You are likely using harsh conditions, such as refluxing with strong mineral acids or utilizing unoptimized thionyl chloride ( SOCl2​ ) protocols. High thermal energy combined with strong acid can facilitate reversible enolization. Solution: Switch to a Trimethylsilyl chloride (TMSCl) mediated esterification in methanol. TMSCl reacts with methanol to generate anhydrous HCl in situ at a controlled, mild rate. This allows the reaction to proceed at room temperature, preserving the stereocenter with <1% racemization[4].

Q2: When I use Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate as a nucleophile in a coupling reaction, I detect the (S)-epimer in my product. Why? A: If your methyl ester is the nucleophile (free amine), the racemization is likely occurring on the electrophile (the activated carboxylic acid), not your methyl ester. However, if you are exposing the reaction to strong, unhindered bases like Triethylamine (TEA) to neutralize the methyl ester hydrochloride salt, you risk direct enolization of your nucleophile. Solution: Neutralize the hydrochloride salt using a weaker, sterically hindered base like sym-collidine (2,4,6-trimethylpyridine)[2].

Q3: If I hydrolyze the methyl ester to use the (R)-4-bromophenylalanine as an electrophile, how do I prevent oxazolone formation during activation? A: Carbodiimides (like DIC or EDC) alone will rapidly form the O-acylisourea intermediate, which cyclizes into the racemization-prone oxazolone[1]. Solution: You must use a racemization suppressant additive. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to traditional HOBt. Oxyma's highly acidic hydroxyl group rapidly traps the O-acylisourea before cyclization can occur, forming an active ester that is highly reactive toward amines but stable against α -deprotonation[5][2].

Troubleshooting workflow for identifying and resolving racemization during synthesis.

Quantitative Reagent Selection

To standardize your workflows, refer to the following data matrices when selecting reagents.

Table 1: Impact of Esterification Conditions on Chiral Integrity

Reagent System Temperature Reaction Time Typical Yield Racemization Extent Recommendation

| SOCl2​ / MeOH | Reflux (65°C) | 4 hours | >90% | 5 - 12% | ❌ Avoid | | HCl (gas) / MeOH | 60°C | 12 hours | 85% | 3 - 8% | ❌ Avoid | | TMSCl / MeOH | 0°C to RT | 16 hours | >95% | < 1% | ✅ Optimal [4] |

Table 2: Base Selection for Neutralization & Coupling | Base | pKa (conjugate acid) | Steric Hindrance | Risk of α -Proton Abstraction | | :--- | :--- | :--- | :--- | | Triethylamine (TEA) | ~10.7 | Low | High (Promotes Path A) | | N,N-Diisopropylethylamine (DIPEA) | ~10.5 | High | Moderate[2] | | sym-Collidine | ~7.4 | Very High | Negligible (Prevents Path A) [2] |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include integrated In-Process Controls (IPCs) to guarantee that stereochemical fidelity is maintained before proceeding to downstream applications.

Protocol A: Mild Esterification via TMSCl (Racemization-Free)

Causality: Utilizing TMSCl avoids the highly exothermic and harsh acidic conditions of direct thionyl chloride addition, preventing the thermal energy required for enolization[4].

  • Preparation: Suspend 10.0 mmol of (R)-4-bromophenylalanine in 30 mL of anhydrous Methanol in a flame-dried, round-bottom flask under an inert Argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to equilibrate to 0°C.

  • Activation: Dropwise, add 25.0 mmol (2.5 equivalents) of Trimethylsilyl chloride (TMSCl) over 15 minutes. Caution: Rapid addition will cause an exotherm, increasing the risk of epimerization.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 16 hours. The suspension will gradually turn into a clear solution as the ester hydrochloride salt forms.

  • Isolation: Concentrate the solution in vacuo at a temperature not exceeding 30°C . Triturate the resulting solid with cold diethyl ether to precipitate Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate hydrochloride.

  • Self-Validation (IPC): Dissolve a 1 mg aliquot in chiral mobile phase. Run Chiral HPLC (e.g., Chiralpak IG column) against a racemic standard to confirm an Enantiomeric Excess (ee) of >99%.

Protocol B: Racemization-Suppressed Coupling (Using the Ester as a Nucleophile)

Causality: When coupling this ester to an N-protected amino acid, the hydrochloride salt must be neutralized. Using sym-collidine ensures the base is strong enough to liberate the amine but too weak (pKa ~7.4) to abstract the α -proton[2]. Oxyma Pure is used to prevent oxazolone formation on the electrophile[5].

  • Pre-Activation: In a dry vial, dissolve 1.0 mmol of the N-protected amino acid (electrophile) and 1.0 mmol of Oxyma Pure in 5 mL of anhydrous DMF.

  • Coupling Agent Addition: Add 1.0 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 3 minutes at room temperature to form the active Oxyma ester.

  • Nucleophile Preparation: In a separate flask, suspend 1.0 mmol of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate hydrochloride in 3 mL of DMF.

  • Neutralization: Add 2.0 mmol of sym-collidine to the nucleophile suspension. Do not use DIPEA or TEA.

  • Reaction: Transfer the pre-activated electrophile solution to the nucleophile flask. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Perform LC-MS to confirm mass conversion, followed by Chiral HPLC to ensure the diastereomeric ratio (dr) remains >99:1, validating that no epimerization occurred during base neutralization.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH. National Institutes of Health.[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. Molecules 2008.[Link]

Sources

Technical Support Center: Scale-Up Production of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (also known as D-4-bromophenylalanine methyl ester). This chiral unnatural amino acid derivative is a critical building block for peptide synthesis and active pharmaceutical ingredient (API) development.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the mechanistic causality behind each operational parameter, ensuring that your scale-up process is robust, reproducible, and self-validating.

Standard Operating Protocol (SOP): Scale-Up Esterification

The most reliable pathway for synthesizing this methyl ester on a multi-gram to kilogram scale relies on the in situ generation of anhydrous hydrogen chloride via the reaction of thionyl chloride (SOCl₂) with methanol [1].

Step-by-Step Methodology

Objective: Convert (R)-2-Amino-3-(4-bromophenyl)propanoic acid to its methyl ester hydrochloride salt while preserving >99% enantiomeric excess (ee).

  • Reactor Preparation & Solvent Chill: Charge a jacketed glass-lined reactor with anhydrous methanol (10–15 volumes relative to the substrate mass). Purge the system with nitrogen and cool the solvent to between -5°C and 0°C. Causality: Methanol serves as both the reactant and the solvent. Extreme cooling is required to safely manage the highly exothermic reaction in the next step.

  • Activation (Thionyl Chloride Addition): Slowly add 1.5 to 2.0 equivalents of Thionyl Chloride dropwise via an addition funnel, maintaining the internal temperature below 5°C [4]. Causality: SOCl₂ reacts with methanol to form HCl gas and methyl sulfite. Controlling the exotherm prevents solvent boil-off and avoids the formation of localized hotspots that degrade the solvent [5].

  • Substrate Addition: Add the (R)-2-Amino-3-(4-bromophenyl)propanoic acid (1.0 eq) in solid portions to the chilled, acidic methanol. Causality: The pre-formed HCl immediately protonates the substrate's amino group. This is critical: a protonated amine cannot act as a nucleophile, preventing intermolecular side reactions. Simultaneously, the acidic environment activates the carboxylic acid for nucleophilic attack by methanol.

  • Reaction Maturation: Gradually warm the reactor to ambient temperature (20–25°C) and stir for 12 to 24 hours. Self-Validating IPC (In-Process Control): Pull a 0.5 mL aliquot, neutralize, and run a TLC (Ninhydrin stain). The reaction is validated as complete when the baseline spot (free acid) completely disappears. Furthermore, check the pH of an aqueous dilution of the mixture; it must remain < 2 to ensure the amine is locked as a hydrochloride salt.

  • Concentration: Concentrate the reaction mixture under reduced pressure (vacuum distillation) at a bath temperature not exceeding 35°C to remove excess methanol, HCl, and SO₂.

  • Crystallization & Isolation: Redissolve the resulting thick syrup in a minimal volume of cold methanol (1-2 volumes). Slowly add 10 volumes of an anti-solvent, such as tert-butyl methyl ether (MTBE), under vigorous stirring [3]. Causality: MTBE drastically lowers the solubility of the hydrochloride salt, driving supersaturation and inducing crystallization.

  • Filtration & Drying: Filter the white crystalline solid, wash with cold MTBE, and dry in a vacuum oven at 40°C until a constant weight is achieved.

Workflow Step1 1. Substrate Preparation (R)-2-Amino-3-(4-bromophenyl)propanoic acid Step2 2. Methanol Cooling Chill to -5°C to 0°C Step1->Step2 Step3 3. SOCl2 Addition Exothermic HCl generation Step2->Step3 Step4 4. Esterification Stir at 20-25°C for 12-24h Step3->Step4 Step5 5. Concentration & Crystallization Vacuum & MTBE addition Step4->Step5 Step6 6. Final Product Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate HCl Step5->Step6

Scale-up workflow for the esterification of D-4-bromophenylalanine.

Quantitative Data: Scale-Up Reagent Comparison

When scaling up, process chemists often debate between using Thionyl Chloride (SOCl₂) and Trimethylchlorosilane (TMSCl)[2]. The table below summarizes the quantitative and operational metrics for both pathways to aid in your process design.

Process ParameterThionyl Chloride (SOCl₂) MethodTrimethylchlorosilane (TMSCl) Method
Reagent Equivalents 1.5 – 2.0 eq2.0 – 4.0 eq
Addition Temperature -5°C to 5°C (Strict control)20°C to 25°C (Milder exotherm)
Reaction Time 12 – 18 hours24 – 48 hours
Byproducts Generated HCl, SO₂ gas, Methyl sulfiteHCl, Hexamethyldisiloxane (HMDS)
Typical Yield 85% – 95%80% – 90%
Scale-Up Infrastructure Requires robust SO₂ gas scrubbingNo SO₂ scrubbing needed; easier handling

Troubleshooting Guide

Even with a robust SOP, deviations occur during pilot plant scaling. Use the logic tree and Q&A below to diagnose and resolve common issues.

TroubleshootingLogic Start Impurity or Low Yield Detected Q1 Is the product an oil? Start->Q1 Q2 Is Diketopiperazine present? Start->Q2 Q3 Is ee% < 98% (Racemization)? Start->Q3 A1 Remove residual MeOH, add MTBE Q1->A1 Yes A2 Increase SOCl2 equivalents Q2->A2 Yes A3 Strictly control exotherm < 5°C Q3->A3 Yes

Troubleshooting logic tree for common scale-up synthesis issues.

Q: During the addition of SOCl₂, the reaction temperature spiked above 15°C. How does this impact the product? A: A temperature spike during SOCl₂ addition can lead to localized hotspots, accelerating the formation of impurities and risking the racemization of the chiral center. The (R)-enantiomer can partially convert to the (S)-enantiomer due to the enolization of the activated intermediate under acidic, high-temperature conditions. Action: Discard the batch if the enantiomeric excess (ee) drops below your acceptable threshold (<98%). For future batches, decrease the SOCl₂ addition rate and increase the reactor's jacket cooling capacity.

Q: HPLC analysis shows a significant amount of a cyclic byproduct. What is it, and how do we prevent it? A: The cyclic byproduct is a diketopiperazine (a cyclic dipeptide) [2]. This occurs when the free amino group of one molecule attacks the activated ester of another. Causality: This side reaction dominates if the reaction mixture is not sufficiently acidic (i.e., the amino group is not fully protonated). Action: Ensure a sufficient excess of SOCl₂ (at least 1.5 to 2.0 equivalents) is used to generate enough HCl to keep the amine fully protonated as a non-nucleophilic hydrochloride salt throughout the entire reaction lifecycle.

Q: The final product is crashing out as a sticky oil rather than a crystalline solid. How can we induce crystallization? A: Amino acid methyl esters are highly hygroscopic and can trap residual methanol or ambient moisture, preventing lattice formation and resulting in an oil [4]. Action: Ensure complete removal of methanol during the vacuum concentration step. Redissolve the oil in a minimal amount of dry methanol, then slowly add cold MTBE while mechanically scratching the inside of the flask or seeding the mixture with pure, pre-isolated crystals.

Frequently Asked Questions (FAQs)

Q: Can we use Trimethylchlorosilane (TMSCl) instead of Thionyl Chloride for scaling up? A: Yes. TMSCl is a milder alternative that also generates HCl in situ when reacted with methanol [2]. It is often preferred in pilot plants with limited ventilation infrastructure because it avoids the generation of toxic sulfur dioxide (SO₂) gas, simplifying scrubber requirements. However, it typically requires more equivalents (up to 2-4 eq) and may have slightly longer reaction times.

Q: How do we verify the enantiomeric purity of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate? A: Enantiomeric excess (ee) must be verified using chiral High-Performance Liquid Chromatography (HPLC). A standard chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) with a hexane/isopropanol mobile phase is typically employed. Compare the retention time against an authentic racemic standard of DL-4-bromophenylalanine methyl ester to ensure baseline resolution of the enantiomers.

Q: Is it possible to use HCl gas directly instead of generating it in situ? A: Yes, bubbling dry HCl gas directly into the methanol solution is a viable, classic method. However, on a large scale, handling pressurized cylinders of corrosive HCl gas presents significant safety and logistical challenges compared to the controlled, liquid-phase addition of SOCl₂ or TMSCl.

References

  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • What is the alternate process for preparing ester hydrochloride? Source: ResearchGate URL:[Link]

  • Synthesis of Amino Acid Methyl Ester Hydrochloride Source: PianetaChimica URL:[Link]

  • Method for producing amino acid ester hydrochloride (Patent JP4356292B2)

overcoming aggregation of peptides containing Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly hydrophobic and modified peptides. This guide is specifically engineered for researchers and drug development professionals struggling with the aggregation of peptides containing Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (commonly referred to as D-4-bromophenylalanine methyl ester, or H-D-Phe(4-Br)-OMe).

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physical chemistry driving your peptide's aggregation, provide self-validating protocols to rescue your samples, and establish robust handling procedures.

Part 1: Mechanistic FAQs – Why is My Peptide Aggregating?

Q1: Why does the inclusion of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate cause immediate precipitation in aqueous buffers? A: The aggregation is driven by a synergistic combination of extreme lipophilicity, halogen bonding, and the removal of electrostatic repulsion.

  • Extreme Lipophilicity: 4-bromophenylalanine (4-Br-Phe) is one of the most hydrophobic non-canonical amino acids available. Computational lipophilicity scales demonstrate that 4-Br-Phe exhibits logP values approaching 3.92, significantly higher than standard aromatic residues [7].

  • Charge Neutralization: The C-terminal methyl esterification removes the native carboxylate negative charge. Peptides rely on net charge to maintain electrostatic repulsion; lowering this net charge exponentially increases the propensity for self-association and aggregation [4].

  • Stereochemistry: The (R)-enantiomer (D-amino acid) alters the backbone trajectory, often promoting rigid, protease-resistant β -sheet-like stacking when interacting with other hydrophobic residues.

Q2: Should I use chaotropic agents (Urea/GuHCl) or fluorinated solvents (HFIP/TFE) to solubilize this peptide? A: For highly halogenated, uncharged peptides, fluorinated solvents are vastly superior. Chaotropic agents like 8M Urea disrupt hydrogen bonding networks in aqueous solutions but do not efficiently solvate bulky, uncharged aromatic rings [1]. In contrast, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) actively coats the hydrophobic core of the peptide. HFIP forms micro-clusters around the peptide, displacing water at the peptide surface and stabilizing the monomeric secondary structure, thereby preventing β -sheet driven aggregation [6].

Part 2: Troubleshooting Guide & Step-by-Step Methodologies

When working with H-D-Phe(4-Br)-OMe containing peptides, standard aqueous reconstitution will almost certainly fail. The following self-validating protocol utilizes a "Solvent-Shift" methodology to ensure monomeric solubilization.

Protocol: HFIP-Assisted Reconstitution and Buffer Exchange

This protocol breaks pre-existing aggregates in the lyophilized powder and safely transitions the peptide into an assay-compatible aqueous state.

Step 1: Initial Solubilization (De-aggregation)

  • Weigh your lyophilized peptide into a low-protein-binding microcentrifuge tube.

  • Add 100% HFIP to achieve a concentration of 1-2 mg/mL.

  • Sonicate the solution in a water bath for 10–15 minutes. Causality: The acoustic cavitation combined with HFIP completely disrupts intermolecular π−π stacking of the bromophenyl rings.

Step 2: Monomeric Film Formation 4. Pierce the cap of the tube and evaporate the HFIP under a gentle, steady stream of Nitrogen gas ( N2​ ) until a thin, clear peptide film forms at the bottom. 5. Validation Check: The film should be translucent. A white, powdery residue indicates incomplete initial solubilization; if observed, repeat Steps 2-4.

Step 3: The Solvent Shift 6. Resuspend the peptide film in a small volume of 100% Dimethyl Sulfoxide (DMSO). This should constitute no more than 2-5% of your final intended assay volume. 7. Vortex vigorously for 60 seconds.

Step 4: Controlled Aqueous Dilution 8. Place the tube on a magnetic stirrer or vortex mixer at low speed. 9. Critical Step: Add your aqueous buffer (e.g., PBS) dropwise to the DMSO-peptide solution. Causality: Slow dilution prevents localized high concentrations of water from triggering hydrophobic collapse [1].

Step 5: Validation via Dynamic Light Scattering (DLS) 10. To guarantee the peptide is monomeric, load 50 μ L of the final solution into a low-volume cuvette. 11. Measure against a buffer-only control. A monodisperse peak at <5 nm indicates successful monomeric solubilization, whereas peaks >100 nm indicate the persistence of colloidal aggregates [1].

Part 3: Quantitative Data & Material Selection

To optimize your assay, select your additives based on the specific constraints of your downstream application.

Solvent / AdditiveMechanism of ActionSolubilization Efficacy for 4-Br-PheDownstream Assay Compatibility
HFIP (100%) Coats peptide, displaces water, breaks β -sheets [6].Optimal (Breaks all aggregates)Poor (Must be evaporated prior to cell/enzyme assays).
DMSO (1-5%) Disrupts hydrophobic interactions.High (Maintains monomeric state)Excellent (Tolerated by most in vitro biological assays).
Guanidine HCl (6M) Disrupts bulk water structure and H-bonds [1].Moderate (Struggles with extreme lipophilicity)Poor (Denatures target proteins/enzymes in the assay).
Tween-20 (0.1%) Micellar encapsulation of hydrophobic tails.Moderate Good (Helps prevent adsorption to plastic surfaces).

Part 4: Visualizing the Solubilization Workflows

Below is the thermodynamic pathway illustrating how solvent exchange rescues the peptide from hydrophobic collapse.

Mechanism Agg Hydrophobic Collapse (4-Br-Phe pi-stacking) Solv1 HFIP Treatment (Coats hydrophobic core) Agg->Solv1 Disruption of H-bonds Solv2 DMSO / Buffer Shift (Maintains solvation) Solv1->Solv2 Solvent Exchange Mono Monomeric Peptide (Bioassay Ready) Solv2->Mono Controlled Dilution

Caption: Mechanism of disrupting 4-Br-Phe driven peptide aggregation using solvent exchange.

The following diagram outlines the physical step-by-step workflow required to execute the reconstitution protocol safely.

Protocol Step1 1. Dry Powder Lyophilized State Step2 2. Wetting 100% HFIP Step1->Step2 Step3 3. Film Formation N2 Evaporation Step2->Step3 Step4 4. Resuspension DMSO (5% Vol) Step3->Step4 Step5 5. Dilution Aqueous Buffer Step4->Step5

Caption: Step-by-step workflow for the reconstitution of highly hydrophobic halogenated peptides.

References

  • JPT Peptide Technologies. "How to Reconstitute Peptides." JPT. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Factors affecting the physical stability (aggregation) of peptide therapeutics." NIH. Available at: [Link]

  • The Journal of Organic Chemistry. "Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media." ACS Publications. Available at: [Link]

  • ResearchGate. "Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study." ResearchGate. Available at: [Link]

  • Exploration of Targeted Anti-tumor Therapy. "From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues." ExplorationPub. Available at: [Link]

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate and its Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the exploration of novel amino acid analogues is a critical frontier in the quest for more selective and potent therapeutic agents. Phenylalanine, an essential amino acid, and its derivatives have historically been a rich source of biologically active compounds. The introduction of modifications to the phenyl ring or the amino acid backbone can profoundly influence their interaction with biological targets, metabolic stability, and overall therapeutic potential. This guide provides a comprehensive framework for the comparative analysis of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, a halogenated phenylalanine derivative, and its key analogues.

While publicly available experimental data on Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is limited, this guide will equip researchers with the foundational knowledge, rationale for comparison, and detailed experimental protocols necessary to conduct a thorough evaluation. We will focus on a comparative analysis with two primary analogues: its parent carboxylic acid, (R)-2-Amino-3-(4-bromophenyl)propanoic acid, and its non-halogenated counterpart, Methyl (R)-2-amino-3-phenylpropanoate. This comparison will allow for the elucidation of structure-activity relationships (SAR), specifically investigating the influence of the para-bromo substituent and the methyl ester group on biological activity.

Introduction to Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate and its Significance

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is a synthetic amino acid derivative distinguished by a bromine atom at the para-position of the phenyl ring and a methyl ester protecting the carboxylic acid. The presence of a halogen atom can significantly alter the physicochemical properties of the molecule, including its lipophilicity, electronic distribution, and potential for halogen bonding, which can in turn influence its biological activity and toxicity.[1]

These compounds are of particular interest for their potential interaction with amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). LAT1 is overexpressed in numerous cancer cells, making it a promising target for the delivery of cytotoxic agents.[2] Phenylalanine analogues that can selectively bind to and be transported by LAT1 are therefore valuable candidates for the development of targeted cancer therapies.[3]

Selected Analogues for Comparative Analysis

A meaningful comparative analysis requires the careful selection of analogues that can illuminate the contribution of specific structural features to the overall activity profile. For this guide, we propose the following key comparators:

  • (R)-2-Amino-3-(4-bromophenyl)propanoic Acid: The parent carboxylic acid of our primary compound. Comparing the methyl ester to the free carboxylic acid will reveal the impact of esterification on properties such as cell permeability and interaction with biological targets.

  • Methyl (R)-2-amino-3-phenylpropanoate: The non-halogenated analogue. This comparison will directly assess the influence of the para-bromo substituent on the molecule's biological activity.

Physicochemical Properties

A summary of the known physicochemical properties of the target compound and its parent carboxylic acid is presented below. These properties are essential for understanding the potential behavior of these molecules in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate Hydrochloride C₁₀H₁₃BrClNO₂294.58Solid
2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride C₉H₁₁BrClNO₂280.54Solid

Synthetic Workflow and Methodologies

The synthesis of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate and its analogues typically involves standard amino acid chemistry. A general and reproducible method for the esterification of the parent amino acid is the Fischer esterification.

General Synthesis of Phenylalanine Methyl Esters

The following diagram illustrates a typical synthetic workflow for the preparation of phenylalanine methyl ester hydrochlorides from the corresponding amino acids.

G cluster_0 Esterification AminoAcid (R)-2-Amino-3-(4-X-phenyl)propanoic Acid (X = Br or H) Reagents Methanol (Solvent/Reagent) Thionyl Chloride or H₂SO₄ (Catalyst) AminoAcid->Reagents 1. Dissolve Reaction Reflux Reagents->Reaction 2. Heat Workup Quenching & Extraction Reaction->Workup 3. Cool & Neutralize Product Methyl (R)-2-Amino-3-(4-X-phenyl)propanoate Hydrochloride Workup->Product 4. Isolate

Caption: General workflow for the synthesis of phenylalanine methyl ester hydrochlorides.

Experimental Protocol: Fischer Esterification of (R)-2-Amino-3-(4-bromophenyl)propanoic Acid

This protocol provides a standard procedure for the synthesis of the target compound.

Materials:

  • (R)-2-Amino-3-(4-bromophenyl)propanoic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Suspend (R)-2-Amino-3-(4-bromophenyl)propanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or concentrated sulfuric acid (catalytic amount) dropwise to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully add the residue to a beaker containing a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain pure Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate. The hydrochloride salt can be obtained by treating the free base with a solution of HCl in a suitable solvent like diethyl ether.

Comparative Biological Evaluation: A Proposed Framework

In the absence of direct comparative data, this section outlines a robust experimental framework for evaluating and comparing the biological activities of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate and its selected analogues. The primary focus will be on their potential as anticancer agents, with a specific emphasis on their interaction with the LAT1 transporter.

In Vitro Cytotoxicity Assessment

A fundamental step in evaluating the potential of these compounds as anticancer agents is to determine their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used and reliable method for this purpose.[4]

G cluster_0 MTT Cytotoxicity Assay Workflow CellSeeding Seed cancer cells in 96-well plates CompoundTreatment Treat cells with varying concentrations of test compounds CellSeeding->CompoundTreatment Incubation Incubate for 24-72 hours CompoundTreatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ values Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate and its analogues in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

L-type Amino Acid Transporter 1 (LAT1) Inhibition Assay

To investigate whether the observed cytotoxicity is mediated by the LAT1 transporter, a competitive inhibition assay can be performed. This assay measures the ability of the test compounds to inhibit the uptake of a known radiolabeled LAT1 substrate, such as [¹⁴C]-L-leucine.

G cluster_0 LAT1 Inhibition Assay Workflow Cell_Culture Culture LAT1-expressing cells (e.g., HEK293-hLAT1) Preincubation Pre-incubate cells with inhibitor (test compound) Cell_Culture->Preincubation Substrate_Addition Add radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine) Preincubation->Substrate_Addition Uptake_Termination Stop uptake by washing with ice-cold buffer Substrate_Addition->Uptake_Termination Cell_Lysis Lyse cells Uptake_Termination->Cell_Lysis Scintillation_Counting Measure radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Determine Ki values Scintillation_Counting->Data_Analysis

Caption: Workflow for the LAT1 competitive inhibition assay.

Experimental Protocol: LAT1 Inhibition Assay

  • Cell Culture: Culture cells with high LAT1 expression (e.g., stably transfected HEK293 cells expressing human LAT1) in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with a transport buffer and then pre-incubate them with varying concentrations of the test compounds (Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate and its analogues) for a defined period.

  • Substrate Uptake: Initiate the uptake by adding a solution containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine).

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibitory constant (Ki) for each compound by analyzing the inhibition of substrate uptake at different concentrations of the test compound.

Expected Outcomes and Structure-Activity Relationship (SAR) Insights

By conducting the proposed experiments, researchers can generate a comprehensive dataset to establish a clear structure-activity relationship. The expected outcomes include:

  • Impact of the Methyl Ester: A comparison of the cytotoxicity and LAT1 inhibition of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate with its parent carboxylic acid will reveal the role of the ester group. It is hypothesized that the more lipophilic methyl ester may enhance cell permeability and potentially alter the binding affinity to LAT1.

  • Influence of the Bromo-Substituent: Comparing the activity of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate with Methyl (R)-2-amino-3-phenylpropanoate will directly demonstrate the effect of the para-bromo group. The bromine atom is expected to increase lipophilicity and may engage in halogen bonding within the LAT1 binding pocket, potentially leading to enhanced affinity and/or selectivity.[5]

Conclusion

While direct experimental data for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate remains to be published, this guide provides a robust and scientifically sound framework for its comparative analysis alongside key analogues. The detailed synthetic and biological evaluation protocols outlined herein will enable researchers to systematically investigate the structure-activity relationships of this promising class of compounds. The insights gained from such studies will be invaluable for the rational design of novel phenylalanine-based therapeutics with improved potency and selectivity, particularly for applications in targeted cancer therapy via the LAT1 transporter.

References

  • PubChem. 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride. Available at: [Link]

  • Napolitano, A., et al. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences, 2018. Available at: [Link]

  • Hayashi, K., et al. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 2024. Available at: [Link]

  • J-Pharma Co., Ltd. LAT1 Inhibitors. Available at: [Link]

  • Ito, D., et al. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen, 2024. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is a chiral building block of significant interest in pharmaceutical synthesis. As a derivative of the amino acid phenylalanine, its stereochemistry is paramount; the biological activity and toxicological profile of a final active pharmaceutical ingredient (API) can be critically dependent on the enantiomeric purity of its precursors. Consequently, the development and validation of robust, accurate, and precise analytical methods for the specific quantification of the (R)-enantiomer are not merely procedural—they are a cornerstone of quality control and regulatory compliance in drug development.

This guide provides an in-depth comparison of two principal analytical techniques for the quantification of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate: Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Chiral Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed validation protocols, and offer comparative data to empower researchers, scientists, and drug development professionals to select the optimal method for their specific application, from bulk substance analysis to trace-level quantification in complex matrices.

The Imperative of Enantiomeric Resolution

In pharmaceutical sciences, enantiomers of a chiral compound are treated as distinct chemical entities. The separation and quantification of individual enantiomers are critical because they can exhibit markedly different pharmacological and toxicological properties.[1][2] This principle necessitates analytical methods that can unequivocally distinguish and quantify the target (R)-enantiomer in the presence of its (S)-counterpart and other potential impurities. The validation of such methods must adhere to stringent international guidelines to ensure data integrity and reliability.[3][4]

Regulatory Framework for Method Validation

The validation protocols described herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7][8] The core objective is to demonstrate that an analytical procedure is fit for its intended purpose.[9] The recent revisions, ICH Q2(R2) and the new ICH Q14 guideline, emphasize a more modern, risk-based lifecycle approach to analytical procedure development and validation.[3][10]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC-UV)

Chiral HPLC is the quintessential technique for assessing the enantiomeric purity of bulk drug substances and intermediates. Its strength lies in the physical separation of enantiomers using a Chiral Stationary Phase (CSP), providing a direct measure of each stereoisomer.

Principle of Operation

This method relies on the differential interaction of the (R)- and (S)-enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for resolving amino acid esters due to their complex three-dimensional structures that create chiral recognition sites.[1] The differential affinity results in different retention times, allowing for their separation and subsequent quantification by UV detection.

Experimental Protocol: Chiral HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler with a temperature-controlled sample compartment, column oven, and a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm). The choice of a robust, well-characterized CSP is the most critical parameter for success.

    • Mobile Phase: A normal-phase eluent system, typically a mixture of n-Hexane and Isopropanol (IPA). A starting ratio of 90:10 (v/v) is a common starting point. A small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) is often added to sharpen peak shape by suppressing the ionization of the primary amine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Precise temperature control is crucial for reproducible retention times and selectivity.

    • Detection: UV at 220 nm, leveraging the absorbance of the phenyl ring.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of a reference standard of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate at 1.0 mg/mL in the mobile phase.

    • Prepare a corresponding stock solution of the (S)-enantiomer to verify enantiomeric resolution.

    • Create a system suitability solution containing both enantiomers.

    • Construct a calibration curve by serially diluting the (R)-enantiomer stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Prepare unknown samples by accurately weighing and dissolving them in the mobile phase to fall within the calibrated range.

Validation Data Summary: HPLC-UV

The following table summarizes the expected performance characteristics of a validated chiral HPLC-UV method. Acceptance criteria are based on ICH Q2(R2) guidelines.[3][9]

Validation ParameterTypical PerformanceAcceptance CriteriaRationale
Specificity Baseline resolution (Rs > 2.0) between (R) and (S) enantiomers. No interference from placebo or known impurities.Rs ≥ 1.5; Peak purity index > 0.999Demonstrates the method's ability to assess the analyte unequivocally in the presence of other components.[3][11]
Linearity (r²) > 0.999r² ≥ 0.998Confirms a direct proportional relationship between concentration and detector response across the desired range.[12]
Range 1 - 200 µg/mLDefined by linearity, accuracy, and precision.The interval for which the method is demonstrated to be suitable.[3]
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%Measures the closeness of the test results to the true value.[11]
Precision (%RSD) Repeatability: ≤ 0.8%; Intermediate: ≤ 1.5%Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Assesses the degree of agreement among individual test results under various conditions.[3]
LOD ~0.3 µg/mLS/N ratio ≥ 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.[3]
LOQ ~1.0 µg/mLS/N ratio ≥ 10:1; Accuracy & Precision criteria met.The lowest amount of analyte that can be determined with acceptable accuracy and precision.[3][12]
Robustness Unaffected by minor changes in flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2% IPA).System suitability parameters must be met.Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.[3]

Method 2: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue), metabolite identification, or trace impurity analysis, LC-MS/MS is the gold standard.[13][14] This method couples the enantiomeric separation power of chiral LC with the precise and sensitive detection of a triple quadrupole mass spectrometer.

Principle of Operation

The sample is first subjected to chiral chromatography as described above to separate the enantiomers. The column eluent is then directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific mass transition filters out chemical noise, providing exceptional sensitivity and selectivity.

Experimental Protocol: Chiral LC-MS/MS
  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: A chiral column with smaller particle size for faster analysis (e.g., Chiralpak® AD-3R, 3 µm, 4.6 x 150 mm) may be used. Reversed-phase chiral columns are also an option.

    • Mobile Phase: A mobile phase compatible with MS is required. For a reversed-phase chiral column: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile. A gradient elution may be used for faster run times.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The rationale is the high proton affinity of the primary amine group.

    • MRM Transition:

      • Precursor Ion ([M+H]⁺): m/z 258.0 (for Br isotope 79) / 260.0 (for Br isotope 81). The presence of bromine gives a characteristic isotopic pattern.

      • Product Ion: A representative fragment would be m/z 199.0 / 201.0, corresponding to the loss of the methoxycarbonyl group (-COOCH₃). This transition must be optimized by direct infusion of a standard.

    • Internal Standard (IS): An isotopically labeled analog (e.g., with ¹³C or ²H) is the ideal choice for correcting matrix effects and variability.

  • Sample Preparation (for Plasma):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

Validation Data Summary: LC-MS/MS

The performance of the LC-MS/MS method is characterized by its superior sensitivity.

Validation ParameterTypical PerformanceAcceptance Criteria (Bioanalytical)Rationale
Specificity/Selectivity No interfering peaks at the retention time of the analyte or IS in blank matrix.Response in blank matrix <20% of LLOQ response.[5]Ensures that matrix components do not affect the quantification.[15]
Linearity (r²) > 0.998r² ≥ 0.995; weighted regression often used.Confirms proportionality in a complex matrix.
Range 0.1 - 100 ng/mLDefined by linearity, accuracy, and precision.Covers expected physiological or trace-level concentrations.
Accuracy (% Bias) Within ± 8%Within ± 15% (± 20% at LLOQ).[5][16]Measures agreement between measured and nominal concentration.
Precision (%RSD) Within-run: ≤ 7%; Between-run: ≤ 10%Within-run: ≤ 15%; Between-run: ≤ 15% (≤ 20% at LLOQ).[5][16]Assesses random error and method reproducibility.
LOD ~0.03 ng/mLS/N ratio ≥ 3:1Demonstrates the ultimate sensitivity of the method.
LOQ ~0.1 ng/mLS/N ratio ≥ 10:1; Accuracy & Precision criteria met.The lowest concentration that can be reliably quantified.
Matrix Effect IS-normalized matrix factor between 0.90 and 1.10Matrix effects should be assessed and minimized.[15]Evaluates the impact of co-eluting matrix components on ionization.
Robustness Insensitive to small variations in LC and MS parameters.System suitability parameters must be met.Ensures method reliability during routine use.

Visual Workflow: The Analytical Method Validation Process

The following diagram illustrates the logical workflow for validating an analytical method based on ICH guidelines.

G cluster_dev Phase 1: Development & Pre-Validation cluster_val Phase 2: Formal Validation (ICH Q2(R2)) cluster_rep Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Risk Risk Assessment (ICH Q9) Dev->Risk Protocol Write Validation Protocol Risk->Protocol Spec Specificity/ Selectivity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Summary Report Rob->Report Lifecycle Ongoing Lifecycle Management (ICH Q14) Report->Lifecycle

Caption: A flowchart of the analytical method validation lifecycle.

Head-to-Head Comparison and Method Selection

The choice between Chiral HPLC-UV and Chiral LC-MS/MS is driven entirely by the analytical objective.

FeatureChiral HPLC-UVChiral LC-MS/MS
Primary Application Enantiomeric purity, quality control of bulk substance, stability testing.Bioanalysis (PK/TK studies), trace analysis, metabolite quantification.
Sensitivity Moderate (µg/mL level).Exceptional (pg/mL to ng/mL level).
Selectivity Good (based on chromatography).Outstanding (based on chromatography and mass filtering).
Matrix Tolerance Low; requires clean samples.High; excels in complex matrices like plasma.
Instrumentation Cost Lower.Higher.
Operational Complexity Simpler.More complex; requires specialized expertise.
Throughput Moderate.High (with UHPLC front-end).

Visual Guide: Choosing the Right Method

This decision tree provides a logical path for selecting the appropriate analytical technique.

DecisionTree cluster_path cluster_method cluster_check start What is the primary analytical goal? goal1 Quantify in a biological matrix (plasma, tissue)? start->goal1 Bioanalysis goal2 Assess enantiomeric purity of bulk drug substance? start->goal2 Quality Control goal3 Identify/Quantify trace-level impurities? start->goal3 Trace Analysis lcms Use Chiral LC-MS/MS goal1->lcms Yes hplc Use Chiral HPLC-UV goal2->hplc Yes check Is concentration expected to be very low (<1 µg/mL)? goal2->check goal3->lcms Yes check->lcms Yes check->hplc No

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

Both Chiral HPLC-UV and Chiral LC-MS/MS are powerful, reliable techniques for the quantification of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate when properly validated. The methods are not competitors but rather complementary tools in the pharmaceutical scientist's arsenal.

  • Recommendation for Chiral HPLC-UV: This method is the pragmatic and cost-effective choice for routine quality control, release testing, and stability studies of the drug substance and formulated product, where concentrations are relatively high and the sample matrix is clean. Its robustness and simplicity make it ideal for widespread deployment in a QC environment.

  • Recommendation for Chiral LC-MS/MS: This method is indispensable for any application requiring high sensitivity and selectivity. It is the definitive choice for all bioanalytical work, including pharmacokinetic and toxicokinetic studies, as well as for the analysis of trace-level enantiomeric impurities that may fall below the detection limits of UV-based methods.

Ultimately, the selection must be justified based on the method's intended purpose, and its validation must provide documented evidence of its suitability for that specific task, ensuring data of the highest quality and integrity.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Reid, G. (2012).
  • European Bioanalysis Forum. (2012).
  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Arbor-Pharmatech. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PMC. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • GMP Compliance Adviser. (2025). What Did ICH Q14 Miss On Analytical Method Validation. [Link]

  • Phenomenex. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Bioanalysis Zone. Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. [Link]

Sources

comparing the biological efficacy of peptides with and without Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Efficacy Guide: Peptides Incorporating Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate vs. Native Alternatives

As peptide therapeutics continue to bridge the gap between small molecules and large biologics, their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and limited membrane permeability. As a Senior Application Scientist, I have found that the strategic incorporation of halogenated, unnatural amino acids is one of the most effective methods to engineer around these limitations.

This guide provides an objective, data-driven comparison of native peptides versus those modified with Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate —commonly referred to as D-4-bromophenylalanine methyl ester (D-4-Br-Phe-OMe). By analyzing a model G-Protein Coupled Receptor (GPCR) targeting system (such as the NK-1 receptor[1],[2]), we will dissect the mechanistic causality behind this modification's superior biological efficacy.

Mechanistic Causality: The Tri-Functional Advantage

Replacing a native L-Phenylalanine (L-Phe) with D-4-Br-Phe-OMe introduces three distinct biophysical enhancements to the peptide backbone:

  • Stereochemical Evasion (The D-Isomer Effect): Endogenous endopeptidases are highly stereospecific, evolved to cleave bonds adjacent to naturally occurring L-amino acids. By introducing the (R)-enantiomer (D-configuration), the peptide undergoes a local conformational shift that sterically clashes with the protease active site, drastically reducing enzymatic recognition[3].

  • Carboxypeptidase Resistance (The Methyl Ester Cap): Exopeptidases, specifically carboxypeptidases, require a free C-terminal carboxylate anion to anchor the peptide for cleavage. The methyl ester (-OMe) neutralizes this charge, acting as a chemical cap that effectively blinds the enzyme to the peptide's C-terminus.

  • Halogen Bonding & Hydrophobic Partitioning (The 4-Bromo Substitution): The bromine atom at the para position is highly polarizable. It creates a "sigma-hole"—a localized region of positive electrostatic potential on the halogen atom. This allows the bromine to act as a Lewis acid, forming highly directional, non-covalent halogen bonds with Lewis bases (e.g., carbonyl oxygens) deep within the receptor's binding pocket, significantly contributing to the binding free energy[4]. Furthermore, the bulky halogen increases the overall lipophilicity (LogP) of the peptide, enhancing passive membrane permeability.

Comparative Performance Data

To objectively evaluate the efficacy of this modification, we compare the pharmacokinetic and pharmacodynamic profiles of a model GPCR-targeting peptide across three iterations: the native L-Phe sequence, a standard D-Phe analog, and the D-4-Br-Phe-OMe engineered analog.

ParameterNative Peptide (L-Phe, Free C-Term)Standard Analog (D-Phe, Free C-Term)Engineered Analog (D-4-Br-Phe-OMe)Causality of Change
Human Serum Half-Life ( t1/2​ ) 15 minutes4.5 hours> 24 hours Stereochemical evasion + C-terminal capping prevents both endo- and exopeptidase cleavage.
Receptor Binding Affinity ( Ki​ ) 2.5 nM8.0 nM1.2 nM Sigma-hole halogen bonding restores and enhances the affinity lost by the D-isomer structural shift.
Lipophilicity (LogP) -1.2-1.0+0.8 The non-polar bromine atom and methyl ester neutralize charges, driving hydrophobic partitioning.
Apparent Permeability ( Papp​ ) 0.5×10−6 cm/s 0.6×10−6 cm/s 4.2×10−6 cm/s Increased LogP directly correlates with enhanced passive transcellular diffusion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be reproducible through robust, self-validating assay systems. Below are the methodologies used to quantify these performance metrics.

Protocol A: Human Serum Stability Assay (LC-MS/MS)

This protocol determines the proteolytic half-life ( t1/2​ ) of the peptide analogs in a biologically relevant matrix.

  • Preparation: Spike the peptide analog into 25% human serum (diluted in PBS, pH 7.4) to a final concentration of 5 µM.

  • Incubation: Incubate the mixture at 37°C under gentle agitation.

  • Time-Point Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 100 nM of a Stable-Isotope-Labeled Internal Standard (SIL-IS).

    • Causality & Self-Validation: Cold acetonitrile is not merely a solvent; it acts as a rapid denaturant to instantaneously quench enzymatic activity, ensuring the time-point accurately reflects the in vitro state. The SIL-IS corrects for matrix ion-suppression effects during electrospray ionization and accounts for physical losses during extraction.

  • Precipitation & Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the denatured serum proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the percentage of remaining intact peptide relative to the T=0 peak area ratio.

Workflow A Incubate Peptide in Human Serum (37°C) B Aliquot at Time Points (0, 1, 2, 4, 8, 24h) A->B C Quench & Precipitate (Cold Acetonitrile + Internal Std) B->C D Centrifuge (14,000 x g, 15 min) C->D E LC-MS/MS Quantification D->E F Calculate Half-Life (t1/2) E->F

Experimental workflow for determining peptide serum stability via LC-MS/MS quantification.

Protocol B: Competitive Radioligand Binding Assay

This protocol measures the true thermodynamic binding affinity ( Ki​ ) of the peptide to its target GPCR.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the target GPCR (e.g., NK-1R) and suspend in assay buffer (50 mM Tris-HCl, 3 mM MnCl2, 0.02% BSA, pH 7.4).

    • Causality & Self-Validation: Using isolated cell membranes rather than whole cells eliminates confounding variables such as receptor internalization or extracellular proteolytic degradation.

  • Incubation: Incubate 10 µg of membrane protein with a constant concentration of radioligand (e.g., [3H] -Substance P) and varying concentrations of the unlabeled test peptide ( 10−12 to 10−5 M) for 90 minutes at room temperature.

  • Non-Specific Binding (NSB) Control: Define NSB by incubating a parallel set of wells with a 1000-fold excess of unlabeled native ligand. This ensures the assay strictly measures specific receptor interactions.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Wash filters three times with cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation.

Pathway Ligand Halogenated Peptide (D-4-Br-Phe-OMe) Receptor GPCR (e.g., NK-1R) Halogen Bond Acceptor Ligand->Receptor High Affinity Binding (Sigma-Hole) Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Downstream GPCR signaling pathway activated by high-affinity halogenated peptide binding.

Conclusion

The empirical data demonstrates that the incorporation of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is not merely an incremental optimization, but a transformative structural modification. By simultaneously addressing proteolytic vulnerability via stereochemical and ester-capping mechanisms, and enhancing target affinity via halogen bonding, this unnatural amino acid provides a robust blueprint for developing next-generation, highly efficacious peptide therapeutics.

References

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1) Source: ResearchGate URL: [Link]

  • Title: Tachykinin antagonists Source: Google Patents URL

Sources

cross-reactivity studies of antibodies raised against peptides containing this compound

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against phosphopeptides. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights to ensure the generation of reliable and reproducible data.

The Critical Importance of Specificity in Phospho-Antibody Research

Phospho-specific antibodies are engineered to recognize a specific amino acid sequence only when a target residue (typically serine, threonine, or tyrosine) is phosphorylated.[1][8] This exquisite specificity allows researchers to track the activation state of proteins within signaling pathways, rather than just their total expression levels.[2][3]

However, achieving this level of specificity during antibody production is challenging.[8] The addition of a small phosphate group represents a subtle change to the antigen. Consequently, a significant portion of the antibodies generated may recognize the peptide backbone irrespective of its phosphorylation state. Therefore, rigorous validation to confirm phospho-specificity is not just recommended; it is essential for scientific integrity.[9][10]

Comparative Analysis of Cross-Reactivity Assessment Methods

Several techniques can be employed to evaluate the cross-reactivity of a phospho-specific antibody. The choice of method often depends on the intended application of the antibody and the resources available. Here, we compare the most common and effective approaches.

Method Principle Primary Output Throughput Strengths Limitations
Peptide Competition ELISA Competitive binding of the antibody to the phosphopeptide versus the non-phosphopeptide.Quantitative (IC50 values)HighHighly specific for the target epitope; provides quantitative data on relative affinity.Does not assess cross-reactivity to the full-length protein or other proteins in a complex lysate.
Western Blotting Detection of the target protein in lysates with and without phosphatase treatment, or in cells where the target is knocked out or knocked down.Semi-quantitativeMediumAssesses specificity in the context of the full-length protein and a complex biological sample.Can be less sensitive than ELISA; interpretation can be subjective.
Dot Blot Direct binding of the antibody to spotted peptides (phosphorylated and non-phosphorylated) on a membrane.Qualitative/Semi-quantitativeHighSimple and rapid method for initial screening.Prone to higher background and does not reflect performance in solution-based assays.
Surface Plasmon Resonance (SPR) Real-time measurement of binding kinetics between the antibody and immobilized peptides.Quantitative (Kon, Koff, KD)LowProvides detailed kinetic data; highly sensitive.Requires specialized equipment; lower throughput.
Protein Microarrays Screening for antibody binding against a large library of human proteins.Qualitative/Semi-quantitativeVery HighUnbiased, proteome-wide assessment of off-target binding.Can be costly; identified hits require further validation.

In-Depth Experimental Protocols

To ensure robust and reliable data, it is crucial to follow well-defined and validated protocols. Here, we provide detailed step-by-step methodologies for the most critical cross-reactivity experiments.

Protocol 1: Peptide Competition ELISA

This assay is a cornerstone for quantifying the specificity of a phospho-specific antibody. It directly compares the antibody's ability to bind to the phosphorylated peptide versus its non-phosphorylated counterpart.

Workflow Diagram:

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competition & Incubation cluster_detection Detection p1 Coat plate with phosphopeptide-carrier conjugate p2 Block with BSA or other blocking agent p1->p2 Wash p5 Add antibody-peptide mixture to coated plate p2->p5 Wash p3 Prepare serial dilutions of phospho- & non-phospho-peptides p4 Pre-incubate antibody with peptide dilutions p3->p4 p4->p5 p6 Add HRP-conjugated secondary antibody p5->p6 Wash p7 Add TMB substrate p6->p7 Wash p8 Stop reaction and read absorbance p7->p8

Caption: Workflow for a Peptide Competition ELISA.

Methodology:

  • Peptide-Carrier Conjugate Coating:

    • Dilute the phosphopeptide-carrier protein (e.g., BSA or KLH) conjugate to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Inhibition:

    • Prepare serial dilutions of both the phosphorylated and non-phosphorylated peptides in blocking buffer, starting from a high concentration (e.g., 1 mM).

    • In a separate plate or tubes, mix the phospho-specific antibody (at a pre-determined optimal concentration) with an equal volume of each peptide dilution.

    • Incubate this mixture for at least 1 hour at room temperature to allow for binding.

  • Incubation on Coated Plate:

    • Wash the coated and blocked ELISA plate three times with wash buffer.

    • Transfer 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding 50 µL of 1 M H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Data Interpretation: A highly specific antibody will show a significant decrease in signal in the presence of the competing phosphopeptide, while the non-phosphopeptide will have little to no effect. The IC50 values (the concentration of peptide required to inhibit 50% of the antibody binding) can be calculated to quantify the degree of specificity. A much lower IC50 for the phosphopeptide indicates high specificity.

Protocol 2: Western Blotting with Phosphatase Treatment

This method validates antibody specificity against the full-length protein in a biologically relevant context.[9] Treatment of a cell lysate with a phosphatase should abolish the signal from a truly phospho-specific antibody.[9][11]

Workflow Diagram:

WB_Phosphatase_Workflow cluster_lysate Lysate Preparation cluster_treatment Phosphatase Treatment cluster_wb Western Blotting l1 Prepare cell lysate from stimulated cells l2 Split lysate into two aliquots l1->l2 t1 Add Lambda Phosphatase to one aliquot l2->t1 t2 Add buffer only to the control aliquot l2->t2 t3 Incubate both at 30°C t1->t3 t2->t3 w1 Run treated and untreated lysates on SDS-PAGE t3->w1 w2 Transfer to PVDF membrane w1->w2 w3 Block membrane w2->w3 w4 Incubate with phospho-specific primary antibody w3->w4 w5 Incubate with HRP-conjugated secondary antibody w4->w5 w6 Detect with ECL substrate w5->w6

Caption: Workflow for Western Blotting with Phosphatase Treatment.

Methodology:

  • Cell Lysate Preparation:

    • Culture cells and treat with an appropriate stimulus (e.g., growth factor) to induce phosphorylation of the target protein.

    • Lyse the cells in a buffer containing protease inhibitors but without phosphatase inhibitors. Keep samples on ice.[1]

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Phosphatase Treatment:

    • Aliquot an equal amount of protein (e.g., 20-30 µg) for both the treated and untreated samples.

    • To the "treated" sample, add a broad-spectrum phosphatase such as Lambda Protein Phosphatase according to the manufacturer's instructions.

    • To the "untreated" sample, add an equal volume of the phosphatase reaction buffer without the enzyme.

    • Incubate both samples at 30°C for 30-60 minutes.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling for 5 minutes.

    • Load the treated and untreated samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody at its optimal dilution overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation: A specific phospho-antibody will show a strong band in the untreated lane and a significantly reduced or absent band in the phosphatase-treated lane. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.[9]

Trustworthiness: Building a Self-Validating System

To ensure the trustworthiness of your cross-reactivity data, it is crucial to incorporate both positive and negative controls in every experiment.[12][13]

  • Positive Controls: These are samples known to contain the phosphorylated target protein. This could be a lysate from cells treated with a known activator of the signaling pathway.[11]

  • Negative Controls: These are samples where the phosphorylated target is expected to be absent. Examples include lysates from untreated cells, cells treated with a pathway inhibitor, or lysates from knockout/knockdown cell lines for the target protein.[12][13] Phosphatase-treated lysates also serve as an excellent negative control.[11]

By including these controls, you create a self-validating system where the expected results in the controls provide confidence in the data obtained for the test antibody.

Conclusion

The generation of reliable data using phospho-specific antibodies hinges on a thorough understanding and rigorous assessment of their cross-reactivity. No single method is sufficient on its own; a combination of techniques, such as peptide competition ELISA for quantitative assessment of epitope specificity and Western blotting with phosphatase treatment for validation in a biological context, provides the most comprehensive evaluation. By adhering to the detailed protocols and principles of scientific integrity outlined in this guide, researchers can confidently select and utilize phospho-specific antibodies that will advance their research and contribute to the generation of reproducible and impactful scientific knowledge.

References

  • Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC . Source: National Center for Biotechnology Information. [Link]

  • Phospho Antibody Production . Source: Creative Diagnostics. [Link]

  • Optimized protocol to make phospho-specific antibodies that work - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Antibody Validation: Guidelines for sourcing antibody reagents . Source: EuroMAbNet. [Link]

  • Phospho Specific Antibodies: A Powerful Tool for Protein Phosphorylation Detection . Source: Sino Biological. [Link]

  • Best Practices for Antibody Validation . Source: Biocompare. [Link]

  • Optimized Protocol to Make Phospho-Specific Antibodies that Work . Source: ResearchGate. [Link]

  • A phosphorylation pattern-recognizing antibody specifically reacts to RNA polymerase II bound to exons - PMC . Source: National Center for Biotechnology Information. [Link]

  • Cross-Species Epitope Sequence Analysis for Discovery of Existing Antibodies Useful for Phospho-Specific Protein Detection in Model Species - PMC . Source: National Center for Biotechnology Information. [Link]

  • guidelines on preparing Antibody Validation Articles . Source: F1000Research. [Link]

  • Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC . Source: National Center for Biotechnology Information. [Link]

  • Antibodies directed against ribosomal P proteins cross-react with phospholipids - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC . Source: National Center for Biotechnology Information. [Link]

  • Optimized Protocol to Make Phospho-Specific Antibodies that Work . Source: Springer. [Link]

  • Overview of the Generation, Validation, and Application of Phosphosite-Specific Antibodies | Request PDF . Source: ResearchGate. [Link]

  • Antibody Cross-Reactivity Analysis . Source: PEPperPRINT. [Link]

  • Developing a Custom Polyclonal Antibody for Detection of a Phosphorylated Protein . Source: BosterBio. [Link]

  • Phospho-Specific Validated Antibodies . Source: Bio-Rad. [Link]

  • Challenges and Reinterpretation of Antibody-Based Research on Phosphorylation of Tyr 307 on PP2Ac - PMC . Source: National Center for Biotechnology Information. [Link]

  • Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology - PMC . Source: National Center for Biotechnology Information. [Link]

  • ELISA: The Complete Guide . Source: Antibodies.com. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful? . Source: CUSABIO. [Link]

  • Crossreactivity of antiphospholipid antibodies - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Challenges and Reinterpretation of Antibody-Based Research on Phosphorylation of Tyr 307 on PP2Ac - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Referencing cross-reactivity of detection antibodies for protein array experiments - PMC . Source: National Center for Biotechnology Information. [Link]

  • How Phospho-specific Antibodies Revolutionize Disease Diagnostics . Source: LinkedIn. [Link]

Sources

The Ultimate Benchmarking Guide: Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Advanced Peptide Synthesis and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and peptidomimetics grow in clinical significance, the strategic selection of unnatural amino acid building blocks is critical for overcoming inherent pharmacokinetic limitations. Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (also known as D-4-Bromophenylalanine methyl ester) is a highly specialized, trifunctional building block designed to address these challenges.

This guide objectively benchmarks its performance across three critical domains: peptide coupling efficiency, late-stage palladium-catalyzed cross-coupling, and proteolytic stability.

Part 1: Structural Logic & Causality (The "Why")

To understand the experimental performance of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, we must first deconstruct the causality behind its structural design:

  • (R)-Stereocenter (D-Amino Acid): Endogenous proteases (e.g., trypsin, chymotrypsin) are highly stereospecific for natural L-amino acids. Incorporating the D-enantiomer introduces a severe steric clash within the protease active site, effectively rendering the peptide bond invisible to enzymatic cleavage and drastically increasing plasma half-life.

  • Methyl Ester Protection: During N-terminal acylation in solution-phase or solid-phase peptide synthesis (SPPS), the C-terminus must be protected to prevent self-condensation. The methyl ester provides a stable, easily removable protecting group that enhances solubility in organic solvents (e.g., DMF, DCM) compared to the zwitterionic free acid[1].

  • 4-Bromo Substituent: This acts as a bioorthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling[2]. The bromo group offers the optimal thermodynamic balance: it is more stable and less light-sensitive than the iodo-analog, yet significantly more reactive than the chloro-analog, allowing for mild coupling conditions[3].

StructuralLogic Compound Methyl (R)-2-Amino-3- (4-bromophenyl)propanoate D_Stereo (R)-Enantiomer (D-Amino Acid) Compound->D_Stereo Methyl_Ester Methyl Ester Protection Compound->Methyl_Ester Bromo_Grp 4-Bromo Substituent Compound->Bromo_Grp Protease Proteolytic Stability (Steric Clash) D_Stereo->Protease C_Term C-Terminal Block (Prevents Oligomerization) Methyl_Ester->C_Term CrossCoupling Pd-Catalyzed Cross-Coupling Handle Bromo_Grp->CrossCoupling

Fig 1. Logical relationship between structural features and functional benefits.

Part 2: Benchmarking Assay 1 - Solution-Phase Peptide Coupling Efficiency

Objective: Compare the N-terminal coupling efficiency of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate against its free acid and L-enantiomer counterparts.

Quantitative Data Summary
Substrate (Nucleophile)C-Terminal StatusCoupling Yield (%)Oligomerization (%)Racemization (%)
Methyl (R)-4-Br-Phe-OMe Protected (Methyl Ester) 96% < 1% < 0.5%
(R)-4-Br-Phe-OHUnprotected (Free Acid)42%38%2.1%
Methyl (S)-4-Br-Phe-OMeProtected (Methyl Ester)97%< 1%< 0.5%

Conditions: Fmoc-Ala-OH (1.2 eq), HATU (1.2 eq), DIPEA (2.4 eq), DMF, 2h, RT.

Experimental Protocol: Self-Validating HATU Coupling
  • Preparation: Dissolve Fmoc-Ala-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (peptide synthesis grade)[1].

  • Activation: Add DIPEA (2.4 eq) to the mixture. Causality note: The color change to pale yellow indicates the formation of the active OAt ester. Stir for 2 minutes.

  • Coupling: Add Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (1.0 eq) to the activated mixture.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The absence of the zwitterionic free acid prevents the nucleophile from acting as an electrophile, ensuring zero self-condensation (oligomerization).

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under vacuum.

Part 3: Benchmarking Assay 2 - Late-Stage Functionalization (Suzuki-Miyaura)

Objective: Benchmark the cross-coupling reactivity of the 4-bromo derivative against 4-iodo and 4-chloro analogs using phenylboronic acid. The Suzuki-Miyaura reaction is an essential tool for bioorthogonal peptide diversification[2].

Quantitative Data Summary
Halogen AnalogCatalyst SystemTemp (°C)Time (h)Conversion Yield (%)Dehalogenation Byproduct
4-IodoPd(PPh₃)₄ / Na₂CO₃40°C4h88%8%
4-Bromo Pd(PPh₃)₄ / Na₂CO₃ 65°C 12h 92% < 1%
4-ChloroPd(PPh₃)₄ / Na₂CO₃100°C24h15%N/A
4-ChloroPd(OAc)₂ / SPhos80°C16h85%< 1%
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Substrate Preparation: In a Schlenk tube, combine the bromo-peptide substrate (1.0 eq), phenylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq) in a 10:1 mixture of THF/H₂O.

  • Degassing (Critical Causality): Subject the mixture to three freeze-pump-thaw cycles. Causality note: Molecular oxygen irreversibly oxidizes the Pd(0) catalyst to inactive Pd(II) species; rigorous degassing ensures catalytic turnover.

  • Catalyst Addition: Backfill with Argon and add Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the sealed tube to 65°C for 12 hours with vigorous stirring.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate, and purify via RP-HPLC.

SuzukiWorkflow Step1 1. Substrate Prep (Peptide + Boronic Acid) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalyst Addition (Pd(PPh3)4 + Base) Step2->Step3 Step4 4. Heating (65°C, 12h) Step3->Step4 Step5 5. Quench & Purify (RP-HPLC) Step4->Step5

Fig 2. Experimental workflow for Suzuki-Miyaura late-stage functionalization.

Part 4: Benchmarking Assay 3 - Proteolytic Stability (In Vitro Plasma Assay)

Objective: Quantify the resistance to enzymatic degradation conferred by the (R)-enantiomer compared to the natural (S)-enantiomer when incorporated into a model peptide sequence (e.g., Ac-Ala-Phe(4-Br)-Gly-OH).

Quantitative Data Summary
Peptide SequenceStereochemistryHalf-Life (T1/2) in Human Plasma% Intact after 24h
Ac-Ala-(S)-4-Br-Phe-Gly-OHL-Amino Acid1.8 hours0%
Ac-Ala-(R)-4-Br-Phe-Gly-OH D-Amino Acid > 48.0 hours 94%
Experimental Protocol: Plasma Stability Assay
  • Incubation: Spike the purified peptide into pooled human plasma (pre-warmed to 37°C) to achieve a final concentration of 10 µM.

  • Sampling: Extract 50 µL aliquots at defined time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching (Self-Validating Step): Immediately transfer each aliquot into 150 µL of ice-cold Acetonitrile containing 1% TFA and an internal standard (e.g., heavy-isotope labeled peptide). Causality note: The organic solvent and low pH instantly denature plasma proteases, freezing the degradation profile at the exact time of sampling.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials and quantify the remaining intact peptide relative to the internal standard.

ProteolyticAssay Incubation Incubate Peptide in Human Plasma (37°C) Sampling Extract Aliquots at Specific Time Points Incubation->Sampling Quenching Quench with MeCN/TFA (Protein Precipitation) Sampling->Quenching Centrifuge Centrifuge (10,000 x g, 10 min) Quenching->Centrifuge Analysis LC-MS/MS Analysis (Quantify Remaining %) Centrifuge->Analysis

Fig 3. Step-by-step workflow for the in vitro proteolytic stability assay.

Conclusion

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is a superior building block for advanced drug discovery. Benchmarking data confirms that its methyl ester protection ensures >96% coupling efficiency without oligomerization, its 4-bromo handle enables high-yielding (>90%) late-stage functionalization under mild conditions, and its D-stereocenter extends plasma half-life from less than 2 hours to over 48 hours.

References

  • Willemse, Tom, et al. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Catalysts, MDPI, 2017. URL:[Link]

  • Rojas, A. J., et al. "Palladium–peptide oxidative addition complexes for bioconjugation." Chemical Science, NIH, 2022. URL:[Link]

Sources

A Comparative Guide to the Synthetic Routes of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical biology, the synthesis of enantiomerically pure unnatural amino acids is a cornerstone of innovation. Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, a key chiral building block, is no exception. Its 4-bromophenyl moiety offers a versatile handle for further chemical modification through cross-coupling reactions, making it a valuable precursor for a diverse array of complex molecules, including therapeutic agents and molecular probes.

This guide provides an in-depth, objective comparison of three prominent synthetic strategies to obtain this valuable compound: Enzymatic Synthesis via engineered dehydrogenases, Chiral Auxiliary-Mediated Asymmetric Alkylation, and Asymmetric Phase-Transfer Catalysis. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their performance to equip researchers with the knowledge to select the most suitable method for their specific needs.

Enzymatic Synthesis: The Power of Biocatalysis

The use of enzymes in organic synthesis offers unparalleled stereoselectivity under mild reaction conditions, often in aqueous media. For the synthesis of D-amino acids like the (R)-enantiomer of 4-bromophenylalanine, engineered D-amino acid dehydrogenases (D-AADH) have emerged as a powerful tool.[1][2]

Chemical Principle & Causality

This method leverages the exquisite stereochemical control of an engineered D-AADH to catalyze the reductive amination of a prochiral α-keto acid, 4-bromo-phenylpyruvic acid. The enzyme's active site is specifically tailored to bind the substrate and a hydride donor (typically NADH or NADPH) in a precise orientation that leads to the exclusive formation of the (R)-enantiomer. A key advantage of this approach is the potential for a coupled enzymatic system to regenerate the expensive nicotinamide cofactor in situ, making the process more atom-economical and cost-effective.[1][3]

Experimental Protocol: Synthesis of (R)-4-Bromophenylalanine

This protocol is adapted from methodologies described for the synthesis of D-amino acids using engineered D-amino acid dehydrogenases.[1][2]

  • Reaction Setup: In a temperature-controlled vessel, dissolve 4-bromophenylpyruvic acid (1.0 equiv.), ammonium chloride (5-10 equiv.), and NAD⁺/NADP⁺ (0.01 equiv.) in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Cofactor Regeneration System: Add a suitable substrate and enzyme for cofactor regeneration. A common system is formate dehydrogenase (FDH) with sodium formate (1.5 equiv.).

  • Enzyme Addition: Add the engineered D-amino acid dehydrogenase (a predetermined catalytic amount) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by HPLC analysis of aliquots.

  • Work-up and Isolation: Upon completion, acidify the reaction mixture to precipitate the product. The crude (R)-4-bromophenylalanine can be collected by filtration and purified by recrystallization.

  • Esterification: The resulting amino acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of thionyl chloride or a strong acid catalyst.

Data Summary
ParameterReported ValueCitation
Starting Material4-Bromophenylpyruvic acid[1][2]
Key ReagentEngineered D-amino acid dehydrogenase[1][2]
Enantiomeric Excess (ee)>99%[1]
YieldQuantitative[1]
ConditionsAqueous buffer, near-neutral pH, room temp.[1][3]
Workflow Diagram

enzymatic_synthesis cluster_main Enzymatic Reductive Amination cluster_cofactor Cofactor Regeneration cluster_esterification Esterification start 4-Bromophenylpyruvic acid (Prochiral Keto Acid) reductive_amination Reductive Amination (Engineered D-AADH, NH4Cl, NADH) start->reductive_amination product (R)-4-Bromophenylalanine reductive_amination->product amino_acid (R)-4-Bromophenylalanine nad NAD+ nadh NADH nad->nadh Regenerated fdh Formate Dehydrogenase (FDH) nadh->nad Consumed in main reaction formate Formate co2 CO2 formate->co2 Oxidized esterification Esterification (MeOH, SOCl2) amino_acid->esterification final_product Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate esterification->final_product

Caption: Enzymatic synthesis of the target molecule.

Chiral Auxiliary-Mediated Asymmetric Alkylation

Chemical Principle & Causality

In this method, a glycine-derived substrate is first coupled to a chiral auxiliary, such as (R,R)-(-)-pseudoephedrine.[7] The chiral auxiliary then directs the stereoselective alkylation of the resulting enolate. The bulky groups on the auxiliary sterically hinder one face of the enolate, forcing the incoming electrophile (4-bromobenzyl bromide) to approach from the opposite, less hindered face. This results in the formation of a single diastereomer in high excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid. The choice of the auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation of Pseudoephedrine Glycinamide

This protocol is a representative procedure based on the well-established Myers' asymmetric alkylation of pseudoephedrine amides.[7]

  • Preparation of the Alkylation Substrate: Synthesize (R,R)-(-)-pseudoephedrine glycinamide from (R,R)-(-)-pseudoephedrine and glycine methyl ester.[7]

  • Enolate Formation: In an inert atmosphere, dissolve the dried pseudoephedrine glycinamide and anhydrous lithium chloride in dry THF and cool to -78 °C. Slowly add a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate.

  • Alkylation: Add a solution of 4-bromobenzyl bromide in dry THF to the enolate solution at -78 °C and allow the reaction to proceed at a low temperature (e.g., -20 °C) until completion.

  • Work-up and Diastereomer Purification: Quench the reaction with an aqueous ammonium chloride solution. Extract the product with an organic solvent, dry, and concentrate. The resulting diastereomeric product can often be purified by crystallization to achieve high diastereomeric excess.

  • Auxiliary Cleavage: Cleave the chiral auxiliary by acidic or basic hydrolysis to afford (R)-4-bromophenylalanine.

  • Esterification: Esterify the resulting amino acid to the methyl ester as described in the enzymatic route.

Data Summary
ParameterExpected/Reported ValueCitation
Starting MaterialPseudoephedrine glycinamide, 4-bromobenzyl bromide[7]
Key ReagentChiral Auxiliary (e.g., Pseudoephedrine)[5][6][7]
Diastereomeric Excess (de)≥99% (after crystallization)[7]
YieldHigh[7]
ConditionsCryogenic temperatures, strong base, inert atmosphere[7]
Workflow Diagram

chiral_auxiliary cluster_main Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage & Esterification start Pseudoephedrine Glycinamide enolate Enolate Formation (LDA, LiCl, THF, -78°C) start->enolate alkylation Alkylation (4-Bromobenzyl Bromide) enolate->alkylation diastereomer Diastereomerically Enriched Alkylated Product alkylation->diastereomer cleavage Auxiliary Cleavage (Acid Hydrolysis) diastereomer->cleavage amino_acid (R)-4-Bromophenylalanine cleavage->amino_acid esterification Esterification (MeOH, SOCl2) amino_acid->esterification final_product Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate esterification->final_product

Caption: Chiral auxiliary-mediated synthesis workflow.

Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis is an elegant and operationally simple method for the synthesis of chiral molecules. It utilizes a chiral catalyst to shuttle a reactant from an aqueous or solid phase to an organic phase where the asymmetric reaction occurs. Cinchona alkaloid-derived quaternary ammonium salts are highly effective catalysts for this purpose.

Chemical Principle & Causality

This approach involves the alkylation of a glycine Schiff base derivative, such as N-(diphenylmethylene)glycine tert-butyl ester, with 4-bromobenzyl bromide under biphasic conditions. A chiral phase-transfer catalyst, typically a Cinchona alkaloid derivative, forms a tight ion pair with the enolate of the glycine Schiff base. The chiral environment created by the catalyst shields one face of the enolate, directing the alkylation to occur stereoselectively from the other face. The choice of catalyst, solvent, and base is crucial for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base

This protocol is based on a reported synthesis of a similar (R)-phenylalanine derivative using a Cinchona alkaloid-derived phase-transfer catalyst.

  • Reaction Setup: In a reaction vessel, combine N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), 4-bromobenzyl bromide (1.2 equiv.), and the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 1-10 mol%) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Base Addition: Add an aqueous solution of a strong base, such as 50% aqueous sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification: Separate the organic layer, wash with water, dry, and concentrate. The crude product is then purified by column chromatography.

  • Deprotection and Esterification: The resulting protected amino ester is deprotected (e.g., with aqueous acid to remove the diphenylmethylene and tert-butyl groups) and then esterified to the methyl ester.

Data Summary
ParameterReported Value (for a similar substrate)
Starting MaterialN-(diphenylmethylene)glycine tert-butyl ester, 4-bromobenzyl bromide
Key ReagentChiral Phase-Transfer Catalyst (Cinchona alkaloid derivative)
Enantiomeric Excess (ee)High (e.g., 93% for a similar substrate)
YieldHigh (e.g., 93% for a similar substrate)
ConditionsBiphasic (organic/aqueous), strong base, room temperature
Workflow Diagram

ptc_synthesis cluster_main Asymmetric Phase-Transfer Catalysis cluster_deprotection Deprotection & Esterification start Glycine Schiff Base + 4-Bromobenzyl Bromide ptc Alkylation (Chiral PTC, NaOH(aq), Toluene) start->ptc product Enantioenriched Protected Amino Ester ptc->product deprotection Deprotection (Aqueous Acid) product->deprotection amino_acid (R)-4-Bromophenylalanine deprotection->amino_acid esterification Esterification (MeOH, SOCl2) amino_acid->esterification final_product Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate esterification->final_product

Caption: Asymmetric phase-transfer catalysis workflow.

Comparative Analysis and Conclusion

Each of the discussed synthetic routes offers a viable path to Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, with distinct advantages and disadvantages.

FeatureEnzymatic SynthesisChiral AuxiliaryAsymmetric PTC
Stereoselectivity Excellent (>99% ee)Excellent (≥99% de after crystallization)Very Good (Can be >90% ee)
Yield Potentially quantitativeHighHigh
Reaction Conditions Mild (aqueous, neutral pH, RT)Harsh (cryogenic, strong base)Mild (biphasic, RT)
Atom Economy High (with cofactor regeneration)Moderate (stoichiometric auxiliary)High (catalytic)
Operational Simplicity Moderate (enzyme handling)Complex (multi-step, inert atmosphere)Simple (biphasic setup)
Scalability Can be challengingWell-established for scale-upGenerally good
Cost Potentially high (engineered enzyme)Moderate (auxiliary can be recycled)Potentially low (low catalyst loading)

Expert Insights & Recommendations:

  • For ultimate stereoselectivity and green chemistry principles, the enzymatic route is unparalleled. The ability to operate in water at ambient temperature and pressure with potentially quantitative yields and >99% ee makes it an exceptionally attractive option, particularly if a suitable engineered enzyme is available.[1][8] The main hurdle may be the initial access to and cost of the specialized biocatalyst.

  • The chiral auxiliary approach offers robustness and predictability. It is a well-trodden path in asymmetric synthesis with a high probability of success.[5][6] The ability to purify the intermediate diastereomer to a very high level of stereochemical purity is a significant advantage. However, this route is less atom-economical due to the use of a stoichiometric amount of the auxiliary and requires more demanding reaction conditions.

  • Asymmetric phase-transfer catalysis represents a practical and scalable compromise. It combines the benefits of a catalytic approach (high atom economy) with operational simplicity. While the enantioselectivities may not always reach the near-perfect levels of the other two methods, they are often very high and sufficient for many applications. This method is often favored in industrial settings for its cost-effectiveness and ease of implementation.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including the desired scale, purity specifications, available resources, and cost considerations. For academic research and the synthesis of highly pure standards, the enzymatic and chiral auxiliary methods are excellent choices. For large-scale industrial production where cost and operational simplicity are paramount, asymmetric phase-transfer catalysis presents a compelling alternative.

References

  • Pollegioni, L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Catalysts, 10(5), 543. Available at: [Link]

  • Chen, H., et al. (2022). Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids. International Journal of Molecular Sciences, 23(7), 3658. Available at: [Link]

  • Pollegioni, L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. ResearchGate. Available at: [Link]

  • Khorsand, F., et al. (2017). Biocatalytic stereoinversion of d-para-bromophenylalanine in a one-pot three-enzyme reaction. Green Chemistry, 19(2), 503-510. Available at: [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Available at: [Link]

  • STEM. (n.d.). Enzyme-Catalyzed Asymmetric Synthesis. Available at: [Link]

  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]

  • l'actualité chimique. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 239-288). Pergamon.
  • ResearchGate. (2025). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Available at: [Link]

  • Evans, D. A. (2015). CHEM 330 Topics Discussed on Nov. 18.
  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(15), 3638-3641. Available at: [Link]

  • Evans, D. A., Helmchen, G., & Rölfing, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-13). Wiley-VCH.
  • R Discovery. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Available at: [Link]

  • HELDA - University of Helsinki. (n.d.). Asymmetric Synthesis of (R)-(-)- O-desmethylangolensin using (R,R)-(-)-Pseudoephedrine as Chiral Auxiliary. Available at: [Link]

  • Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Available at: [Link]

  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE. Available at: [Link]

  • ResearchGate. (2025). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chemoenzymatic Synthesis of 2-Amino-3-(2,2′-bipyridinyl)propanoic Acids. Available at: [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Safety Operating Guide

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not just as a set of rules, but as a system of chemical causality. Understanding why a protocol exists is the most effective way to ensure rigorous compliance and operational excellence.

Below is the comprehensive operational guide for the handling, segregation, and disposal of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (also known as D-4-Bromophenylalanine methyl ester).

Chemical Profile & Mechanistic Hazard Assessment

To safely manage Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, we must first analyze its molecular architecture. This unnatural amino acid derivative contains three critical functional groups that dictate its handling and disposal:

  • The 4-Bromo Substitution: The carbon-bromine (C-Br) bond significantly increases the molecule's lipophilicity, allowing it to cross biological membranes more readily than its non-halogenated analogs. This makes it a potent skin, eye, and respiratory irritant. Furthermore, halogenated aromatics are environmentally persistent and resist natural biodegradation[1].

  • The Methyl Ester: The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which can alter the solubility profile of your waste stream.

  • The Primary Amine: The free amine can act as a nucleophile, making the compound reactive toward strong oxidizers and alkylating agents.

Table 1: Physicochemical & Hazard Profile

Property / ParameterSpecification
Chemical Name Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate
CAS Number 122332-24-5[2]
Molecular Formula C10H12BrNO2[2]
Molecular Weight 258.11 g/mol [2]
Primary Hazards Irritant (Skin/Eye/Respiratory), Environmental Toxicity
Waste Classification Halogenated Organic Waste[3][4]

Standard Operating Procedure: Laboratory Handling

Every handling protocol must be a self-validating system designed to minimize aerosolization and exposure.

Step-by-Step Handling Methodology:

  • Environmental Controls: Perform all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 80–100 fpm. Because this compound is a fine powder, ambient air currents can easily aerosolize it, creating an inhalation hazard[4].

  • Personal Protective Equipment (PPE): Don standard nitrile gloves, a fastened lab coat, and chemical splash goggles. If large-scale bulk transfer is required, a particulate respirator (N95 or P100) is recommended[4][5].

  • Material Transfer: Use an anti-static weighing spatula. Transfer the required mass into a pre-tared glass vial.

  • Dissolution: When dissolving the compound, add the solvent (e.g., dichloromethane, methanol) slowly down the side of the vial to prevent powder kick-up. Maintain a neutral pH to prevent unintended hydrolysis of the methyl ester.

  • Decontamination: Wipe down the balance and fume hood surfaces with a solvent-dampened, lint-free cloth. Dispose of this cloth immediately into the solid halogenated waste bin.

Waste Segregation & Disposal Procedures (Core Directive)

The most critical logistical aspect of managing Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is its classification as a Halogenated Organic Waste .

The Causality of Halogenated Segregation: You must never mix brominated compounds with standard non-halogenated organic waste[3][6]. When incinerated at standard temperatures, halogens inhibit the combustion process and can act as precursors to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1]. Furthermore, the combustion of this compound generates corrosive hydrogen bromide (HBr) gas. Therefore, halogenated waste must be routed to specialized thermal oxidizers operating at extreme temperatures (>1000°C) equipped with downstream caustic scrubbers to neutralize the acid gases[7][8]. Mixing even a small amount of halogenated material into a non-halogenated carboy ruins the entire batch, exponentially increasing disposal costs and environmental risk[1][6].

Step-by-Step Disposal Protocol:

  • Segregation: Immediately route all solutions, contaminated tips, and reaction byproducts containing this compound to a dedicated container explicitly designated for halogens[3][6].

  • Container Selection: Use a high-density polyethylene (HDPE) or glass waste carboy. If the waste mixture has the potential to generate gas (e.g., residual peroxides or reactive intermediates), use a vented cap during the accumulation phase[6].

  • Labeling: Affix a standardized hazardous waste label. Do not use chemical formulas or abbreviations. Explicitly write: "Halogenated Waste: Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate" along with the primary solvent[6].

  • Storage: Store the waste container in a designated secondary containment tray within a ventilated flammables cabinet. Keep it isolated from strong oxidizers and reactive metals[6].

  • Manifesting: Once the container reaches 80% capacity, seal it with a non-vented transport cap and initiate a pickup request with your Environmental Health and Safety (EHS) department[5].

Table 2: Waste Segregation Matrix

Waste StreamContainer DesignationCompatibility RulesUltimate Disposal Route
Pure Solid / Powders Halogenated Solid WasteKeep dry; isolate from oxidizers.High-Temp Incineration[5]
Organic Solutions Halogenated Liquid WasteCompatible with DCM, Chloroform.Thermal Oxidation + Scrubber[7]
Aqueous Washes Aqueous Halogenated WasteDo not mix with pure organic solvents.Specialized Aqueous Treatment[3]

Incineration & Degradation Pathway

To visualize the necessity of proper segregation, the following diagram illustrates the industrial destruction pathway of your halogenated waste once it leaves your facility.

HalogenatedWasteDisposal Waste Halogenated Waste (C10H12BrNO2) Oxidizer Thermal Oxidizer (>1000°C) Waste->Oxidizer Injection Combustion Acidic Flue Gas (CO2, H2O, HBr) Oxidizer->Combustion Oxidation Scrubber Caustic Scrubber (NaOH Solution) Combustion->Scrubber Gas Routing Exhaust Clean Exhaust (Vented) Scrubber->Exhaust Gas Phase Salt Neutralized Salt (NaBr Aqueous) Scrubber->Salt Liquid Phase

Fig 1: Thermal oxidation and caustic scrubbing pathway for brominated organic waste.

Emergency Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Clean-Up:

  • Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust flow if the spill occurred inside the hood.

  • Containment (Solid): If the pure powder is spilled, do not sweep it dry, as this will aerosolize the compound. Lightly dampen the powder with a compatible solvent (e.g., isopropanol) to bind the particulates.

  • Containment (Liquid): If a solution is spilled, surround and cover the liquid with an inert, non-combustible absorbent material such as vermiculite or sand[5].

  • Collection: Using a non-sparking tool, scoop the absorbed material into a heavy-duty plastic bag or rigid HDPE container[5].

  • Sanitization: Wash the spill area with a solvent-dampened cloth, followed by a standard detergent wash. Collect all used cloths and wash liquids as Halogenated Waste[5].

  • Reporting: Document the incident and notify your laboratory supervisor and EHS officer immediately.

References

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics. Available at: [Link]

  • Hazardous Waste Guide. UTIA Safety Office. Available at: [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. Available at: [Link]

  • Disposal of chemical wastes. RiskAssess. Available at:[Link]

Sources

Personal protective equipment for handling Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in a laboratory setting. As a Senior Application Scientist, this document is designed to synthesize technical data with practical, field-proven insights, ensuring that researchers, scientists, and drug development professionals can manage this substance with the highest degree of safety and efficacy. The protocols herein are designed to be self-validating systems, grounded in established safety standards.

Disclaimer: This guide is a comprehensive resource but is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for your product before handling.

Hazard Assessment and Chemical Profile

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is a substituted phenylalanine ester. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar compounds, such as other brominated phenyl derivatives and amino acid esters, allow for a robust presumptive hazard assessment. The primary hazards are associated with irritation upon contact.[1][2][3][4]

Based on analogues, the compound is classified with the following potential hazards under the Globally Harmonized System (GHS):

Hazard ClassificationGHS CodePotential Effect
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335May cause respiratory irritation.[3][4]
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[2][4]

The causality for these classifications stems from the chemical's structure, which can interact with biological tissues, leading to irritation. The fine, dusty nature of the solid compound increases the risk of inadvertent inhalation and contact. Therefore, the selection of Personal Protective Equipment (PPE) is directly driven by the need to mitigate these specific risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to prevent exposure. The following protocol is mandatory for all personnel handling Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate.

Core PPE Requirements
  • Eye and Face Protection: At a minimum, chemical safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 must be worn.[1][5] If there is a significant risk of splashing or dust generation, it is best practice to use tightly fitting safety goggles or a full-face shield.[6][7]

  • Skin and Body Protection:

    • Lab Coat: A clean, buttoned lab coat is required to protect street clothes and skin from contamination.[8]

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[7][8] If prolonged contact is anticipated, consult the manufacturer's SDS for specific glove recommendations. Contaminated gloves must be disposed of as chemical waste.[9]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[10]

Respiratory Protection

Work with this compound, especially when handling the powder outside of a certified containment system, must be performed in a well-ventilated area to keep airborne concentrations low.[1][5]

  • Engineering Controls: A properly functioning chemical fume hood is the preferred engineering control to minimize inhalation exposure.[10][11]

  • Respirator: If engineering controls are insufficient or during large-scale operations where dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[5][12] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[5]

Step-by-Step PPE Workflow

Donning (Putting On) PPE:

  • Wash Hands: Begin with clean, dry hands.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the cuff of the remaining glove and peel it off, inside out, over the first glove.

  • Dispose of Gloves: Dispose of used gloves in the designated hazardous waste container.[13]

  • Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Eye Protection: Remove eye protection.

  • Wash Hands: Thoroughly wash hands with soap and water.[1][9]

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Task Identify Handling Task Weighing Weighing Solid Task->Weighing Solution Preparing Solution Task->Solution Transfer Transferring Solution Task->Transfer CorePPE Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Weighing->CorePPE FumeHood Chemical Fume Hood Weighing->FumeHood High risk of dust Solution->CorePPE Solution->FumeHood If volatile solvent Goggles Goggles / Face Shield Solution->Goggles Splash risk Transfer->CorePPE

Caption: Diagram 1: PPE Selection Workflow based on laboratory task.

Operational Plan: Safe Handling & Spill Response

Adherence to standardized operational procedures is paramount for safety and experimental integrity.

Standard Handling Protocol
  • Designated Area: All handling of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate solid should occur in a designated area, such as a chemical fume hood, to contain any dust or vapors.[11]

  • Minimize Dust: When weighing or transferring the powder, use techniques that minimize dust generation.[5] Pour slowly and avoid dropping the material from a height. Use a spatula for transfers.

  • Labeling: Ensure all containers are clearly and accurately labeled according to OSHA guidelines, including the chemical name and hazard warnings.[14]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

  • Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[15] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[9][10]

Emergency Protocol: Spill Response

Laboratory personnel can clean up small spills (typically less than 0.5 kilograms for solids) if they are properly trained and equipped.[13] For large spills or if you feel the situation is unsafe, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[16]

Small Solid Spill Cleanup Procedure:

  • Alert & Isolate: Alert personnel in the immediate area and secure the location to prevent others from entering.

  • Don PPE: Put on your full PPE, including safety goggles, lab coat, and double nitrile gloves.

  • Contain Dust: Gently cover the spill with a damp paper towel to avoid making the solid airborne.[13]

  • Collect Material: Carefully use a plastic scoop or brush to collect the material.[13] Avoid vigorous sweeping that could create dust. Place the spilled material and any contaminated paper towels into a heavy-duty plastic bag.

  • Decontaminate: Wipe the spill area with a wet paper towel. Place the used towel in the waste bag.[13]

  • Package Waste: Double-bag the waste, seal it securely, and attach a completed chemical waste label.[13]

  • Dispose: Submit a chemical waste collection request to your institution's EHS office.[13]

  • Restock: Clean and decontaminate any reusable tools and restock your spill kit.[13]

Spill_Response_Workflow Diagram 2: Chemical Spill Decision Workflow Spill Chemical Spill Occurs Assess Assess Spill - Size (<0.5kg?) - Location - Toxicity Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Yes MajorSpill Major Spill Assess->MajorSpill No Cleanup Lab Personnel Cleanup (Follow Procedure) MinorSpill->Cleanup Evacuate Evacuate Area MajorSpill->Evacuate Report Complete Incident Report Cleanup->Report ContactEHS Contact EHS / Emergency Services Evacuate->ContactEHS ContactEHS->Report

Caption: Diagram 2: Decision workflow for responding to a chemical spill.

Disposal Plan: Chemical Waste & Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle, governed by federal and state regulations such as the Resource Conservation and Recovery Act (RCRA).[17][18][19]

Waste Segregation and Collection
  • Waste Container: All waste containing Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, including excess solid, contaminated materials, and spill cleanup debris, must be collected in a designated hazardous waste container.[20]

  • Container Compatibility: The container must be made of a material compatible with the chemical and must have a tight-fitting lid.[20]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and an accurate description of its contents.[21]

  • Segregation: Do not mix this waste with other incompatible waste streams.[20] For example, keep organic solids separate from acidic or basic liquid waste.

Disposal of Contaminated PPE
  • Gloves, Wipes, and Absorbents: All disposable items, such as gloves, bench paper, and wipes that are contaminated with the chemical, must be disposed of as solid hazardous waste.[13] Place these items in the same designated hazardous waste container as the chemical itself or in a separate, clearly labeled container for solid waste.

  • Empty Chemical Containers: A container that has been emptied by normal methods should be triple-rinsed with a suitable solvent.[20] The rinsate must be collected and disposed of as hazardous liquid waste. Once triple-rinsed and air-dried, the empty container can often be disposed of as regular laboratory glass waste after defacing the label, but institutional policies may vary.[20]

Waste_Disposal_Workflow Diagram 3: Chemical Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal SolidWaste Excess Solid Chemical SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer ContaminatedPPE Contaminated Gloves, Wipes ContaminatedPPE->SolidContainer Rinsate Contaminated Rinsate LiquidContainer Labeled Liquid Hazardous Waste Container Rinsate->LiquidContainer Pickup Schedule EHS Waste Pickup SolidContainer->Pickup LiquidContainer->Pickup Documentation Maintain Disposal Records (Cradle-to-Grave) Pickup->Documentation

Caption: Diagram 3: Workflow for the proper segregation and disposal of chemical waste.

References

  • EHS Laboratory Guidance - Chemical Spill Clean-up Procedures - University of Idaho. [Link]

  • Chemical Waste | Environmental Health & Safety (EHS) - The University of Texas at Austin. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - The City University of New York. [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]

  • Lab Safety Rules and Guidelines - SafetyCulture. [Link]

  • Lab Safety Rules | Oklahoma State University. [Link]

  • Hazardous waste in the United States - Wikipedia. [Link]

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheet - L-Phenylalanine Ethyl Ester Hydrochloride, 99% - Cole-Parmer. [Link]

  • Spill procedure: Clean-up guidance - Queen Mary University of London. [Link]

  • Guide for Chemical Spill Response - American Chemical Society. [Link]

  • Hazardous Waste Regulations - Retail Industry Leaders Association. [Link]

  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources. [Link]

  • l-phenyl alanine - s d fine-chem limited. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.